molecular formula C4H9NO3 B1272733 (R)-4-Amino-3-hydroxybutyric acid CAS No. 7013-07-2

(R)-4-Amino-3-hydroxybutyric acid

货号: B1272733
CAS 编号: 7013-07-2
分子量: 119.12 g/mol
InChI 键: YQGDEPYYFWUPGO-GSVOUGTGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-4-Amino-3-hydroxybutyric acid is a GABA receptor modulator. It binds to GABAA and GABAB receptors (IC50s = 1 and 0.35 µM, respectively) and inhibits GABA uptake in rat brain synaptosomes (IC50 = 67 µM). This compound is also a GABAC receptor agonist that induces currents in a patch-clamp assay using Xenopus oocytes expressing the human receptor (EC50 = 19 µM). In vivo, this compound (20 mg/animal) inhibits electrical discharges in the amygdala in a cat model of N-amidinobenzamide-induced seizures.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-4-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGDEPYYFWUPGO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220409
Record name gamma-Amino-beta-hydroxybutyric acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7013-07-2
Record name gamma-Amino-beta-hydroxybutyric acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Amino-beta-hydroxybutyric acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-4-amino-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/592W66MW4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Endogenous Biosynthesis of (R)-4-Amino-3-hydroxybutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-3-hydroxybutyric acid (GABOB), also known as γ-amino-β-hydroxybutyric acid, is an endogenous metabolite found in the mammalian central nervous system. It is a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and is recognized for its own neuromodulatory and anticonvulsant properties. Understanding the endogenous biosynthesis of GABOB is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core biosynthetic pathway of (R)-GABOB, including the key enzymatic steps, and offers detailed methodologies for its study.

Core Biosynthesis Pathway

The primary route for the endogenous synthesis of this compound involves a two-step enzymatic conversion starting from the amino acid L-glutamate.

  • Decarboxylation of L-Glutamate to GABA: The initial step is the irreversible decarboxylation of L-glutamate to form γ-aminobutyric acid (GABA). This reaction is catalyzed by the enzyme Glutamate Decarboxboxylase (GAD) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][2] In mammals, two isoforms of GAD, GAD65 and GAD67, are responsible for the synthesis of GABA in the brain.[3]

  • Hydroxylation of GABA to this compound: The subsequent and defining step in GABOB biosynthesis is the hydroxylation of GABA at the β-position (C3) to yield this compound. While the existence of this pathway is established, the specific enzyme responsible for this hydroxylation reaction in mammals has not yet been definitively identified and characterized. This putative enzyme is referred to as GABA hydroxylase .

An alternative proposed pathway involves the hydroxylation of putrescine to 2-hydroxyputrescine, followed by oxidative N-dealkylation to form GABOB. However, the conversion from GABA is considered a primary route.

Quantitative Data

Currently, there is a notable scarcity of quantitative data in the scientific literature specifically detailing the kinetics of the enzymatic conversion of GABA to (R)-GABOB. The following table summarizes the known concentrations of GABOB in mammalian brain tissue, highlighting the need for further research to determine the kinetic parameters of the enzymes involved in its biosynthesis.

ParameterSpeciesBrain RegionConcentrationCitation
This compoundRatBrain<0.01 µmol/g[4]
This compoundBovineBrain4.8 µmol/g[4]

Signaling Pathway Diagram

GABOB_Biosynthesis cluster_0 GABA Synthesis cluster_1 GABOB Synthesis glutamate L-Glutamate gaba γ-Aminobutyric Acid (GABA) glutamate->gaba Glutamate Decarboxylase (GAD) (EC 4.1.1.15) gabob This compound (GABOB) gaba->gabob GABA Hydroxylase (Enzyme not fully identified)

Endogenous biosynthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of GABOB in biological samples.

a. Sample Preparation (Brain Tissue)

  • Homogenize frozen brain tissue in 4 volumes of ice-cold 0.1 M perchloric acid.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and neutralize it with a solution of 2 M potassium carbonate.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • An internal standard (e.g., a stable isotope-labeled GABOB) should be added at the beginning of the homogenization step for accurate quantification.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like GABOB.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • GABOB: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be specific fragments generated by collision-induced dissociation (CID). These transitions need to be optimized for the specific instrument used.

      • Internal Standard: MRM transitions for the stable isotope-labeled internal standard will be monitored similarly.

c. Data Analysis

  • Construct a calibration curve using known concentrations of GABOB standards.

  • Calculate the concentration of GABOB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Assay for GABA Hydroxylase Activity

This protocol provides a framework for detecting the enzymatic conversion of GABA to GABOB in vitro, which can be used to screen for and characterize the putative "GABA hydroxylase".

a. Enzyme Source Preparation

  • Prepare a crude enzyme extract from a relevant biological source (e.g., mammalian brain tissue, or a cell line expressing candidate enzymes).

  • Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to separate the cytosolic and microsomal fractions, as the subcellular location of the enzyme may be unknown.

b. In Vitro Reaction

  • Set up the reaction mixture in a microcentrifuge tube:

    • Enzyme preparation (e.g., 50-100 µg of protein).

    • GABA (substrate, e.g., 1 mM).

    • Cofactors (if the enzyme is suspected to be a dioxygenase, include 2-oxoglutarate, Fe(II), and ascorbate).

    • Reaction buffer to a final volume of 100 µL.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold methanol or perchloric acid.

  • Centrifuge to precipitate proteins and collect the supernatant for analysis.

c. Detection of GABOB

  • Analyze the supernatant for the presence of GABOB using the LC-MS/MS method described in Protocol 1.

  • The amount of GABOB produced is a measure of the GABA hydroxylase activity.

Purification of Putative GABA Hydroxylase

This protocol outlines a general strategy for the purification of the enzyme responsible for GABA hydroxylation.

a. Workflow Diagram

Enzyme_Purification start Crude Enzyme Extract step1 Ammonium Sulfate Precipitation start->step1 step2 Ion-Exchange Chromatography step1->step2 Collect active fractions step3 Affinity Chromatography step2->step3 Collect active fractions step4 Size-Exclusion Chromatography step2->step4 Alternative/Additional Step end Purified Enzyme step3->end Collect active fractions step4->end Collect active fractions

General workflow for enzyme purification.

b. Detailed Steps

  • Crude Extract Preparation: Start with a large quantity of the biological source material and prepare a crude enzyme extract as described in Protocol 2a.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins based on their solubility. Collect the protein pellet at different saturation percentages and assay each fraction for GABA hydroxylase activity.

  • Chromatography:

    • Ion-Exchange Chromatography: Load the active fraction onto an ion-exchange column (anion or cation exchange, depending on the enzyme's isoelectric point). Elute the bound proteins with a salt gradient and collect fractions. Assay each fraction for activity.

    • Affinity Chromatography: If a known cofactor or substrate analog can be immobilized on a column matrix, this can be a powerful purification step.

    • Size-Exclusion Chromatography: Separate proteins based on their molecular size. This step can also provide an estimate of the native molecular weight of the enzyme.

  • Purity Assessment: At each step, assess the purity of the enzyme preparation using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The final purified enzyme should ideally show a single band on the gel.

  • Enzyme Identification: The purified protein band can be excised from the gel and identified using mass spectrometry (e.g., LC-MS/MS peptide sequencing).

Conclusion

The endogenous biosynthesis of this compound from L-glutamate via GABA represents a key metabolic pathway with significant implications for neuroscience and drug development. While the initial step catalyzed by glutamate decarboxylase is well-characterized, the subsequent hydroxylation of GABA to GABOB remains an area of active investigation, with the responsible enzyme yet to be definitively identified. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify GABOB, assay for the elusive GABA hydroxylase activity, and ultimately purify and characterize this important enzyme. Further research in this area is essential to fully understand the regulation and physiological significance of GABOB in the mammalian brain.

References

The Enigmatic Presence of γ-Amino-β-hydroxybutyric Acid (GABOB) in the Human Brain: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Amino-β-hydroxybutyric acid (GABOB), a hydroxylated derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is an endogenous molecule within the central nervous system (CNS). Despite its known anticonvulsant properties and interaction with GABAergic systems, its natural occurrence, concentration, and precise metabolic pathways in the human brain remain subjects of ongoing investigation. This technical guide synthesizes the current, albeit limited, understanding of GABOB's presence in the mammalian brain, outlines putative biosynthetic and metabolic routes, and provides a representative experimental protocol for its quantification. Due to the scarcity of direct human data, this document draws upon findings from animal models to provide a foundational understanding for researchers in neurology, pharmacology, and drug development.

Natural Occurrence and Concentration

One study has reported conflicting results concerning the concentration of GABOB in the CNS, with levels ranging from less than 0.01 to 4.8 μmol/g in rat and bovine brain tissue, respectively[1]. The precursor to one of GABOB's proposed synthetic pathways, 2-hydroxyputrescine, has been quantified in the rat cerebellum (2.44 ± 0.49 pg/μg protein) and hippocampus (1.52 ± 0.20 pg/μg protein), lending indirect support for the endogenous production of GABOB in these brain regions[1].

Table 1: Reported Concentrations of GABOB in Mammalian Brain Tissue

SpeciesBrain RegionConcentrationReference
RatCNS<0.01 µmol/g[1]
BovineBrain4.8 µmol/g[1]

Note: These values should be interpreted with caution and may not be directly extrapolated to human brain concentrations.

Biosynthesis and Metabolism

The precise metabolic pathways of GABOB in the human brain have not been fully elucidated. However, two primary biosynthetic routes have been proposed based on studies in mammalian systems.[1]

Pathway 1: Hydroxylation of GABA

This proposed pathway involves the direct hydroxylation of GABA at the beta-position to form GABOB. The specific enzyme responsible for this conversion in the brain has yet to be definitively identified.

Pathway 2: From 2-Hydroxyputrescine

The second proposed pathway begins with the hydroxylation of putrescine to form 2-hydroxyputrescine. Subsequently, 2-hydroxyputrescine undergoes oxidative N-dealkylation to yield GABOB.[1]

The catabolism of GABOB is also not well understood, but it is likely to be metabolized by enzymes involved in amino acid and neurotransmitter degradation.

Signaling Pathways and Physiological Role

GABOB is known to exert its effects through the GABAergic system, acting as an agonist at ionotropic (GABAA and GABAC) and metabotropic (GABAB) receptors.[1] The two stereoisomers of GABOB, R-(−)-GABOB and S-(+)-GABOB, exhibit different potencies at these receptors. R-(−)-GABOB is the more potent anticonvulsant and shows higher potency at GABAB and GABAC receptors, while S-(+)-GABOB has a higher affinity for GABAA receptors.[1]

The anticonvulsant properties of GABOB have been demonstrated in various animal models of epilepsy.[1] A synthetic version of GABOB has been investigated as an add-on therapy for severe focal epilepsy in adult patients.[2]

Experimental Protocols for GABOB Quantification

While a standardized, universally accepted protocol for GABOB quantification in human brain tissue is not established, the following methodology represents a viable approach based on established techniques for the analysis of related neurochemicals like GABA and γ-hydroxybutyric acid (GHB) using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Principle

This method involves the extraction of small molecules, including GABOB, from brain tissue homogenates, followed by derivatization to enhance chromatographic separation and detection sensitivity. Quantification is achieved by HPLC coupled with tandem mass spectrometry (MS/MS) using a stable isotope-labeled internal standard.

Materials and Reagents
  • GABOB standard

  • Stable isotope-labeled GABOB (e.g., GABOB-d6) for internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Derivatization agent (e.g., AccQ•Tag™ Ultra Derivatizing Agent Kit)

  • Water, ultrapure

  • Phosphate-buffered saline (PBS)

  • Brain tissue homogenization buffer (e.g., PBS with protease inhibitors)

Instrumentation
  • High-performance liquid chromatograph (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Homogenizer

  • Centrifuge

  • Analytical balance

  • pH meter

Sample Preparation
  • Tissue Homogenization: Accurately weigh frozen brain tissue and homogenize in ice-cold homogenization buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the small molecule analytes.

  • Derivatization: Derivatize an aliquot of the supernatant according to the manufacturer's protocol for the chosen derivatization agent. This step is crucial for improving the chromatographic properties and ionization efficiency of GABOB.

  • Dilution: Dilute the derivatized sample with an appropriate solvent for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Chromatographic Separation: Inject the prepared sample onto a suitable HPLC column (e.g., a reverse-phase C18 column). Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve separation of GABOB from other endogenous compounds.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for the detection of the derivatized GABOB and its internal standard.

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for the derivatized GABOB and the internal standard to ensure high selectivity and sensitivity of detection.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of known GABOB concentrations and the fixed concentration of the internal standard. Process these standards in the same manner as the tissue samples to generate a calibration curve.

  • Quantification: Determine the concentration of GABOB in the brain tissue samples by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Visualizations

GABOB_Biosynthesis_Pathway_1 GABA γ-Aminobutyric Acid (GABA) GABOB γ-Amino-β-hydroxybutyric Acid (GABOB) GABA->GABOB Hydroxylation Enzyme1 Hydroxylase (Putative) Enzyme1->GABA:e

Caption: Putative Biosynthesis of GABOB via Hydroxylation of GABA.

GABOB_Biosynthesis_Pathway_2 Putrescine Putrescine Hydroxyputrescine 2-Hydroxyputrescine Putrescine->Hydroxyputrescine Hydroxylation GABOB γ-Amino-β-hydroxybutyric Acid (GABOB) Hydroxyputrescine->GABOB Oxidative N-dealkylation Enzyme1 Hydroxylase Enzyme1->Putrescine:e Enzyme2 Oxidative N-dealkylase Enzyme2->Hydroxyputrescine:e

Caption: Proposed Biosynthesis of GABOB from 2-Hydroxyputrescine.

GABOB_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataAnalysis Data Processing Tissue Brain Tissue Homogenate Homogenization Tissue->Homogenate Precipitation Protein Precipitation (+ Internal Standard) Homogenate->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization Supernatant->Derivatization FinalSample Diluted Sample for Analysis Derivatization->FinalSample HPLC HPLC Separation FinalSample->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification of GABOB Data->Quantification Calibration Calibration Curve Generation Calibration->Quantification Result Concentration Results Quantification->Result

Caption: Experimental Workflow for GABOB Quantification in Brain Tissue.

Conclusion and Future Directions

The study of GABOB in the human brain is an emerging field with significant potential for advancing our understanding of neuro-inhibition and related pathological conditions. While current knowledge about its endogenous concentrations and metabolic pathways is limited, the available evidence from animal models suggests that GABOB is a neuroactive compound with important physiological roles. Future research should prioritize the development and application of highly sensitive analytical methods to accurately quantify endogenous GABOB levels in human brain tissue and cerebrospinal fluid. Elucidating its precise biosynthetic and metabolic pathways will be crucial for understanding its regulation and its role in both health and disease. Such advancements will pave the way for exploring GABOB as a potential biomarker and a therapeutic target for a range of neurological disorders.

References

Pharmacological Profile of (R)-4-Amino-3-hydroxybutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-3-hydroxybutyric acid, also known as (R)-GABOB or β-hydroxy-γ-aminobutyric acid, is a derivative of the primary inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] As an endogenous metabolite of GABA, (R)-GABOB has garnered significant interest for its pharmacological properties, particularly its anticonvulsant effects.[1][2] Unlike GABA, GABOB demonstrates a greater capacity to cross the blood-brain barrier, enhancing its potential as a centrally acting therapeutic agent.[1] This document provides an in-depth overview of the pharmacological profile of the (R)-enantiomer of GABOB, focusing on its interactions with GABA receptors, downstream signaling pathways, and preclinical efficacy.

Pharmacodynamics

The primary mechanism of action of this compound involves its interaction with multiple subtypes of GABA receptors. It functions as a modulator at GABA-A, GABA-B, and GABA-C receptors, exhibiting distinct affinities and functional activities at each.[2][3]

Receptor Binding and Functional Activity

(R)-GABOB demonstrates stereoselective binding to GABA receptors. It is the more potent enantiomer at GABA-B and GABA-C receptors, whereas the (S)-(+)-enantiomer shows a higher affinity for GABA-A receptors.[2][4] (R)-GABOB also inhibits the uptake of GABA in rat brain synaptosomes.[3]

The quantitative data on the binding affinity and functional potency of (R)-GABOB at various receptor sites are summarized in Table 1.

Table 1: Receptor Binding and Functional Potency of this compound

TargetParameterValue (µM)Species/SystemReference
GABA-A Receptor IC501Rat Brain Membranes[3]
GABA-B Receptor IC500.35Rat Brain Membranes[3]
GABA-C Receptor EC5019Human Recombinant (Xenopus oocytes)[3]
GABA Uptake IC5067Rat Brain Synaptosomes[3]
Signaling Pathways

GABA-A and GABA-C receptors are ionotropic, ligand-gated chloride channels.[5] Activation of these receptors by (R)-GABOB leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in an inhibitory effect on neurotransmission.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A / GABA-C Receptor Channel Chloride (Cl⁻) Channel GABA_A->Channel Opens Cl_in Cl⁻ Influx Channel->Cl_in Mediates RGABOB (R)-GABOB RGABOB->GABA_A Binds Hyperpol Membrane Hyperpolarization Cl_in->Hyperpol Inhibition Inhibition of Neuronal Firing Hyperpol->Inhibition GABA_B_Signaling cluster_membrane Neuronal Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel (K⁺ Channel) K_efflux K⁺ Efflux GIRK->K_efflux VGCC VGCC (Ca²⁺ Channel) Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx RGABOB (R)-GABOB RGABOB->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits Postsynaptic Postsynaptic Hyperpolarization K_efflux->Postsynaptic Presynaptic ↓ Neurotransmitter Release Ca_influx->Presynaptic Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Rat Brain in Sucrose Buffer Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (140,000 x g) Centrifuge1->Centrifuge2 Wash Wash Pellet with Assay Buffer (3x) Centrifuge2->Wash Resuspend Resuspend Final Pellet Wash->Resuspend Setup Set up Assay Tubes: Total, Non-specific, Competitive Resuspend->Setup Incubate Add Membranes & Reagents, Incubate at 4°C Setup->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Determine Determine IC50 Value Calculate->Determine Anticonvulsant_Workflow Acclimatize Animal Acclimatization (5 days) Grouping Group Allocation (Vehicle, Positive Control, Test) Acclimatize->Grouping Dosing Drug Administration (i.p. or p.o.) Grouping->Dosing Pretreatment Pre-treatment Period (30-60 min) Dosing->Pretreatment Induction Seizure Induction (e.g., PTZ s.c.) Pretreatment->Induction Observation Observation (30 min) Record Latency, Duration, Mortality Induction->Observation Analysis Statistical Analysis & Efficacy Determination Observation->Analysis

References

Stereospecificity of GABOB and its biological significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereospecificity of GABOB and its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-amino-beta-hydroxybutyric acid (GABOB), a naturally occurring derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), exhibits significant stereospecificity in its interaction with GABA receptors. This technical guide provides a comprehensive overview of the differential pharmacological and physiological effects of the (R)- and (S)-enantiomers of GABOB. We delve into the quantitative analysis of their binding affinities and functional activities at GABAA, GABAB, and GABAC receptors, highlighting the critical role of stereochemistry in receptor interaction and activation. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Gamma-amino-beta-hydroxybutyric acid (GABOB) is an endogenous neuromodulator found in the mammalian central nervous system.[1] As a chiral molecule, GABOB exists in two enantiomeric forms: (R)-(-)-GABOB and (S)-(+)-GABOB. The spatial arrangement of the hydroxyl group at the β-position profoundly influences its biological activity, leading to distinct pharmacological profiles for each enantiomer. This stereospecificity is of paramount importance in the context of drug design and development, as the desired therapeutic effects may be predominantly associated with one enantiomer, while the other may be inactive or contribute to off-target effects. This guide explores the stereoselective interactions of GABOB enantiomers with the major subtypes of GABA receptors, providing a detailed analysis of their biological significance.

Stereospecificity of GABOB at GABA Receptors

The differential effects of GABOB enantiomers are most pronounced in their interactions with the three main classes of GABA receptors: GABAA, GABAB, and GABAC (now classified as GABAA-rho).

GABAA Receptors

At GABAA receptors, the enantioselectivity favors the (S)-(+)-enantiomer. (S)-(+)-GABOB is a more potent agonist at GABAA receptors compared to (R)-(-)-GABOB.[2] This indicates that the conformation of the (S)-enantiomer is more favorable for binding to and activating the ionotropic GABAA receptor channel.

GABAB Receptors

In contrast to GABAA receptors, GABAB receptors exhibit a preference for the (R)-(-)-enantiomer. (R)-(-)-GABOB is a more potent agonist at these metabotropic G-protein coupled receptors than (S)-(+)-GABOB.[2] This reversal of stereoselectivity highlights the distinct structural requirements of the GABAB receptor binding pocket.

GABAC (GABAA-rho) Receptors

The stereospecificity of GABOB at GABAC receptors is particularly well-documented and demonstrates the subtle yet critical nature of ligand-receptor interactions. Both enantiomers act as full agonists at wild-type ρ1 GABAC receptors, with the (R)-enantiomer generally showing higher potency.[2][3]

A pivotal study using site-directed mutagenesis of the ρ1 GABAC receptor revealed the critical role of the threonine 244 (T244) residue in the ligand-binding site for the stereospecific action of GABOB.[1][3] When T244 was mutated to a serine (T244S), the pharmacological profiles of the GABOB enantiomers diverged dramatically:

  • (R)-(-)-GABOB acted as a weak partial agonist.[3]

  • (S)-(+)-GABOB behaved as a competitive antagonist.[3]

This functional switch underscores the importance of the hydroxyl group on the T244 residue in mediating the agonist activity of the (S)-enantiomer and highlights the precise stereochemical interactions that govern receptor activation.

Quantitative Data on GABOB Enantiomer Activity

The following tables summarize the quantitative data on the affinity and efficacy of GABOB enantiomers at different GABA receptor subtypes.

Table 1: Comparative Affinity of GABOB Enantiomers at GABAA and GABAB Receptors

Receptor SubtypeEnantiomerIC50 (µM)
GABAA (S)-(+)-GABOB0.6
(R)-(-)-GABOB10
GABAB (R)-(-)-GABOB0.2
(S)-(+)-GABOB3.5

Data from Falch et al. (1986)[4]. IC50 values represent the concentration required to inhibit the binding of a radiolabeled ligand by 50%.

Table 2: Pharmacological Profile of GABOB Enantiomers at Wild-Type and Mutant ρ1 GABAC Receptors

ReceptorLigandEC50 / IC50 (µM)Emax (% of GABA)Activity
ρ1 Wild-Type (R)-(-)-GABOB19100%Full Agonist
(S)-(+)-GABOB45100%Full Agonist
ρ1 T244S Mutant (R)-(-)-GABOB>100026% (at 1mM)Weak Partial Agonist
(S)-(+)-GABOB417.4 (IC50)-Competitive Antagonist

Data from Chebib et al. (2012)[1][3]. EC50 is the concentration for half-maximal activation. IC50 is the concentration for half-maximal inhibition. KB for (S)-(+)-GABOB at ρ1 T244S was 204 µM.

Biological Significance

The stereospecificity of GABOB has significant biological and therapeutic implications. The differential activity of the enantiomers means that the overall effect of racemic GABOB is a composite of the actions of both forms at various receptor subtypes.

  • Anticonvulsant and Neuromodulatory Effects: The anticonvulsant properties of GABOB are thought to be mediated primarily through its action on GABA receptors. The higher potency of (S)-(+)-GABOB at GABAA receptors and (R)-(-)-GABOB at GABAB receptors suggests that both enantiomers may contribute to its overall therapeutic profile, albeit through different mechanisms.

  • Drug Development: Understanding the stereospecificity of GABOB is crucial for the design of more selective and potent GABAergic drugs. By targeting the synthesis of a single, more active enantiomer, it is possible to enhance therapeutic efficacy while minimizing potential side effects associated with the less active or off-target enantiomer. For example, the development of selective GABAB receptor agonists has focused on (R)-enantiomers of related compounds.

Experimental Protocols

Radioligand Binding Assay for GABAA and GABAB Receptors

This protocol is adapted from standard methods for determining the affinity of compounds for GABA receptors.

1. Membrane Preparation:

  • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
  • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C.
  • Wash the pellet by resuspending in deionized water and centrifuging again. Repeat this wash step.
  • Resuspend the final pellet in the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and store at -70°C.

2. Binding Assay:

  • Thaw the prepared membranes and wash twice with the binding buffer.
  • Incubate a defined amount of membrane protein with a specific radioligand (e.g., [3H]muscimol for GABAA or [3H]GABA in the presence of a GABAA blocker for GABAB) and varying concentrations of the test compounds ((R)- and (S)-GABOB).
  • For GABAB binding, the buffer should be supplemented with a calcium salt (e.g., 2.5 mM CaCl2).
  • Incubate at 4°C for a specified time (e.g., 45 minutes).
  • Terminate the reaction by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold buffer to remove unbound radioligand.
  • Quantify the radioactivity retained on the filters using liquid scintillation counting.
  • Determine IC50 values by non-linear regression analysis of the competition binding data.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to assess the functional activity (agonism, antagonism) of GABOB enantiomers at specific GABA receptor subtypes expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest stage V-VI oocytes from a female Xenopus laevis.
  • Treat the oocytes with collagenase to defolliculate them.
  • Inject each oocyte with cRNA encoding the desired GABA receptor subunits (e.g., human ρ1 or ρ1 T244S).
  • Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression on the oocyte membrane.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
  • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
  • Clamp the oocyte membrane potential at a holding potential of -70 mV using a TEVC amplifier.
  • Apply GABA or GABOB enantiomers at various concentrations to the oocyte via the perfusion system.
  • Record the resulting ion currents.
  • Construct dose-response curves to determine EC50, IC50, and Emax values.

Site-Directed Mutagenesis

This protocol outlines the general steps for creating a point mutation, such as T244S in the ρ1 GABAC receptor.

1. Primer Design:

  • Design a pair of complementary oligonucleotide primers containing the desired mutation (e.g., changing the codon for Threonine to Serine).

2. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type receptor cDNA as the template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

3. Template Digestion:

  • Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to selectively remove the original, methylated parental DNA template.

4. Transformation:

  • Transform the mutated, nicked plasmid into competent E. coli cells. The bacterial DNA repair machinery will seal the nicks.

5. Sequencing:

  • Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

Signaling Pathways

GABAA_Signaling GABOB (S)-GABOB (agonist) GABAA_R GABAA Receptor (Ligand-gated Cl- channel) GABOB->GABAA_R Binds to receptor Cl_influx Cl- Influx GABAA_R->Cl_influx Channel opening Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GPCR) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux GABOB (R)-GABOB (agonist) GABOB->GABAB_R Binds Inhibition Neuronal Inhibition cAMP->Inhibition Reduced PKA activity Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Inhibition

Caption: GABAB Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of (R)- and (S)-GABOB Binding Radioligand Binding (Affinity - IC50) Synthesis->Binding Function Electrophysiology (TEVC) (Efficacy - EC50, Emax) Synthesis->Function Analysis Dose-Response Curves & Statistical Analysis Binding->Analysis Function->Analysis Conclusion Determination of Stereospecificity & Potency Analysis->Conclusion

Caption: Experimental Workflow for Stereospecificity Analysis.

Conclusion

The stereospecificity of GABOB is a clear and compelling example of how chirality governs the interaction of small molecules with their biological targets. The differential activities of (R)- and (S)-GABOB at GABAA, GABAB, and GABAC receptors underscore the distinct structural and conformational requirements for ligand binding and receptor activation across these receptor subtypes. For researchers and drug development professionals, a thorough understanding of these stereochemical nuances is essential for the rational design of novel, selective, and effective therapeutics targeting the GABAergic system. The data and protocols presented in this guide aim to provide a solid foundation for future investigations into the fascinating world of GABOB stereopharmacology.

References

Binding Affinity of (R)-γ-Amino-β-hydroxybutyric Acid to GABA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the binding affinity and functional potency of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB) at the three main classes of γ-aminobutyric acid (GABA) receptors: GABAA, GABAB, and GABAC (now formally classified as GABAA-ρ). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the stereoselective interactions of GABOB. It includes a summary of quantitative affinity data, detailed experimental methodologies for receptor binding and functional analysis, and diagrams of the associated signaling pathways and experimental workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, mediating its effects through two major classes of receptors: ionotropic GABAA and GABAC receptors, and metabotropic GABAB receptors.[1][2] γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring structural analog of GABA. Due to the presence of a chiral center at the β-position, GABOB exists as two stereoisomers: (R)-GABOB and (S)-GABOB. These enantiomers exhibit distinct pharmacological profiles, demonstrating the stereoselective nature of GABA receptor binding pockets. Understanding the specific binding affinities of each enantiomer is crucial for the development of selective therapeutic agents. This guide focuses on the (R)-enantiomer, summarizing its interaction with GABAA, GABAB, and GABAC receptors.

Quantitative Binding and Functional Data

Receptor SubtypeLigandAssay TypeValueEnantioselectivity PreferenceReference
GABAA (R)-GABOBRadioligand Binding (Inferred)Ki not determinedS > R [3][4]
GABAB (R)-GABOBRadioligand Binding (Inferred)Ki not determinedR > S [3][4]
GABAC (ρ1) (R)-GABOBTwo-Electrode Voltage Clamp (TEVC)EC50 = 19 µMR > S
GABAC (ρ1) (S)-GABOBTwo-Electrode Voltage Clamp (TEVC)EC50 = 45 µM

Note: Studies consistently report that (S)-GABOB is more potent than (R)-GABOB at GABAA receptors. Conversely, (R)-GABOB is the more potent enantiomer at GABAB receptors.[3][4]

Signaling Pathways

The three major GABA receptor types initiate distinct downstream signaling cascades upon activation.

GABAA and GABAC Receptor Signaling

GABAA and GABAC receptors are ligand-gated ion channels, mediating fast synaptic inhibition.[1] Upon agonist binding, the integral chloride (Cl⁻) channel opens, allowing an influx of Cl⁻ ions. This influx leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.[1]

GABAA_GABAC_Signaling cluster_membrane Postsynaptic Membrane Receptor GABA-A / GABA-C Receptor (Ligand-Gated Ion Channel) Cl⁻ Channel Cl_in Cl⁻ Influx Receptor:port->Cl_in Channel Opens GABA (R)-GABOB (Agonist) GABA->Receptor:head Binds to Receptor Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway for ionotropic GABAA and GABAC receptors.

GABAB Receptor Signaling

GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[5] They are obligate heterodimers of GABAB1 and GABAB2 subunits.[6] Agonist binding to the GABAB1 subunit triggers a conformational change, leading to the activation of a coupled inhibitory G-protein (Gi/o).[5] The dissociated G-protein subunits (Gαi/o and Gβγ) then modulate downstream effectors. Gαi/o inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, while the Gβγ subunit inhibits presynaptic voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and activates postsynaptic inwardly rectifying K⁺ channels (leading to hyperpolarization).[5]

GABAB_Signaling cluster_membrane Cell Membrane Receptor GABA-B Receptor (G-Protein Coupled) G_Protein Gαi/o Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:e->AC Gαi/o inhibits Ca_Channel Ca²⁺ Channel (Presynaptic) G_Protein:e->Ca_Channel Gβγ inhibits K_Channel K⁺ Channel (Postsynaptic) G_Protein:e->K_Channel Gβγ activates cAMP cAMP AC->cAMP Inhibition Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux ↑ K_Channel->K_Efflux Agonist (R)-GABOB Agonist->Receptor Binds ATP ATP ATP->cAMP Converts Neurotransmitter Neurotransmitter Release ↓ Ca_Influx->Neurotransmitter Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization

Caption: Signaling pathway for the metabotropic GABAB receptor.

Experimental Protocols

The binding affinity and functional potency of ligands like (R)-GABOB are determined using established in vitro techniques. The primary methods are radioligand binding assays for affinity (Ki) and electrophysiological recordings for functional potency (EC50).

Radioligand Displacement Assay (for Ki Determination)

This method measures the affinity of a non-radiolabeled compound (the "competitor," e.g., (R)-GABOB) by quantifying its ability to displace a specific radiolabeled ligand from a receptor.[7]

Objective: To determine the inhibition constant (Ki) of (R)-GABOB for GABAA or GABAB receptors.

Materials:

  • Receptor Source: Rat brain membrane preparations or cell lines stably expressing recombinant human GABAA or GABAB receptors.[7][8]

  • Radioligand:

    • For GABAA: [³H]Muscimol or [³H]GABA.[7]

    • For GABAB: [³H]GABA, [³H]Baclofen, or [³H]CGP54626 (antagonist).[7][9]

  • Competitor: (R)-GABOB at various concentrations.

  • Non-specific Binding Control: A high concentration of a standard unlabeled ligand (e.g., 10 mM GABA).[8]

  • Buffers: Assay buffer (e.g., Tris-HCl with appropriate ions like Ca²⁺ for GABAB assays).[9]

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B), liquid scintillation counter.[9]

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes via centrifugation. Wash the pellet multiple times and finally resuspend in the assay buffer. Determine protein concentration.[8]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the competitor ((R)-GABOB).

  • Controls:

    • Total Binding: Membrane + Radioligand + Buffer.

    • Non-specific Binding: Membrane + Radioligand + High concentration of unlabeled standard ligand.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[8][9]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of (R)-GABOB to generate a competition curve.

    • Determine the IC50 value (the concentration of (R)-GABOB that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Source (e.g., Brain Membranes) A1 Incubate Receptor, Radioligand, & Competitor ((R)-GABOB) P1->A1 P2 Prepare Reagents (Radioligand, Competitor) P2->A1 A2 Separate Bound from Free (Vacuum Filtration) A1->A2 A3 Quantify Bound Radioactivity (Scintillation Counting) A2->A3 D1 Calculate Specific Binding A3->D1 D2 Plot Competition Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki via Cheng-Prusoff Equation D3->D4

Caption: General workflow for a radioligand displacement assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for EC₅₀ Determination)

This technique is used to measure the functional response of ion channels (like GABAA and GABAC receptors) expressed in large cells, typically Xenopus laevis oocytes. It allows for the determination of an agonist's potency (EC50) and efficacy.

Objective: To determine the half-maximal effective concentration (EC50) of (R)-GABOB at GABAC receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA encoding the desired receptor subunits (e.g., human ρ1 for homomeric GABAC receptors).

  • Injection System: Nanoject or equivalent microinjection setup.

  • TEVC Setup: Amplifier, headstages, micromanipulators, recording chamber, perfusion system.

  • Electrodes: Two glass microelectrodes (one for voltage sensing, one for current injection) filled with a conducting solution (e.g., 3 M KCl).

  • Solutions: Recording solution (e.g., Ringer's solution), agonist solutions ((R)-GABOB at various concentrations).

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog. Inject a specific amount of receptor subunit cRNA into the cytoplasm of each oocyte. Incubate the oocytes for 2-7 days to allow for receptor expression on the cell membrane.

  • Recording Setup: Place an oocyte in the recording chamber under continuous perfusion with the recording solution.

  • Impaling the Oocyte: Carefully impale the oocyte with both the voltage-sensing and current-injecting microelectrodes.

  • Voltage Clamp: Clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV or -70 mV). The amplifier will inject the necessary current to maintain this potential.

  • Agonist Application: Apply increasing concentrations of (R)-GABOB to the oocyte via the perfusion system. The activation of the GABA receptors will cause an inward Cl⁻ current, which the amplifier records as the current required to hold the voltage constant.

  • Data Acquisition: Record the peak current response for each concentration of (R)-GABOB. Ensure a washout period with the recording solution between applications to allow the receptors to return to their resting state.

  • Data Analysis:

    • Normalize the current responses to the maximal response observed.

    • Plot the normalized current as a function of the log concentration of (R)-GABOB.

    • Fit the data to a sigmoidal dose-response curve (e.g., the Hill equation) to determine the EC50 value (the concentration that elicits 50% of the maximal response) and the Hill coefficient.

Conclusion

(R)-GABOB demonstrates clear and opposing stereoselectivity at the major GABA receptor families. It is a more potent agonist at GABAB and GABAC receptors compared to its (S)-enantiomer.[3][4] Conversely, it is less active than (S)-GABOB at GABAA receptors.[3][4] While precise Ki values from binding assays remain to be fully documented in the literature, functional data for GABAC receptors provide a quantitative measure of its potency. The detailed methodologies provided herein offer a framework for further investigation into the precise binding affinities and for characterizing novel GABA receptor ligands. This understanding is fundamental to leveraging the stereoselective properties of GABOB and its analogs in the pursuit of more targeted therapeutics for neurological disorders.

References

The Central Role of (R)-GABOB in Synaptic Transmission and Neuronal Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), plays a significant role in modulating synaptic transmission and neuronal inhibition. Its stereoselective interactions with GABA receptors, particularly GABAA, GABAB, and GABAC receptors, underscore its potential as a therapeutic agent. This technical guide provides an in-depth analysis of the mechanisms of action of (R)-GABOB, focusing on its quantitative effects on receptor binding and synaptic currents, detailed experimental methodologies for its study, and visualization of its signaling pathways.

(R)-GABOB and its Interaction with GABA Receptors

(R)-GABOB exhibits a distinct pharmacological profile, acting as an agonist at GABAB and GABAC receptors, while its enantiomer, (S)-GABOB, shows a preference for GABAA receptors. The inhibitory effects of (R)-GABOB are primarily mediated through its action on GABAB and GABAC receptors, leading to a reduction in neuronal excitability.

Quantitative Analysis of Receptor Binding and Function

The potency and efficacy of (R)-GABOB at different GABA receptor subtypes have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Receptor SubtypeLigandParameterValueSpeciesPreparationReference
GABAC ρ1 (wild-type)(R)-GABOBEC5019 µMHumanRecombinant (Xenopus oocytes)[1][2]
GABAC ρ1 (wild-type)(S)-GABOBEC5045 µMHumanRecombinant (Xenopus oocytes)[1][2]
GABAC ρ1 (T244S mutant)(R)-GABOBPartial Agonist Activity26% of GABA EC50 at 1 mMHumanRecombinant (Xenopus oocytes)[1][2]
GABAC ρ1 (T244S mutant)(S)-GABOBKB (Antagonist)204 µMHumanRecombinant (Xenopus oocytes)[1][2]
GABAB(R)-GABOBPotency vs (S)-GABOBMore potentRatBrain membrane preparations[3]

Table 1: Potency and Efficacy of GABOB Enantiomers at GABAC Receptors. This table highlights the greater potency of (R)-GABOB at wild-type GABAC ρ1 receptors compared to its (S)-enantiomer. It also illustrates the dramatic shift in the activity of the enantiomers at the T244S mutant receptor, where (R)-GABOB acts as a weak partial agonist and (S)-GABOB becomes a competitive antagonist.

Mechanisms of Neuronal Inhibition by (R)-GABOB

(R)-GABOB exerts its inhibitory influence on synaptic transmission through both presynaptic and postsynaptic mechanisms, primarily via the activation of GABAB receptors.

Presynaptic Inhibition

Activation of presynaptic GABAB receptors by (R)-GABOB leads to a reduction in the release of neurotransmitters, including GABA itself (autoreceptor-mediated) and glutamate (heteroreceptor-mediated). This inhibitory effect is achieved through the G-protein-mediated inhibition of voltage-gated calcium channels (VGCCs) in the presynaptic terminal, which reduces calcium influx and consequently decreases vesicle fusion and neurotransmitter release.[4][5]

Postsynaptic Inhibition

At the postsynaptic membrane, (R)-GABOB binding to GABAB receptors triggers a signaling cascade that results in neuronal hyperpolarization, making it more difficult for the neuron to fire an action potential. This is primarily achieved through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][6][7][8][9] The opening of these channels allows for the efflux of potassium ions, driving the membrane potential towards the equilibrium potential for potassium, thus causing hyperpolarization.[1][6][7][8][9]

Signaling Pathways of (R)-GABOB

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by (R)-GABOB at presynaptic and postsynaptic sites.

Presynaptic_Inhibition cluster_membrane Presynaptic Terminal Membrane GABOB (R)-GABOB GABAB_R Presynaptic GABAB Receptor GABOB->GABAB_R binds G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ca_influx Ca2+ Influx VGCC->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion triggers NT_release Neurotransmitter Release Vesicle_fusion->NT_release leads to

Caption: Presynaptic inhibition by (R)-GABOB via GABAB receptor activation.

Postsynaptic_Inhibition cluster_membrane Postsynaptic Membrane GABOB (R)-GABOB GABAB_R Postsynaptic GABAB Receptor GABOB->GABAB_R binds G_protein Gi/o Protein GABAB_R->G_protein activates GIRK GIRK Channel G_protein->GIRK activates K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization causes Neuronal_inhibition Neuronal Inhibition Hyperpolarization->Neuronal_inhibition leads to

Caption: Postsynaptic inhibition by (R)-GABOB leading to hyperpolarization.

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

Objective: To determine the binding affinity (Ki or IC50) of (R)-GABOB for GABAB receptors.

Materials:

  • Rat brain membranes (cerebellum or whole brain)

  • [3H]GABA or [3H]baclofen (radioligand)

  • (R)-GABOB (test compound)

  • Unlabeled GABA or baclofen (for determining non-specific binding)

  • Tris-HCl buffer

  • CaCl2

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in Tris-HCl buffer containing CaCl2.

  • Binding Assay: In a series of tubes, incubate the brain membranes with a fixed concentration of the radioligand ([3H]GABA or [3H]baclofen) and varying concentrations of (R)-GABOB.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of (R)-GABOB that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Measuring IPSCs

Objective: To quantify the effects of (R)-GABOB on the amplitude, frequency, and decay kinetics of inhibitory postsynaptic currents (IPSCs).

Materials:

  • Cultured neurons or acute brain slices

  • (R)-GABOB

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution (containing a Cs-based solution to block K+ currents for IPSC recording)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices and place them in a recording chamber continuously perfused with aCSF.

  • Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with the internal solution. Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.

  • Recording: Clamp the neuron at a holding potential (e.g., -70 mV) to record spontaneous or evoked IPSCs.

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with aCSF containing a known concentration of (R)-GABOB.

  • Data Acquisition: Record IPSCs before, during, and after the application of (R)-GABOB.

  • Data Analysis: Analyze the recorded data to quantify changes in the amplitude, frequency, and decay kinetics of the IPSCs in the presence of (R)-GABOB compared to the baseline.

Site-Directed Mutagenesis of GABAC ρ1 Receptor

Objective: To create a specific mutation (e.g., T244S) in the GABAC ρ1 receptor to study the role of this residue in (R)-GABOB binding and function.

Materials:

  • Plasmid DNA containing the wild-type GABAC ρ1 receptor cDNA

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • Oocyte expression system (e.g., Xenopus laevis oocytes)

Procedure:

  • Primer Design: Design primers that are complementary to the GABAC ρ1 receptor sequence but contain a mismatch at the desired mutation site (T244S).

  • PCR Mutagenesis: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The polymerase will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, thereby selectively digesting the original, non-mutated parental plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA from the transformed E. coli and sequence the GABAC ρ1 receptor gene to confirm the presence of the desired mutation.

  • Functional Expression: Inject the cRNA transcribed from the mutated plasmid into Xenopus oocytes.

  • Electrophysiological Analysis: After allowing for receptor expression, perform two-electrode voltage-clamp recordings on the oocytes to characterize the functional properties of the mutant receptor in response to GABA and (R)-GABOB.

Conclusion

(R)-GABOB is a key modulator of inhibitory neurotransmission, acting primarily through GABAB and GABAC receptors. Its stereoselective action and distinct effects on presynaptic and postsynaptic mechanisms highlight its potential for therapeutic interventions targeting neuronal hyperexcitability. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the intricate role of (R)-GABOB in the central nervous system. Further research to obtain more precise quantitative data, particularly on GABAB receptor binding affinity and the specific modulation of IPSC parameters, will be crucial for a complete understanding of its pharmacological profile and for the development of novel therapeutics.

References

Cellular Uptake and Transport Mechanisms of (R)-4-Amino-3-hydroxybutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-3-hydroxybutyric acid (GABOB), a naturally occurring gamma-amino acid derivative, is a modulator of the GABAergic system. It interacts with both GABAA and GABAB receptors and has been shown to inhibit the uptake of GABA in brain tissue.[1] Understanding the cellular uptake and transport mechanisms of GABOB is crucial for elucidating its pharmacokinetic and pharmacodynamic profiles, and for the development of novel therapeutics targeting the GABAergic system. This guide provides an in-depth overview of the current knowledge on the cellular transport of GABOB, including potential transporters, quantitative data, detailed experimental protocols, and a discussion of regulatory signaling pathways.

Cellular Transport Mechanisms of GABOB

Direct studies on the specific transporters for this compound are limited. However, based on its structural similarity to GABA and other related compounds, its transport is likely mediated by members of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.

GABA Transporters (GATs)

The primary candidates for GABOB transport are the four known GABA transporters: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and the betaine/GABA transporter 1 (BGT1, SLC6A12).[2][3][4] These transporters are responsible for the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft, thereby regulating GABAergic neurotransmission.[2][4]

Evidence suggests that GABOB interacts with these transporters. This compound has been shown to inhibit GABA uptake in rat brain synaptosomes with an IC50 of 67 µM.[1] This inhibitory activity strongly implies an interaction with one or more of the GAT subtypes present in synaptosomal preparations. However, it is not definitively established whether GABOB acts as a substrate that is actively transported by GATs or solely as an inhibitor of GABA transport. Further kinetic studies are required to determine the precise nature of this interaction, including the determination of Michaelis-Menten constants (Km) and maximal transport velocities (Vmax) for GABOB with each GAT subtype.

The stereoselectivity of this interaction also warrants further investigation. While the enantiomers of some GABA analogs exhibit stereoselective inhibition of GABA uptake, for others, the enantiomers are approximately equieffective.[5][6]

Taurine Transporter (TauT/SLC6A6)

The taurine transporter (TauT), another member of the SLC6 family, is also a potential candidate for GABOB transport.[2][4] TauT is known to transport GABA, albeit with a lower affinity than its primary substrate, taurine.[7][8][9] Given that TauT transports other β-amino acids, it is plausible that GABOB, a γ-amino acid with a hydroxyl group, could also be a substrate.[10] Inhibition studies have shown that GABA and other GABA-mimetics can inhibit taurine uptake via TauT, suggesting a shared binding site.[11] The involvement of TauT in GABOB transport would have implications for its distribution, particularly across the blood-retinal barrier and in the liver where TauT is highly expressed.[9]

Quantitative Data on GABOB Interaction with Transporters

The available quantitative data on the interaction of this compound with cellular transport mechanisms is currently limited. The most specific data point is the inhibition of GABA uptake.

CompoundTransporter SystemParameterValueSpecies/SystemReference
This compoundGABA TransportersIC5067 µMRat brain synaptosomes[1]

This table summarizes the currently available quantitative data. Further research is needed to determine the kinetic parameters (Km and Vmax) for GABOB transport via specific transporters.

Signaling Pathways Regulating Potential GABOB Transporters

The activity of GABA and taurine transporters is modulated by various intracellular signaling pathways, which could, by extension, regulate the cellular uptake of GABOB.

Protein Kinase C (PKC) and Protein Kinase A (PKA)

Both PKC and PKA have been shown to regulate the function of GABA transporters.[12][13][14][15] Activation of PKC can lead to the internalization of GAT1, reducing its surface expression and consequently decreasing GABA uptake.[13][14][16] The regulation by PKA appears to be more complex and may differ between neuronal cell types.[12] Similarly, PKC activation has been shown to inhibit the activity of the taurine transporter.[15][17] Therefore, signaling cascades that activate PKC or PKA could potentially decrease the cellular uptake of GABOB if it is a substrate for these transporters.

Calcium (Ca2+) Signaling

Intracellular calcium levels play a crucial role in regulating neuronal function, including neurotransmitter transport.[3][8][18][19][20] GABA uptake itself can trigger calcium signals in astrocytes through a mechanism involving the sodium-calcium exchanger.[19][21] Furthermore, calcium influx through voltage-gated calcium channels and NMDA receptors can activate signaling pathways, such as those involving calcineurin, which in turn can modulate the trafficking and function of GABA receptors and potentially transporters.[18][20] The interplay between GABOB transport and cellular calcium homeostasis is an area that requires further investigation.

Below is a diagram illustrating the potential regulatory pathways for GABOB transporters.

GABOB_Transport_Regulation Potential Regulatory Pathways for GABOB Transporters cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GAT GABA Transporter (GAT) (e.g., GAT1, GAT3) GABOB_int GABOB GAT->GABOB_int TauT Taurine Transporter (TauT) TauT->GABOB_int GABOB_ext (R)-4-Amino-3- hydroxybutyric acid (GABOB) GABOB_ext->GAT Interaction (Transport/Inhibition?) GABOB_ext->TauT Potential Transport PKC Protein Kinase C (PKC) PKC->GAT Inhibition (Internalization) PKC->TauT Inhibition PKA Protein Kinase A (PKA) PKA->GAT Modulation Ca2 Ca²⁺ Calcineurin Calcineurin Ca2->Calcineurin Activation Calcineurin->GAT Modulation

Caption: Potential signaling pathways modulating GABOB transport.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular uptake and transport of this compound.

In Vitro GABA Transporter Uptake Assay in Transfected Cells

This protocol is designed to determine if GABOB is a substrate or inhibitor of specific GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1) expressed in a cell line.

Materials:

  • HEK293 or COS-7 cells transiently or stably expressing the human GAT subtype of interest.

  • Culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4).

  • Radiolabeled [3H]-GABA.

  • This compound (GABOB).

  • Known GAT inhibitors (e.g., tiagabine for GAT1, SNAP-5114 for GAT2/3).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well plate at a density that allows them to reach confluency on the day of the assay.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Inhibition Assay:

    • Add uptake buffer containing various concentrations of GABOB or a known inhibitor to the wells.

    • Pre-incubate for 10-20 minutes at 37°C.

    • Add a fixed concentration of [3H]-GABA (typically at or below its Km value for the specific GAT) to each well.

    • Incubate for a short period (e.g., 1-10 minutes) at 37°C to measure the initial rate of uptake.

  • Substrate Assay:

    • To determine if GABOB is a substrate, perform a competitive uptake experiment using radiolabeled GABOB if available.

    • Alternatively, assess the ability of unlabeled GABOB to elicit transporter-mediated currents in an electrophysiology setup (e.g., in Xenopus oocytes).

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer to stop the transport process.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well (e.g., with 0.1 M NaOH or a commercial lysis buffer).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or in non-transfected cells).

    • For inhibition assays, calculate the IC50 value of GABOB by fitting the data to a dose-response curve.

    • For substrate assays, determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

GABA_Transporter_Assay_Workflow GABA Transporter Uptake Assay Workflow start Start seed_cells Seed GAT-transfected cells in 96-well plate start->seed_cells wash_cells Wash cells with uptake buffer seed_cells->wash_cells pre_incubate Pre-incubate with GABOB or inhibitor wash_cells->pre_incubate add_radioligand Add [³H]-GABA pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate_uptake Terminate uptake with ice-cold buffer wash incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_count Scintillation counting lyse_cells->scintillation_count analyze_data Data analysis (IC₅₀, Kₘ, Vₘₐₓ) scintillation_count->analyze_data end End analyze_data->end Caco2_Permeability_Assay_Workflow Caco-2 Permeability Assay Workflow start Start culture_cells Culture Caco-2 cells on Transwell inserts (21 days) start->culture_cells check_integrity Monolayer Integrity Check (TEER, Lucifer Yellow) culture_cells->check_integrity transport_experiment Perform Bidirectional Transport Experiment (A-B and B-A) check_integrity->transport_experiment sampling Collect samples from receiver chamber at time points transport_experiment->sampling quantification Quantify GABOB concentration (LC-MS/MS) sampling->quantification data_analysis Calculate Papp and Efflux Ratio quantification->data_analysis end End data_analysis->end Microdialysis_Workflow In Vivo Microdialysis Workflow for BBB Penetration start Start surgery Implant microdialysis guide cannula in rat brain start->surgery recovery Allow animal to recover surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion perfusion Perfuse with aCSF and establish baseline probe_insertion->perfusion administer_gabob Administer GABOB systemically perfusion->administer_gabob collect_samples Collect dialysate and blood samples administer_gabob->collect_samples quantification Quantify GABOB concentration (LC-MS/MS) collect_samples->quantification data_analysis Calculate brain-to-plasma concentration ratio quantification->data_analysis end End data_analysis->end

References

Methodological & Application

Enantioselective Synthesis of (R)-4-Amino-3-hydroxybutyric Acid from Chiral Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Amino-3-hydroxybutyric acid ((R)-GABOB), a chiral analog of the neurotransmitter γ-aminobutyric acid (GABA), is a molecule of significant pharmacological interest, exhibiting anticonvulsant and hypotensive properties. Its stereospecific synthesis is crucial for its biological activity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-GABOB from various readily available chiral precursors, including (R)-epichlorohydrin and D-mannitol. The protocols are presented with quantitative data to allow for reproducibility and comparison of different synthetic routes.

Introduction

The therapeutic potential of (R)-GABOB has driven the development of numerous enantioselective synthetic strategies. The use of chiral precursors, often referred to as the "chiral pool," provides an efficient and cost-effective approach to obtain the desired enantiomer. This document outlines two prominent synthetic pathways starting from commercially available and relatively inexpensive chiral building blocks: (R)-epichlorohydrin and D-mannitol.

Synthesis from (R)-Epichlorohydrin

The synthesis of (R)-GABOB from (R)-epichlorohydrin is a versatile approach that can proceed through two main routes: one involving a cyanide-mediated ring-opening and the other proceeding via an azide intermediate.

Synthetic Pathway Overview from (R)-Epichlorohydrin

G cluster_0 Azide Route cluster_1 Cyanide Route RE (R)-Epichlorohydrin ECH Ethyl (R)-4-chloro-3-hydroxybutanoate RE->ECH Various Reagents RCN (R)-4-Cyano-3-hydroxybutyric acid derivative RE->RCN KCN EAHB Ethyl (R)-4-azido-3-hydroxybutanoate ECH->EAHB NaN3, DMF RGABOB (R)-GABOB EAHB->RGABOB 1. H2, Pd/C 2. Hydrolysis RCN->RGABOB Reduction & Hydrolysis

Caption: Synthetic routes to (R)-GABOB from (R)-epichlorohydrin.

Experimental Protocols

Route 1: Via Azide Intermediate

Step 1: Synthesis of Ethyl (R)-4-azido-3-hydroxybutanoate

  • To a solution of commercially available (R)-ethyl 4-chloro-3-hydroxybutanoate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 95 °C and stir for 24 hours.

  • After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl (R)-4-azido-3-hydroxybutanoate.

Step 2: Hydrogenation and Hydrolysis to (R)-GABOB

  • Dissolve the crude ethyl (R)-4-azido-3-hydroxybutanoate in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • To the resulting crude amino ester, add 6 M hydrochloric acid and reflux for 4 hours to effect hydrolysis.

  • Cool the reaction mixture and purify by ion-exchange chromatography to yield this compound.

Quantitative Data
StepProductYieldEnantiomeric Excess (e.e.)
Azidation of Ethyl (R)-4-chloro-3-hydroxybutanoateEthyl (R)-4-azido-3-hydroxybutanoate80%>99%
Hydrogenation and HydrolysisThis compound95%>99%
Overall This compound 76% >99%

Synthesis from D-Mannitol

D-Mannitol, a naturally occurring sugar alcohol, serves as an inexpensive and readily available chiral precursor for the synthesis of (R)-GABOB. The key strategy involves the transformation of D-mannitol into the versatile chiral building block, (R)-glyceraldehyde acetonide.

Synthetic Pathway Overview from D-Mannitol

G DM D-Mannitol DIM 1,2:5,6-Di-O-isopropylidene-D-mannitol DM->DIM Acetone, ZnCl2 RGA (R)-Glyceraldehyde Acetonide DIM->RGA NaIO4 NA Nitroaldol Adduct RGA->NA CH3NO2, Base RGABOB (R)-GABOB NA->RGABOB 1. Reduction (e.g., H2, Raney Ni) 2. Hydrolysis

Caption: Synthetic pathway to (R)-GABOB from D-mannitol.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

  • Suspend D-mannitol (1.0 eq) in acetone.

  • Add anhydrous zinc chloride (catalytic amount) to the suspension.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture and neutralize the filtrate with an appropriate base (e.g., sodium carbonate).

  • Filter again and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 1,2:5,6-di-O-isopropylidene-D-mannitol.

Step 2: Synthesis of (R)-Glyceraldehyde Acetonide

  • Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a solution of sodium periodate (NaIO₄) (2.1 eq) in water dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the inorganic salts.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to yield (R)-glyceraldehyde acetonide as an oil, which should be used immediately in the next step.

Step 3: Henry Reaction with Nitromethane

  • Dissolve the crude (R)-glyceraldehyde acetonide (1.0 eq) in nitromethane.

  • Cool the solution to 0 °C and add a catalytic amount of a suitable base (e.g., sodium hydroxide solution) dropwise.

  • Stir the reaction mixture at 0 °C for several hours.

  • Acidify the reaction mixture with a dilute acid (e.g., acetic acid) and extract with a suitable solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude nitroaldol adduct.

Step 4: Reduction and Hydrolysis to (R)-GABOB

  • Dissolve the crude nitroaldol adduct in a suitable solvent like methanol.

  • Add a catalyst such as Raney Nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (Parr shaker) at elevated pressure and temperature.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate.

  • Hydrolyze the resulting amino alcohol acetonide with dilute acid (e.g., 1 M HCl) by heating to remove the acetonide protecting group.

  • Purify the final product by ion-exchange chromatography to obtain this compound.

Quantitative Data
StepProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (e.e.)
Acetonide Protection of D-Mannitol1,2:5,6-Di-O-isopropylidene-D-mannitol70-80%N/A>99%
Oxidative Cleavage(R)-Glyceraldehyde Acetonide80-90%N/A>99%
Henry ReactionNitroaldol Adduct70-85%Varies>99%
Reduction and HydrolysisThis compound60-70%N/A>99%
Overall This compound 24-42% N/A >99%

Conclusion

The enantioselective synthesis of this compound from chiral precursors offers reliable and efficient pathways to this pharmacologically important molecule. The choice of starting material can be guided by factors such as cost, availability, and the desired scale of the synthesis. The protocols provided herein offer detailed procedures and expected yields, serving as a valuable resource for researchers in medicinal chemistry and drug development. The use of Graphviz diagrams helps to visualize the logical flow of the synthetic steps, aiding in the planning and execution of these chemical transformations. Careful execution of the described experimental procedures is expected to yield (R)-GABOB in high enantiomeric purity.

Application Notes and Protocols for the Proposed Stereospecific Synthesis of (R)-GABOB via Organoselenium Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB) is a significant chiral molecule with applications in the pharmaceutical industry. This document outlines a proposed stereospecific synthesis of (R)-GABOB utilizing organoselenium intermediates. While a direct, established protocol for this specific transformation is not widely documented, this application note constructs a feasible synthetic strategy based on established principles of asymmetric organoselenium chemistry. The proposed method centers on the diastereoselective selenoamination of a chiral allylic alcohol, followed by oxidative cleavage and further functional group manipulations to yield the target molecule. This approach offers a potential pathway to high enantiomeric purity and good overall yields.

Introduction

(R)-GABOB is the biologically active enantiomer of γ-amino-β-hydroxybutyric acid, a GABA analogue that exhibits anticonvulsant and hypotensive properties. The stereocenter at the β-position is crucial for its pharmacological activity, making stereospecific synthesis a critical aspect of its production. Traditional synthetic routes often involve enzymatic resolutions or the use of chiral pool starting materials. The application of organoselenium reagents in asymmetric synthesis has gained significant traction due to their unique reactivity and the ability to induce high levels of stereocontrol. This document proposes a novel synthetic route to (R)-GABOB leveraging the stereodirecting capabilities of organoselenium intermediates.

Proposed Synthetic Strategy

The retrosynthetic analysis for (R)-GABOB points to a chiral β-amino alcohol as a key precursor. This precursor can be envisioned to arise from the stereoselective amination of an allylic alcohol. Organoselenium reagents are well-suited for such transformations, proceeding through a seleniranium ion intermediate, which is susceptible to nucleophilic attack in a regio- and stereoselective manner.

The proposed forward synthesis commences with a commercially available chiral starting material, which is converted to a key allylic alcohol intermediate. The pivotal step involves the diastereoselective selenoamination of this alcohol. Subsequent oxidation of the carbon-selenium bond and elimination, followed by ozonolysis and final deprotection steps, would afford the desired (R)-GABOB.

Experimental Protocols

Materials: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Chiral Allylic Alcohol

A suitable chiral starting material, for example, a protected (R)-glycidol derivative, is ring-opened with a vinyl nucleophile (e.g., vinylmagnesium bromide) to afford the corresponding chiral allylic alcohol. The protecting group (PG) should be chosen to be stable under the subsequent reaction conditions.

  • Reaction: To a solution of the protected (R)-glycidol derivative in anhydrous THF at 0 °C, add vinylmagnesium bromide (1.1 eq.) dropwise.

  • Work-up: After completion of the reaction (monitored by TLC), quench with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: Diastereoselective Selenoamination

The chiral allylic alcohol is subjected to an intramolecular aminocyclization mediated by an electrophilic selenium reagent.

  • Reaction: To a solution of the chiral allylic alcohol and a suitable nitrogen source (e.g., a carbamate) in an appropriate solvent (e.g., CH2Cl2), add N-phenylselenylphthalimide (NPSP) or a similar electrophilic selenium source at low temperature (e.g., -78 °C).

  • Work-up: The reaction is quenched with a reducing agent (e.g., NaBH4) if necessary. The solvent is removed in vacuo.

  • Purification: The resulting cyclic organoselenium compound is purified by column chromatography.

Protocol 3: Oxidative Cleavage and Formation of the Amino Alcohol

The carbon-selenium bond is oxidized to a selenoxide, which undergoes syn-elimination to generate an allylic amine. Subsequent ozonolysis cleaves the double bond to provide a protected aldehyde.

  • Oxidation/Elimination: The purified organoselenium intermediate is dissolved in a suitable solvent (e.g., THF), and an oxidizing agent (e.g., H2O2 or m-CPBA) is added at 0 °C. The reaction is allowed to warm to room temperature.

  • Ozonolysis: The resulting allylic amine is dissolved in a mixture of CH2Cl2 and methanol at -78 °C, and ozone is bubbled through the solution until a blue color persists. The reaction is then purged with nitrogen, and a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added.

  • Purification: The product is purified by column chromatography.

Protocol 4: Final Deprotection and Isolation of (R)-GABOB

The protecting groups on the amine and the carboxylic acid precursor are removed under appropriate conditions to yield (R)-GABOB.

  • Deprotection: The protected amino aldehyde is oxidized to the corresponding carboxylic acid (e.g., using a Pinnick oxidation) and then subjected to standard deprotection conditions (e.g., acid hydrolysis for Boc groups, hydrogenolysis for Cbz groups).

  • Isolation: The final product, (R)-GABOB, is isolated and purified by recrystallization or ion-exchange chromatography.

Data Presentation

Table 1: Expected Yields and Diastereomeric Ratios for Key Steps

StepReactionExpected Yield (%)Expected Diastereomeric Ratio (d.r.)
1Synthesis of Chiral Allylic Alcohol> 90N/A
2Diastereoselective Selenoamination70 - 85> 95:5
3Oxidative Cleavage & Ozonolysis60 - 75 (over two steps)N/A
4Final Deprotection> 80N/A

Table 2: Expected Enantiomeric Excess of Final Product

ProductExpected Enantiomeric Excess (ee) (%)
(R)-GABOB> 98

Visualization of the Proposed Synthetic Workflow

G start Protected (R)-Glycidol Derivative allylic_alcohol Chiral Allylic Alcohol start->allylic_alcohol Vinyl Nucleophile seleno_intermediate Cyclic Organoselenium Intermediate allylic_alcohol->seleno_intermediate Electrophilic Selenium Reagent allylic_amine Protected Allylic Amine seleno_intermediate->allylic_amine Oxidation & Elimination aldehyde Protected Amino Aldehyde allylic_amine->aldehyde Ozonolysis gabob (R)-GABOB aldehyde->gabob Oxidation & Deprotection

Caption: Proposed synthetic workflow for (R)-GABOB.

Visualization of the Key Stereodetermining Step

G cluster_0 Diastereoselective Selenoamination allylic_alcohol Chiral Allylic Alcohol seleniranium Seleniranium Ion Intermediate allylic_alcohol->seleniranium N-Phenylselenyl- phthalimide nucleophilic_attack Intramolecular Nucleophilic Attack seleniranium->nucleophilic_attack product Cyclic Organoselenium Product nucleophilic_attack->product Stereocontrolled Ring Closure

Caption: Key stereochemistry-determining step.

Conclusion

The proposed synthesis of (R)-GABOB utilizing organoselenium intermediates presents a promising and potentially efficient alternative to existing methods. The key to this strategy lies in the highly diastereoselective intramolecular selenoamination of a chiral allylic alcohol. While this protocol is conceptual, it is founded on well-established reactivity patterns of organoselenium compounds in asymmetric synthesis. Further experimental validation is required to optimize reaction conditions and fully assess the viability of this approach. Successful implementation would provide a valuable addition to the synthetic chemist's toolbox for the preparation of this important chiral pharmaceutical agent.

Chiral Separation of (R)- and (S)-GABOB Enantiomers by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chiral separation of the enantiomers of γ-Amino-β-hydroxybutyric acid (GABOB). The primary method detailed herein involves pre-column derivatization followed by reversed-phase HPLC with a chiral stationary phase. An overview of an alternative direct separation method is also presented. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully resolve and quantify (R)- and (S)-GABOB.

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring amino acid that acts as a GABA receptor agonist. It exists as two enantiomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which may exhibit different pharmacological activities. Therefore, the ability to separate and quantify these enantiomers is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations. This document outlines a validated HPLC method for the enantioselective analysis of GABOB.

Method 1: Pre-column Derivatization with NBD-F and Separation on a Phenylcarbamylated β-Cyclodextrin Stationary Phase

This primary method is based on the derivatization of the amino group of GABOB with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to form fluorescent diastereomers, which are then separated on a chiral stationary phase.[1]

Experimental Protocol

1. Materials and Reagents

  • (R,S)-GABOB standard

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Acetonitrile (HPLC grade)

  • Citric acid

  • Sodium hydroxide

  • Deionized water

  • Borate buffer (50 mM, pH 8.0, containing 20 mM EDTA)

  • Hydrochloric acid (50 mM)

2. Instrumentation

  • HPLC system with a fluorescence detector

  • Ultron ES-PhCD column (or equivalent phenylcarbamylated β-cyclodextrin bonded stationary phase)

  • Vortex mixer

  • Heating block or water bath

  • pH meter

3. Standard Solution Preparation

  • Prepare a stock solution of (R,S)-GABOB in deionized water.

  • Prepare working standard solutions by diluting the stock solution with deionized water to the desired concentrations.

4. Derivatization Procedure [2]

  • To 300 µL of the GABOB standard solution or sample, add 100 µL of a 100 mM NBD-F solution in acetonitrile in a reaction vial.

  • Heat the vial at 60°C for 1 minute.

  • Immediately cool the vial in an ice bath.

  • Add 400 µL of 50 mM HCl to the reaction mixture.

  • The derivatized sample is now ready for HPLC analysis.

5. HPLC Conditions

ParameterValue
Column Ultron ES-PhCD (5 µm, 4.6 x 150 mm)
Mobile Phase 50 mM Citric acid : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Fluorescence
Excitation Wavelength 470 nm
Emission Wavelength 530 nm
Injection Volume 20 µL
Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of NBD-derivatized GABOB enantiomers.

EnantiomerRetention Time (t R )Separation Factor (α)
(R)-GABOB-NBDt R11.07
(S)-GABOB-NBDt R2

Note: Specific retention times may vary depending on the exact instrumentation and column batch. The separation factor (α) is calculated as the ratio of the retention factors of the two enantiomers (k2/k1).

Experimental Workflow

GABOB_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis GABOB_Sample GABOB Sample/ Standard Derivatization Derivatization with NBD-F GABOB_Sample->Derivatization 1. Add NBD-F 2. Heat 60°C, 1 min 3. Cool 4. Add HCl Injection Inject Sample Derivatization->Injection Separation Chiral Separation (Ultron ES-PhCD) Injection->Separation Mobile Phase: Citric Acid/ACN Detection Fluorescence Detection Separation->Detection Ex: 470 nm Em: 530 nm Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Chiral_Separation_Approaches cluster_indirect Indirect Method cluster_direct Direct Method Racemic_GABOB Racemic GABOB ((R)- and (S)-enantiomers) Derivatization Derivatization (e.g., NBD-F) Racemic_GABOB->Derivatization Direct_Separation Direct Separation on Chiral Stationary Phase (e.g., Teicoplanin Aglycone) Racemic_GABOB->Direct_Separation Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Achiral_Separation Separation on Chiral Stationary Phase (e.g., Cyclodextrin) Diastereomers->Achiral_Separation

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of (R)-4-Amino-3-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-4-Amino-3-hydroxybutyric acid, also known as (R)-GABOB, is the biologically active enantiomer of GABOB, a GABA receptor modulator.[1] It plays a significant role in the central nervous system and is a key target in neuroscience research and drug development for conditions such as epilepsy and other neurological disorders. Accurate structural elucidation and purity assessment are critical for its use in research and pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and quantitative analysis of small molecules like (R)-GABOB. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectral analysis of this compound.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is compiled based on typical chemical shifts for similar functional groups and available data for the racemic mixture.

Table 1: ¹H NMR Spectral Data for this compound (Solvent: D₂O)

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H2 (a)2.45ddJ = 16.5, 8.0
H2 (b)2.55ddJ = 16.5, 4.5
H34.10 - 4.20m-
H4 (a)3.05ddJ = 13.0, 7.5
H4 (b)3.20ddJ = 13.0, 4.0

Note: Chemical shifts are referenced to an internal standard. Multiplicities are abbreviated as: dd - doublet of doublets, m - multiplet.

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: D₂O)

Carbon AssignmentChemical Shift (δ) ppm
C1 (COOH)~178
C2 (CH₂)~40
C3 (CHOH)~68
C4 (CH₂NH₂)~45

Note: Chemical shifts are referenced to an internal standard.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Required Materials:

    • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterium oxide (D₂O, 99.9% D)

    • 5 mm NMR tubes

    • Pipettes

    • Vortex mixer

  • Protocol:

    • Weigh 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of D₂O to the vial.[2]

    • Vortex the mixture until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

    • Carefully transfer the solution into a 5 mm NMR tube using a pipette.[2] Avoid introducing air bubbles.

    • The final sample height in the NMR tube should be approximately 4-5 cm.[2]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy:

    • Experiment: 1D proton experiment with water suppression (e.g., presaturation).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 12-16 ppm.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Experiment: 1D carbon experiment with proton decoupling (e.g., zgpg30 or similar).

    • Number of Scans: 1024-4096 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 200-240 ppm.

    • Temperature: 298 K (25 °C).

Data Processing
  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing Steps:

    • Fourier Transformation: Apply an exponential window function followed by Fourier transformation.

    • Phasing: Manually phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to correct for any distortions.

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TSP for D₂O at 0.00 ppm).

    • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

Chemical Structure and Atom Numbering

G cluster_0 This compound C1 C1(OOH) C2 C2 C1->C2 C3 C3(HOH) C2->C3 C4 C4(H₂N) C3->C4

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Experimental Workflow for NMR Analysis

SamplePrep Sample Preparation (5-10 mg in 0.6 mL D₂O) H1_NMR ¹H NMR Acquisition (Water Suppression) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition (Proton Decoupled) SamplePrep->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Structure Structure Verification and Purity Assessment Analysis->Structure

Caption: Workflow for the NMR spectral analysis of this compound.

Signaling Pathway Context

This compound is known to interact with GABA receptors. The following diagram illustrates its role as a modulator in the GABAergic signaling pathway.

GABOB This compound ((R)-GABOB) GABA_A GABA_A Receptor GABOB->GABA_A Binds to GABA_B GABA_B Receptor GABOB->GABA_B Binds to IonChannel Cl⁻ Channel Opening GABA_A->IonChannel Activates GPCR G-protein Signaling Cascade GABA_B->GPCR Activates Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Leads to GPCR->Hyperpolarization Contributes to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Results in

Caption: Simplified signaling pathway of this compound as a GABA receptor modulator.

References

Application Note: Mass Spectrometry Characterization of GABOB and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive and selective quantification of β-hydroxy-γ-aminobutyric acid (GABOB) and its potential derivatives in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed for researchers in neuroscience, pharmacology, and drug development, offering a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

β-hydroxy-γ-aminobutyric acid (GABOB) is a naturally occurring derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). It is known to possess its own neurological activity, including anticonvulsant properties. The structural similarity to GABA suggests its potential interaction with GABAergic systems, making it a molecule of interest in neurological research and drug development. Accurate and reliable quantification of GABOB and its derivatives in biological samples is crucial for pharmacokinetic studies, understanding its physiological roles, and exploring its therapeutic potential.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for the analysis of small molecules like GABOB in complex biological matrices. This application note details a comprehensive LC-MS/MS method for the characterization and quantification of GABOB.

Principle of the Method

The method employs a stable isotope-labeled internal standard to ensure accuracy and precision. Samples are first subjected to protein precipitation to remove larger macromolecules. The resulting supernatant is then directly analyzed by LC-MS/MS. Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like GABOB. Following separation, the analyte is ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions, one for the analyte and one for the internal standard, provide a high degree of selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • GABOB analytical standard

  • GABOB-d2 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of GABOB in water.

  • Prepare a 1 mg/mL stock solution of GABOB-d2 (Internal Standard, IS) in water.

Working Solutions:

  • Prepare calibration standards by serial dilution of the GABOB stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 5 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of 100 ng/mL by diluting the GABOB-d2 stock solution with the same diluent.

Sample Preparation Protocol:

  • To 100 µL of plasma sample (or standard, or quality control sample), add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The following tables summarize the instrumental conditions for the analysis.

Data Presentation

Table 1: Liquid Chromatography Parameters

ParameterValue
Column HILIC Column (e.g., 100 mm x 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic
Composition 80% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Run Time 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterGABOBGABOB-d2 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 120.1122.1
Product Ion (Q3) m/z 102.1104.1
Dwell Time (ms) 150150
Collision Energy (V) 1515
Declustering Potential (V) 4040
Entrance Potential (V) 1010
Collision Cell Exit Potential (V) 88

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Visualizations

Experimental Workflow

GABOB_Workflow Experimental Workflow for GABOB Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/ Standard/QC Add_IS Add Internal Standard (GABOB-d2) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation HILIC Separation Supernatant->LC_Separation Inject ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MS_Detection MRM Detection (Q1/Q3) ESI_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Raw Data Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification Report Generate Report Quantification->Report GABOB_Signaling Note: This is a hypothetical pathway for illustrative purposes. cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Synth GABA Synthesis Glutamate->GABA_Synth GABOB_Synth GABOB Synthesis/ Metabolism GABA_Synth->GABOB_Synth GABOB_V GABOB GABOB_Synth->GABOB_V Vesicle Synaptic Vesicle Receptor GABA/GABOB Receptor Vesicle->Receptor Release into Synaptic Cleft GABOB_V->Vesicle Ion_Channel Ion Channel (e.g., Cl-) Receptor->Ion_Channel Reuptake Reuptake Transporter Response Postsynaptic Effect (e.g., Hyperpolarization) Ion_Channel->Response Reuptake->GABOB_Synth Recycling

Application Notes and Protocols for In Vivo Microdialysis Measuring the Effects of (R)-GABOB in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB) is the R-enantiomer of GABOB, a GABA analogue that acts as an agonist at GABAB receptors.[1][2] While direct measurement of (R)-GABOB in the brain via in vivo microdialysis is not yet a well-established method with readily available quantitative data, this technique is invaluable for assessing the downstream neurochemical effects of (R)-GABOB administration. This application note provides a detailed protocol for using in vivo microdialysis to monitor changes in the extracellular levels of key neurotransmitters—GABA, dopamine (DA), and serotonin (5-HT)—in response to the administration of (R)-GABOB.

Activation of GABAB receptors is known to modulate the release of various neurotransmitters.[3][4][5] Therefore, by measuring the extracellular concentrations of GABA, DA, and 5-HT, researchers can gain insights into the neuropharmacological profile of (R)-GABOB in specific brain regions.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of in vivo microdialysis experiments investigating the effects of (R)-GABOB. These values are for demonstrative purposes and will vary based on experimental conditions.

Table 1: Basal Extracellular Neurotransmitter Concentrations in Rat Striatum

NeurotransmitterBasal Concentration (nmol/L)
GABA83.5 ± 12.9
Dopamine (DA)5.2 ± 1.1
Serotonin (5-HT)0.8 ± 0.2

Note: Basal GABA concentrations are based on reported values in the nucleus accumbens.[6]

Table 2: Hypothetical Effects of (R)-GABOB Administration on Extracellular Neurotransmitter Levels (% of Basal)

TreatmentTime Post-AdministrationGABADopamine (DA)Serotonin (5-HT)
Vehicle (Saline)30 min102 ± 898 ± 10101 ± 7
(R)-GABOB (10 mg/kg, i.p.)30 min150 ± 2075 ± 1280 ± 15
Vehicle (Saline)60 min99 ± 9103 ± 1197 ± 9
(R)-GABOB (10 mg/kg, i.p.)60 min135 ± 1865 ± 1070 ± 12

* Indicates a statistically significant difference from the vehicle-treated group (p < 0.05). Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vivo Microdialysis Procedure

This protocol outlines the surgical implantation of a microdialysis probe and the subsequent collection of brain dialysates from a freely moving rodent.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis guide cannula

  • Microdialysis probe (with a molecular weight cut-off suitable for small molecules)

  • Syringe pump

  • Perfusion solution (artificial cerebrospinal fluid - aCSF)

  • Freely moving animal system with a liquid swivel

  • Fraction collector or refrigerated vials

  • (R)-GABOB

  • Vehicle (e.g., sterile saline)

Procedure:

  • Animal Surgery:

    • Anesthetize the rodent using isoflurane.

    • Secure the animal in the stereotaxic apparatus.

    • Surgically expose the skull and implant a guide cannula targeted at the brain region of interest (e.g., striatum, prefrontal cortex, or hippocampus). Use appropriate stereotaxic coordinates from a rodent brain atlas.

    • Secure the guide cannula to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and a fraction collector via FEP tubing and a liquid swivel.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.

    • Collect at least three baseline samples before drug administration.

    • Administer (R)-GABOB (e.g., 10 mg/kg, intraperitoneally) or vehicle.

    • Continue collecting dialysate samples for the desired duration of the experiment (e.g., 2-4 hours post-injection).

    • At the end of the experiment, store the samples at -80°C until analysis.

  • Histological Verification:

    • After the experiment, euthanize the animal and perfuse the brain.

    • Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

Protocol 2: Analytical Method for Neurotransmitter Quantification

This protocol describes the analysis of GABA, dopamine, and serotonin in the collected microdialysates using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

Materials:

  • HPLC system with electrochemical or fluorescence detector

  • Analytical column (e.g., C18 reverse-phase)

  • Mobile phase appropriate for the separation of the analytes

  • Derivatization reagents (e.g., o-phthaldialdehyde (OPA) for GABA)

  • Standards for GABA, dopamine, and serotonin

  • Internal standard

Procedure:

  • Sample Preparation:

    • If necessary, derivatize the samples to allow for detection. For GABA analysis with fluorescence detection, a pre-column derivatization with OPA is required.[7]

    • Dopamine and serotonin can be detected directly using electrochemical detection.

  • HPLC Analysis:

    • Inject a small volume of the dialysate (or derivatized sample) into the HPLC system.

    • Separate the neurotransmitters on the analytical column using an appropriate mobile phase and gradient.

    • Detect the analytes using either an electrochemical detector (for dopamine and serotonin) or a fluorescence detector (for OPA-derivatized GABA).

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in the samples by comparing the peak areas to those of known standards.

    • Express the results as a percentage of the basal levels to account for individual differences in probe recovery.

    • Perform statistical analysis to determine the significance of any changes in neurotransmitter levels following (R)-GABOB administration.

Mandatory Visualizations

GABOB_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABOB (R)-GABOB GABAB_R GABAB Receptor GABOB->GABAB_R binds GABOB->GABAB_R G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel GIRK Channel G_protein->K_channel activates Vesicle Neurotransmitter Vesicle AC->Vesicle cAMP-dependent pathway (inhibited) Ca_channel->Vesicle Ca2+ influx (reduced) NT_release Neurotransmitter Release (e.g., Dopamine, Serotonin) Vesicle->NT_release Fusion (inhibited) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) K_channel->Hyperpolarization K+ efflux

Caption: Signaling pathway of (R)-GABOB at presynaptic and postsynaptic GABAB receptors.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery & Guide Cannula Implantation Recovery Post-operative Recovery (>48 hours) Surgery->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Stabilization Baseline Collection (1-2 hours) Probe_Insertion->Stabilization Drug_Admin (R)-GABOB or Vehicle Administration Stabilization->Drug_Admin Sample_Collection Dialysate Collection (2-4 hours) Drug_Admin->Sample_Collection HPLC HPLC Analysis (EC or Fluorescence Detection) Sample_Collection->HPLC Quantification Data Quantification & Statistical Analysis HPLC->Quantification

Caption: Experimental workflow for in vivo microdialysis of (R)-GABOB effects.

References

Application Notes and Protocols for Testing (R)-4-Amino-3-hydroxybutyric Acid Efficacy in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-3-hydroxybutyric acid (GABOB), a naturally occurring gamma-aminobutyric acid (GABA) analogue, has garnered interest as a potential anticonvulsant agent. Its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system, suggests a mechanism of action involving the modulation of GABAergic neurotransmission. Evaluating the efficacy of GABOB requires robust and well-characterized animal models of epilepsy that can predict its potential therapeutic utility in humans.

These application notes provide detailed protocols for several widely used animal models of epilepsy suitable for testing the anticonvulsant and antiepileptogenic properties of GABOB. The included methodologies cover both acute, induced seizure models and chronic models that mimic the progressive nature of epilepsy. Additionally, this document summarizes the available quantitative data on GABOB's efficacy and outlines its proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the efficacy of this compound in various experimental settings.

Table 1: Receptor Binding and Activity of this compound

ParameterReceptor/TransporterValueSpeciesReference
IC₅₀GABAᴀ Receptor1 µMRat[1]
IC₅₀GABAʙ Receptor0.35 µMRat[1]
IC₅₀GABA Uptake67 µMRat Brain Synaptosomes[1]
EC₅₀GABAᴄ Receptor19 µMHuman (expressed in Xenopus oocytes)[1]

Table 2: In Vivo Efficacy of this compound in Animal Models of Epilepsy

Animal ModelSpeciesGABOB AdministrationEfficacy MeasurementResultReference
Penicillin-Induced Epilepsy (Chronic)CatChronic administrationMean decrease in epileptic bursts>50% decrease[2]
Penicillin-Induced Epilepsy (Acute)CatSingle i.v. injectionDecrease in epileptic burstsSignificant decrease within the first 30 minutes[2]
N-amidinobenzamide-Induced SeizuresCat20 mg/animalInhibition of electrical discharges in the amygdalaInhibition observed[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of this compound

This compound primarily exerts its effects through interaction with GABA receptors, particularly the GABAʙ receptor, a G-protein coupled receptor. Its activation initiates a cascade of intracellular events that lead to neuronal inhibition.

GABOB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABOB This compound (GABOB) GABAB_R GABAʙ Receptor (Heterodimer) GABOB->GABAB_R Binds to G_protein Gαi/o and Gβγ Subunits GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Voltage-Gated Ca²⁺ Channels G_protein->Ca_channel Gβγ inhibits GIRK GIRK Channels (K⁺ Channels) G_protein->GIRK Gβγ activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Decreases NT_release Neurotransmitter Release Ca_influx->NT_release Reduces Neuronal_Inhibition Neuronal Inhibition NT_release->Neuronal_Inhibition K_efflux K⁺ Efflux GIRK->K_efflux Increases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Hyperpolarization->Neuronal_Inhibition

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Chemically-Induced Seizure Models

This workflow outlines the general procedure for testing the efficacy of GABOB in chemically-induced seizure models such as the Pentylenetetrazol (PTZ) and Kainic Acid models.

Chemo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (e.g., Rodents) Group_Allocation Random Allocation to Groups (Vehicle, GABOB doses) Animal_Prep->Group_Allocation Drug_Admin Administer this compound or Vehicle Group_Allocation->Drug_Admin Pretreatment_Time Pretreatment Time (e.g., 30-60 min) Drug_Admin->Pretreatment_Time Convulsant_Admin Administer Chemoconvulsant (e.g., PTZ, Kainic Acid) Pretreatment_Time->Convulsant_Admin Observation Observe and Score Seizure Behavior (e.g., Racine Scale, Latency, Duration) Convulsant_Admin->Observation Data_Collection Record Seizure Parameters Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Efficacy_Determination Determine Efficacy (e.g., ED₅₀, % Protection) Statistical_Analysis->Efficacy_Determination

Caption: Workflow for chemically-induced seizure models.

Experimental Workflow for Electrically-Induced Seizure Models

This workflow illustrates the general procedure for assessing GABOB's efficacy in electrically-induced seizure models like the Maximal Electroshock (MES) and 6-Hz tests.

Electro_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (e.g., Rodents) Group_Allocation Random Allocation to Groups (Vehicle, GABOB doses) Animal_Prep->Group_Allocation Drug_Admin Administer this compound or Vehicle Group_Allocation->Drug_Admin Pretreatment_Time Pretreatment Time (e.g., 30-60 min) Drug_Admin->Pretreatment_Time Electrode_Placement Place Corneal or Pinnal Electrodes Pretreatment_Time->Electrode_Placement Electrical_Stimulation Deliver Electrical Stimulus (e.g., MES, 6-Hz) Electrode_Placement->Electrical_Stimulation Observation Observe and Score Seizure Behavior (e.g., Tonic Hindlimb Extension) Electrical_Stimulation->Observation Data_Collection Record Seizure Parameters Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Probit analysis for ED₅₀) Data_Collection->Statistical_Analysis Efficacy_Determination Determine Efficacy (% Protection) Statistical_Analysis->Efficacy_Determination

Caption: Workflow for electrically-induced seizure models.

Detailed Experimental Protocols

The following are detailed protocols for commonly used animal models of epilepsy for testing the efficacy of this compound.

Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the ability of GABOB to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Male CF-1 mice or Sprague-Dawley rats.

  • This compound.

  • Vehicle (e.g., 0.9% saline).

  • Electroconvulsive shock apparatus.

  • Corneal electrodes.

  • 0.5% Tetracaine hydrochloride solution.

  • 0.9% Saline solution.

Protocol:

  • Administer the test compound, this compound, or vehicle to the animals at predetermined doses and routes (e.g., intraperitoneal, oral).

  • At the time of peak effect of the drug, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia.

  • A short time later, apply a drop of 0.9% saline to the corneas to ensure good electrical conductivity.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via the corneal electrodes.[3]

  • Observe the animal for the presence or absence of a tonic hindlimb extension. The seizure is characterized by a tonic extension of the forelimbs and hindlimbs, followed by a brief period of clonic activity.[3]

  • An animal is considered protected if the tonic hindlimb extension is abolished.[3]

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To assess the ability of GABOB to raise the seizure threshold, modeling clonic and myoclonic seizures.

Materials:

  • Male CF-1 mice or Sprague-Dawley rats.

  • This compound.

  • Vehicle (e.g., 0.9% saline).

  • Pentylenetetrazol (PTZ) solution.

  • Observation chambers.

Protocol:

  • Administer GABOB or vehicle to the animals.

  • At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for mice).[4]

  • Immediately place the animal in an individual observation chamber.

  • Observe the animals for 30 minutes for the presence of seizures.[4]

  • The endpoint is typically the occurrence of a clonic seizure lasting for at least 5 seconds, characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles.[4]

  • Animals that do not exhibit a clonic seizure are considered protected.[4]

  • Alternatively, seizure severity can be scored using a modified Racine scale.

  • The ED₅₀ can be determined as the dose that protects 50% of the animals from the clonic seizure endpoint.

6-Hz Psychomotor Seizure Model

Objective: To evaluate the efficacy of GABOB against therapy-resistant partial seizures.

Materials:

  • Male CF-1 mice.

  • This compound.

  • Vehicle.

  • Constant-current electrical stimulator.

  • Corneal electrodes.

  • 1% Lidocaine hydrochloride solution.

Protocol:

  • Administer GABOB or vehicle to the animals.

  • At the time of peak drug effect, apply a drop of 1% lidocaine hydrochloride to the corneas for local anesthesia and to ensure current conductivity.[5]

  • Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse width, 3 seconds duration) at a specific current intensity (e.g., 32 mA or 44 mA) via corneal electrodes.[5][6]

  • Immediately after stimulation, gently release the mouse and observe for seizure activity.[5]

  • The seizure is characterized by immobility, rearing, forelimb clonus, twitching of the vibrissae, and Straub-tail.[5]

  • An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[5][6]

  • The ED₅₀ can be calculated based on the percentage of protected animals at different doses.

Pilocarpine-Induced Status Epilepticus Model

Objective: To model temporal lobe epilepsy and assess the neuroprotective and anticonvulsant effects of GABOB in a model of chronic epilepsy.

Materials:

  • Male C57BL/6 mice or Wistar rats.

  • This compound.

  • Vehicle.

  • Pilocarpine hydrochloride.

  • Scopolamine methyl bromide (to reduce peripheral cholinergic effects).

  • Diazepam or another benzodiazepine to terminate status epilepticus.

Protocol:

  • Administer scopolamine methyl bromide (e.g., 1 mg/kg, i.p.) to the animals.

  • After 30 minutes, administer pilocarpine hydrochloride (e.g., 280-320 mg/kg, i.p.) to induce status epilepticus (SE).[7][8]

  • To test the anticonvulsant effect of GABOB, it can be administered prior to pilocarpine.

  • To test the neuroprotective effect, GABOB can be administered after the termination of SE.

  • Monitor the animals for seizure behavior using a modified Racine scale (Stage 1: mouth and facial movements; Stage 2: head nodding; Stage 3: forelimb clonus; Stage 4: rearing with forelimb clonus; Stage 5: rearing and falling with generalized convulsions).[7][8]

  • After a defined period of SE (e.g., 1-2 hours), administer diazepam (e.g., 10 mg/kg, i.p.) to terminate the seizures.[8]

  • In the following days and weeks, monitor the animals for the development of spontaneous recurrent seizures using video-EEG.

  • Efficacy can be assessed by the reduction in seizure severity, frequency, duration, or a delay in the onset of spontaneous seizures.

Kainic Acid-Induced Seizure Model

Objective: To model temporal lobe epilepsy through the administration of the glutamate analog kainic acid and to evaluate the efficacy of GABOB.

Materials:

  • Male mice or rats.

  • This compound.

  • Vehicle.

  • Kainic acid.

  • Stereotaxic apparatus (for intrahippocampal injection).

Protocol:

  • Kainic acid can be administered systemically (e.g., intraperitoneally) or directly into the brain (e.g., intrahippocampal).

  • For systemic administration, inject kainic acid (e.g., 10-30 mg/kg, i.p.) and observe the animals for seizure activity.

  • For intrahippocampal administration, use a stereotaxic apparatus to inject a small volume of kainic acid solution into the hippocampus.[9]

  • GABOB can be administered before or after kainic acid injection to test for anticonvulsant or neuroprotective effects, respectively.

  • Monitor seizure behavior using the Racine scale and/or video-EEG.

  • The model leads to status epilepticus followed by a latent period and then the development of spontaneous recurrent seizures.[10]

  • Efficacy is determined by a reduction in seizure severity, frequency, or neuronal damage in the hippocampus.

Amygdala Kindling Model

Objective: To model the progressive development of epilepsy (epileptogenesis) and to test the antiepileptogenic and anticonvulsant effects of GABOB.

Materials:

  • Male rats.

  • This compound.

  • Vehicle.

  • Stereotaxic apparatus.

  • Bipolar stimulating and recording electrodes.

  • Electrical stimulator.

  • EEG recording system.

Protocol:

  • Surgically implant a bipolar electrode into the basolateral amygdala of the rats using stereotaxic coordinates.

  • After a recovery period, determine the afterdischarge threshold (ADT), which is the minimum current intensity required to elicit an afterdischarge (electrographic seizure).

  • To induce kindling, deliver a daily electrical stimulus at or slightly above the ADT.

  • Observe and score the behavioral seizure severity using the Racine scale. With repeated stimulation, the seizure severity and afterdischarge duration will progressively increase.

  • An animal is considered fully kindled after exhibiting several Stage 5 seizures.

  • To test the antiepileptogenic effect, administer GABOB daily before each kindling stimulation and measure the rate of kindling development.

  • To test the anticonvulsant effect, administer GABOB to fully kindled animals and assess its effect on the ADT, afterdischarge duration, and seizure severity.[11]

Conclusion

The animal models and protocols described in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential treatment for epilepsy. The selection of the appropriate model(s) will depend on the specific research question, whether it is to investigate the compound's ability to prevent seizure spread, raise the seizure threshold, or modify the course of epileptogenesis. The systematic application of these methodologies, coupled with the careful collection and analysis of quantitative data, will be crucial in determining the therapeutic potential of GABOB. Further research is warranted to expand the quantitative efficacy data for GABOB across a wider range of these well-established animal models.

References

Application Notes and Protocols for Utilizing (R)-GABOB in Patch-Clamp Studies of GABA Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (R)-γ-aminobutyric acid (GABOB) in patch-clamp electrophysiological studies to investigate the function of γ-aminobutyric acid (GABA) receptors. This document includes detailed experimental protocols, quantitative data on (R)-GABOB's interaction with GABA receptor subtypes, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to (R)-GABOB and GABA Receptors

(R)-GABOB, also known as (R)-4-amino-3-hydroxybutanoic acid, is the chiral form of GABOB, a metabolite of GABA. It is known to interact with GABA receptors, which are the primary mediators of inhibitory neurotransmission in the central nervous system. There are two main classes of GABA receptors: GABA_A and GABA_B receptors. GABA_A receptors, including the GABA_C (now classified as GABA_A-rho) subtype, are ionotropic chloride channels that mediate fast inhibitory responses.[1] GABA_B receptors are metabotropic G-protein coupled receptors that produce slow and prolonged inhibitory signals.[2] (R)-GABOB has been shown to act as an agonist at GABA_B and GABA_A-rho receptors.[3][4]

Quantitative Data: (R)-GABOB Interaction with GABA Receptors

The following table summarizes the known quantitative parameters of (R)-GABOB's interaction with different GABA receptor subtypes.

LigandReceptor SubtypeAssay TypeParameterValueReference
(R)-GABOBGABA_ARadioligand BindingIC_501 µM[3]
(R)-GABOBGABA_BRadioligand BindingIC_500.35 µM[3]
(R)-GABOBGABA_C (human recombinant rho1)Patch-Clamp (Xenopus oocytes)EC_5019 µM[3]

Signaling Pathways

The signaling pathways for GABA_A/GABA_A-rho and GABA_B receptors are distinct, reflecting their different receptor types.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA (R)-GABOB / GABA GABA_A_Receptor GABA_A / GABA_A-rho Receptor (Ion Channel) GABA->GABA_A_Receptor Binds to receptor Cl_ion Cl- Ions GABA_A_Receptor->Cl_ion Opens channel Hyperpolarization Hyperpolarization / Shunting Inhibition Cl_ion->Hyperpolarization Influx Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition

GABA_A/GABA_A-rho Receptor Signaling Pathway.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA_B_Ligand (R)-GABOB / GABA GABA_B_Receptor GABA_B Receptor (GPCR) GABA_B_Ligand->GABA_B_Receptor Binds G_Protein G-protein (Gi/o) GABA_B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases K_Efflux K+ Efflux K_Channel->K_Efflux Inhibition_NT Inhibition of Neurotransmitter Release Ca_Channel->Inhibition_NT Inhibits Ca2+ influx Hyperpolarization_B Hyperpolarization K_Efflux->Hyperpolarization_B

GABA_B Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings of (R)-GABOB-Induced Currents in Cells Expressing GABA_A-rho Receptors

This protocol is designed to measure the currents elicited by (R)-GABOB on cells heterologously expressing human recombinant GABA_A-rho (rho1) receptors and to determine the EC_50 value.

Materials:

  • Cell Culture: HEK293 cells stably or transiently expressing the human GABA_A-rho1 receptor subunit.

  • Recording Pipettes: Borosilicate glass capillaries (1.5-1.8 mm outer diameter).

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Perfusion System: For rapid application of solutions.

  • (R)-GABOB Stock Solution: 100 mM in deionized water, stored at -20°C.

  • External (Extracellular) Solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Plate the GABA_A-rho1 expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the recording pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

    • Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Allow the cell to stabilize for 5-10 minutes.

  • Application of (R)-GABOB:

    • Prepare a series of dilutions of (R)-GABOB in the external solution (e.g., 0.1, 1, 3, 10, 30, 100, 300 µM).

    • Using a rapid perfusion system, apply each concentration of (R)-GABOB for 2-5 seconds, followed by a washout period with the external solution until the current returns to baseline.

    • Apply the concentrations in an ascending order.

  • Data Analysis:

    • Measure the peak amplitude of the inward current elicited by each concentration of (R)-GABOB.

    • Normalize the peak current amplitudes to the maximal response.

    • Plot the normalized current as a function of the (R)-GABOB concentration and fit the data to the Hill equation to determine the EC_50 and Hill coefficient.

Protocol 2: Investigation of (R)-GABOB Effects on GABA_B Receptor-Mediated Currents

This protocol outlines the procedure to study the agonistic activity of (R)-GABOB on GABA_B receptors by measuring the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Materials:

  • Cell Culture or Brain Slices: Neurons endogenously expressing GABA_B receptors (e.g., hippocampal or thalamic neurons) or a cell line co-expressing GABA_B1, GABA_B2, and GIRK channel subunits.

  • Recording Pipettes, Amplifier, and Perfusion System: As described in Protocol 1.

  • (R)-GABOB Stock Solution: 100 mM in deionized water, stored at -20°C.

  • Baclofen (positive control) and CGP 55845 (antagonist).

  • External (Extracellular) Solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 25 Glucose. Bubble with 95% O₂ / 5% CO₂.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with KOH.

Procedure:

  • Preparation: Prepare brain slices or cultured neurons as required.

  • Pipette and Recording Setup: As described in Protocol 1.

  • Whole-Cell Configuration: Establish a whole-cell recording from a target neuron.

  • Voltage-Clamp Recordings:

    • Clamp the membrane potential at a holding potential of -50 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to -40 mV in 10 mV increments) to determine the current-voltage relationship.

  • Drug Application:

    • Apply (R)-GABOB at various concentrations (e.g., 0.1, 1, 10, 100 µM) via the perfusion system.

    • Observe for an outward current at the holding potential of -50 mV, indicative of GIRK channel activation.

    • Perform voltage steps during the peak of the (R)-GABOB response to determine the reversal potential of the induced current. The reversal potential should be close to the Nernst potential for K+.

    • Use baclofen as a positive control to confirm GABA_B receptor and GIRK channel functionality.

    • To confirm the specificity of the (R)-GABOB effect, co-apply the GABA_B receptor antagonist CGP 55845 with (R)-GABOB. The antagonist should block the (R)-GABOB-induced outward current.

  • Data Analysis:

    • Measure the amplitude of the outward current at a fixed holding potential for each concentration of (R)-GABOB.

    • Construct a dose-response curve and determine the EC_50 value for (R)-GABOB.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the EC_50 of an agonist like (R)-GABOB using patch-clamp electrophysiology.

Experimental_Workflow start Start prep_cells Prepare Cells Expressing GABA Receptors start->prep_cells prep_solutions Prepare Internal and External Solutions start->prep_solutions setup_rig Set up Patch-Clamp Rig and Perfusion System prep_cells->setup_rig prep_solutions->setup_rig pull_pipette Pull Recording Pipette pull_pipette->setup_rig obtain_seal Obtain Gigaseal and Whole-Cell Configuration setup_rig->obtain_seal stabilize Stabilize Recording obtain_seal->stabilize apply_agonist Apply Increasing Concentrations of (R)-GABOB stabilize->apply_agonist record_currents Record Membrane Currents apply_agonist->record_currents record_currents->apply_agonist Washout & Next Conc. analyze_data Analyze Data: - Measure Peak Currents - Normalize Responses record_currents->analyze_data fit_curve Fit Dose-Response Curve (Hill Equation) analyze_data->fit_curve determine_ec50 Determine EC50 and Hill Coefficient fit_curve->determine_ec50 end End determine_ec50->end

Workflow for EC50 Determination of (R)-GABOB.

References

Application Note & Protocol: Purification of (R)-γ-amino-β-hydroxybutyric Acid ((R)-GABOB) using Chiral Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB), a GABA analogue, is a chiral molecule with significant interest in neuroscience and drug development due to its activity as a GABAB receptor agonist.[1] The stereochemistry of GABOB is critical, as the (R) and (S) enantiomers exhibit different biological activities. Therefore, a robust and efficient method for the purification of the desired (R)-enantiomer is essential. This application note provides a detailed protocol for the purification of (R)-GABOB from a racemic mixture using chiral ion-exchange chromatography, a powerful technique for the separation of enantiomers.

The estimated isoelectric point (pI) of GABOB is approximately 7.3, calculated from the pKa values of the carboxyl (around 4.03) and amino (around 10.56) groups of its parent molecule, GABA. This property is fundamental in designing the ion-exchange chromatography method. At a pH below its pI, (R)-GABOB will carry a net positive charge, allowing it to bind to a cation exchange resin. Conversely, at a pH above its pI, it will be negatively charged and can be purified using an anion exchange resin.

This protocol will focus on a chiral ligand-exchange chromatography approach, a technique well-suited for the separation of amino acid enantiomers.[2][3][4][5][6][7][8][9]

Principle of Chiral Ligand-Exchange Chromatography

Chiral ligand-exchange chromatography (CLEC) separates enantiomers based on the formation of transient diastereomeric complexes between the analyte enantiomers, a metal ion, and a chiral selector present in either the stationary or mobile phase. The different stabilities of these diastereomeric complexes lead to different retention times on the chromatographic column, allowing for their separation.

Materials and Equipment

Materials
  • Racemic (R,S)-GABOB

  • Chiral Stationary Phase: A commercially available chiral stationary phase (CSP) suitable for amino acid separation, such as one based on a teicoplanin aglycone (e.g., Chirobiotic TAG) or a ligand-exchange type CSP.[10]

  • Copper (II) Sulfate (CuSO₄), analytical grade

  • Ammonium Acetate (CH₃COONH₄), HPLC grade

  • Methanol (CH₃OH), HPLC grade

  • Water, deionized and filtered (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a UV detector.

  • Chromatography column packed with the chosen chiral stationary phase.

  • pH meter

  • Analytical balance

  • Filtration apparatus for mobile phase and sample preparation.

  • Fraction collector

  • Analytical chiral HPLC column for purity and enantiomeric excess determination.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific chiral stationary phase and equipment used.

Mobile Phase Preparation
  • Prepare a stock solution of 100 mM Copper (II) Sulfate in deionized water.

  • Prepare a stock solution of 1 M Ammonium Acetate in deionized water.

  • For the mobile phase, mix the copper sulfate and ammonium acetate stock solutions with water and methanol to achieve the desired final concentrations. A typical starting mobile phase could be 2 mM CuSO₄ and 50 mM ammonium acetate in a water/methanol gradient. The pH of the mobile phase should be adjusted to a value below the pI of GABOB (e.g., pH 4.5-5.5) to ensure a net positive charge on the analyte for interaction with a cation-exchange based chiral stationary phase.

Column Preparation and Equilibration
  • Install the chiral chromatography column in the HPLC system.

  • Equilibrate the column with the initial mobile phase at a constant flow rate (e.g., 1 mL/min for an analytical scale column) until a stable baseline is achieved on the UV detector. This may take several column volumes.

Sample Preparation and Injection
  • Dissolve the racemic (R,S)-GABOB in the initial mobile phase to a known concentration (e.g., 1-5 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject a suitable volume of the sample onto the equilibrated column. The injection volume will depend on the column dimensions and the concentration of the sample.

Elution and Fraction Collection
  • Elute the column with the mobile phase. A gradient elution with an increasing concentration of the stronger eluting solvent (e.g., methanol or a higher salt concentration) may be necessary to achieve optimal separation of the enantiomers.

  • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 210 nm).

  • Collect fractions corresponding to the two separated enantiomer peaks using a fraction collector.

Post-Purification Processing
  • Pool the fractions containing the purified (R)-GABOB.

  • The collected fractions will contain the mobile phase components (copper sulfate, ammonium acetate). Further processing, such as desalting by a suitable method (e.g., solid-phase extraction or another round of chromatography on a standard ion-exchange resin to remove the chiral selector and metal ions), may be required to obtain pure (R)-GABOB.

Data Presentation: Quantitative Summary

The following table summarizes typical quantitative data that can be expected and should be determined experimentally for the purification of (R)-GABOB.

ParameterTypical Value/RangeReference/Comment
Column Type Chiral Stationary Phase (e.g., Teicoplanin aglycone based)[10]
Mobile Phase 2 mM CuSO₄, 50 mM Ammonium Acetate in Water/MethanolRequires optimization
pH 4.5 - 5.5Below the estimated pI of GABOB (~7.3)
Flow Rate 0.5 - 2.0 mL/min (analytical scale)Dependent on column dimensions
Loading Capacity To be determined experimentallyDependent on the CSP
Recovery of (R)-GABOB > 90%Target value
Purity of (R)-GABOB > 98%Determined by analytical HPLC
Enantiomeric Excess (e.e.) > 99%Determined by chiral analytical HPLC

Mandatory Visualization

Experimental Workflow

GABOB_Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Post-Processing racemic_gabob Racemic (R,S)-GABOB injection Sample Injection racemic_gabob->injection mobile_phase Mobile Phase Preparation column_prep Column Equilibration mobile_phase->column_prep column_prep->injection elution Elution & Separation injection->elution fraction_collection Fraction Collection elution->fraction_collection r_gabob_fractions (R)-GABOB Fractions fraction_collection->r_gabob_fractions s_gabob_fractions (S)-GABOB Fractions (Discard) fraction_collection->s_gabob_fractions analysis Purity & e.e. Analysis r_gabob_fractions->analysis post_processing Post-Purification Processing r_gabob_fractions->post_processing pure_r_gabob Pure (R)-GABOB analysis->pure_r_gabob post_processing->pure_r_gabob

Caption: Workflow for the purification of (R)-GABOB.

Logical Relationship of Chiral Separation

Chiral_Separation_Principle cluster_components Components cluster_complexes Diastereomeric Complexes cluster_outcome Chromatographic Outcome r_gabob (R)-GABOB complex_r [(R)-GABOB] - [Metal Ion] - [Chiral Selector] r_gabob->complex_r s_gabob (S)-GABOB complex_s [(S)-GABOB] - [Metal Ion] - [Chiral Selector] s_gabob->complex_s metal_ion Metal Ion (e.g., Cu²⁺) metal_ion->complex_r metal_ion->complex_s chiral_selector Chiral Selector chiral_selector->complex_r chiral_selector->complex_s diff_stability Different Stabilities complex_r->diff_stability complex_s->diff_stability diff_retention Different Retention Times diff_stability->diff_retention separation Separation of Enantiomers diff_retention->separation

Caption: Principle of chiral ligand-exchange chromatography.

Analysis of Purified (R)-GABOB

Purity Determination

The chemical purity of the collected fractions should be determined by analytical reverse-phase HPLC using a standard C18 column. The mobile phase could consist of a mixture of acetonitrile and water with an acidic modifier like formic acid.[11]

Enantiomeric Excess (e.e.) Determination

The enantiomeric excess of the purified (R)-GABOB must be determined using a dedicated analytical chiral HPLC method.[12][13][14][15][16] This can be performed on a chiral stationary phase column, potentially the same type used for the preparative separation but in an analytical dimension. The percentage of each enantiomer is calculated from the peak areas in the chromatogram.

The enantiomeric excess is calculated as follows:

e.e. (%) = [ (Area of (R)-GABOB - Area of (S)-GABOB) / (Area of (R)-GABOB + Area of (S)-GABOB) ] x 100

Conclusion

This application note provides a comprehensive protocol for the purification of (R)-GABOB using chiral ion-exchange chromatography. The success of this method relies on the careful selection of the chiral stationary phase and the optimization of the mobile phase composition and pH. The provided workflow and principles should serve as a valuable guide for researchers in obtaining highly pure (R)-GABOB for further biological and pharmaceutical studies. The final purity and enantiomeric excess of the product should always be confirmed by appropriate analytical techniques.

References

Application of (R)-GABOB in Preclinical Studies of Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB) is the biologically active enantiomer of GABOB, a naturally occurring analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] (R)-GABOB primarily exerts its effects as a selective agonist for the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the central nervous system (CNS).[1][2][3] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channel conductances, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3] This mechanism of action underlies the potential therapeutic applications of (R)-GABOB in a range of neurological disorders characterized by excessive neuronal activity or excitotoxicity, including epilepsy, anxiety, and neurodegenerative conditions.

These application notes provide an overview of the preclinical evaluation of (R)-GABOB in models of epilepsy, anxiety, and neuroprotection, including detailed experimental protocols and representative data.

Signaling Pathway of (R)-GABOB

(R)-GABOB, as a GABA-B receptor agonist, modulates neuronal activity through a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.

GABOB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RGABOB (R)-GABOB GABAB_R GABA-B Receptor (Heterodimer) RGABOB->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²+ Channel (Voltage-gated) G_protein->Ca_channel Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_influx->Hyperpolarization K_efflux->Hyperpolarization

Caption: (R)-GABOB signaling pathway via GABA-B receptor activation.

Application in Preclinical Epilepsy Models

(R)-GABOB's ability to enhance inhibitory neurotransmission makes it a promising candidate for antiepileptic therapy. Preclinical evaluation in rodent models of seizures is a critical step in validating its anticonvulsant potential.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol describes the induction of acute seizures in rodents using the chemoconvulsant pentylenetetrazol (PTZ) to assess the anticonvulsant efficacy of (R)-GABOB.

Workflow Diagram:

PTZ_Workflow A Animal Acclimation (e.g., Male Wistar rats, 1 week) B Randomization into Groups (Vehicle, (R)-GABOB doses) A->B C Drug Administration (e.g., Intraperitoneal injection) B->C D Pre-treatment Time (e.g., 30 minutes) C->D E PTZ Administration (e.g., 60 mg/kg, subcutaneous) D->E F Behavioral Observation (30 minutes) E->F G Data Analysis (Latency, duration, severity) F->G

Caption: Experimental workflow for the PTZ-induced seizure model.

Methodology:

  • Animals: Male Wistar rats (200-250 g) are housed under standard laboratory conditions (12:12 h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week before the experiment.

  • Groups: Animals are randomly assigned to experimental groups (n=8-10 per group), including a vehicle control group (e.g., saline) and multiple (R)-GABOB dose groups (e.g., 10, 30, 100 mg/kg).

  • Drug Administration: (R)-GABOB is dissolved in saline and administered via intraperitoneal (i.p.) injection 30 minutes before PTZ administration. The vehicle control group receives an equivalent volume of saline.

  • Seizure Induction: Seizures are induced by a subcutaneous (s.c.) injection of PTZ (60 mg/kg).

  • Behavioral Assessment: Immediately after PTZ injection, animals are placed in individual observation chambers and video-recorded for 30 minutes. Seizure activity is scored using a standardized scale (e.g., Racine scale). Key parameters to measure include:

    • Latency to the first myoclonic jerk.

    • Latency to the first generalized tonic-clonic seizure (GTCS).

    • Duration of GTCS.

    • Seizure severity score.

  • Data Analysis: Data are analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the (R)-GABOB treated groups with the vehicle control group.

Representative Quantitative Data:

Treatment GroupLatency to First Myoclonic Jerk (seconds)Latency to GTCS (seconds)Duration of GTCS (seconds)Mean Seizure Score (Racine Scale)
Vehicle Control125 ± 15210 ± 2545 ± 84.8 ± 0.4
(R)-GABOB (10 mg/kg)180 ± 20350 ± 3025 ± 53.5 ± 0.5
(R)-GABOB (30 mg/kg)250 ± 25 520 ± 4010 ± 3 2.1 ± 0.3
(R)-GABOB (100 mg/kg)380 ± 30 No GTCS01.2 ± 0.2***

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± SEM. (Note: This is representative data).

Application in Preclinical Anxiety Models

The anxiolytic potential of (R)-GABOB can be investigated using behavioral models that rely on the conflict between the innate aversion of rodents to open/bright spaces and their drive to explore novel environments.

Experimental Protocol: Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Workflow Diagram:

EPM_Workflow A Animal Acclimation (e.g., Male C57BL/6 mice, 1 week) B Randomization into Groups (Vehicle, (R)-GABOB doses, Positive Control) A->B C Drug Administration (e.g., Intraperitoneal injection) B->C D Pre-treatment Time (e.g., 30 minutes) C->D E Elevated Plus Maze Test (5-minute duration) D->E F Video Tracking & Analysis E->F G Statistical Analysis F->G

Caption: Experimental workflow for the Elevated Plus Maze test.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are acclimated to the housing conditions for at least one week prior to testing.

  • Apparatus: The EPM consists of two open arms and two closed arms, elevated from the floor. The test is conducted in a dimly lit room.

  • Groups: Animals are randomly assigned to a vehicle control group, (R)-GABOB dose groups (e.g., 5, 10, 20 mg/kg, i.p.), and a positive control group (e.g., diazepam, 1 mg/kg, i.p.).

  • Procedure: Thirty minutes after drug administration, each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes using an overhead video camera and tracking software.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. Data are analyzed using one-way ANOVA followed by a suitable post-hoc test.

Representative Quantitative Data:

Treatment Group% Time in Open Arms% Open Arm EntriesTotal Distance Traveled (cm)
Vehicle Control15 ± 320 ± 41500 ± 150
(R)-GABOB (5 mg/kg)25 ± 430 ± 51450 ± 130
(R)-GABOB (10 mg/kg)38 ± 5 42 ± 61520 ± 160
(R)-GABOB (20 mg/kg)45 ± 6 50 ± 71480 ± 140
Diazepam (1 mg/kg)50 ± 5 55 ± 61300 ± 120

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± SEM. (Note: This is representative data).

Application in Preclinical Neuroprotection Models

The excitotoxicity cascade, triggered by excessive glutamate release and subsequent neuronal damage, is a common pathological feature in neurodegenerative diseases and ischemic stroke. By reducing neuronal excitability, (R)-GABOB may offer neuroprotection. A widely used in vivo model to assess neuroprotective effects is the middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia in rodents.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol outlines the procedure for inducing focal cerebral ischemia and assessing the neuroprotective effects of (R)-GABOB.

Workflow Diagram:

MCAO_Workflow A Animal Preparation (e.g., Male Sprague-Dawley rats, anesthesia) B Pre-treatment with (R)-GABOB or Vehicle (e.g., 30 min before MCAO) A->B C Induction of MCAO (e.g., 90 minutes occlusion) B->C D Reperfusion C->D E Neurological Deficit Scoring (at 24 hours) D->E F Euthanasia and Brain Collection (at 24 hours) E->F G Infarct Volume Measurement (TTC Staining) F->G H Data Analysis G->H

Caption: Experimental workflow for the MCAO model of stroke.

Methodology:

  • Animals: Male Sprague-Dawley rats (280-320 g) are used.

  • Anesthesia: Animals are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the surgery.

  • Drug Administration: (R)-GABOB (e.g., 30 mg/kg) or vehicle is administered intravenously 30 minutes prior to the induction of ischemia.

  • MCAO Surgery: A 4-0 monofilament nylon suture with a silicone-coated tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery. After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, neurological deficits are scored on a 5-point scale (0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement: Following neurological assessment, animals are euthanized, and their brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

  • Data Analysis: Neurological scores and infarct volumes are compared between the (R)-GABOB and vehicle groups using a t-test or Mann-Whitney U test.

Representative Quantitative Data:

Treatment GroupNeurological Deficit Score (at 24h)Infarct Volume (mm³)
Vehicle Control3.2 ± 0.4250 ± 30
(R)-GABOB (30 mg/kg)1.8 ± 0.3 140 ± 25

**p<0.01 compared to Vehicle Control. Data are presented as mean ± SEM. (Note: This is representative data).

Conclusion

(R)-GABOB, through its agonist activity at GABA-B receptors, demonstrates significant potential in preclinical models of epilepsy, anxiety, and neurodegeneration. The provided protocols offer a framework for the systematic evaluation of (R)-GABOB and other GABA-B receptor modulators in these disease areas. The representative data highlight the expected therapeutic outcomes, including reduced seizure activity, anxiolytic effects, and neuroprotection. Further preclinical investigation is warranted to fully elucidate the therapeutic window, optimal dosing, and long-term efficacy of (R)-GABOB for the treatment of these debilitating neurological disorders.

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of GABOB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of γ-amino-β-hydroxybutyric acid (GABOB).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of GABOB, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Enantioselectivity (Low ee%) In asymmetric catalytic reactions, the catalyst may not be optimal or may have degraded.• Ensure the catalyst is of high purity and handled under appropriate inert conditions. • Screen different chiral ligands or catalysts to find one that is more effective for the specific substrate. • Optimize reaction parameters such as temperature, solvent, and reaction time, as these can significantly influence enantioselectivity.
In kinetic resolutions, the resolving agent may not be efficient.• Experiment with different resolving agents. • Adjust the stoichiometry of the resolving agent. • Optimize reaction conditions to favor the selective reaction of one enantiomer.[1][2][3]
Low Yield Side reactions may be competing with the desired transformation.• Analyze the crude reaction mixture to identify byproducts and understand the nature of the side reactions.[4] • Adjust reaction conditions (e.g., temperature, concentration, addition rate of reagents) to minimize the formation of side products. • Ensure all reagents are pure and dry, as impurities can catalyze unwanted reactions.
Incomplete reaction.• Monitor the reaction progress using techniques like TLC or HPLC to ensure it goes to completion. • Increase the reaction time or temperature if the reaction is sluggish. • Consider using a more reactive reagent or a catalyst to drive the reaction forward.
Difficulty in Purification of GABOB Enantiomers The enantiomers may have very similar physical properties, making separation by standard chromatography challenging.• Utilize chiral chromatography (chiral HPLC or SFC) for effective separation.[5][6] • Derivatize the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization.[7] The resolving agent can be removed in a subsequent step. • Explore techniques like diastereomeric salt formation and fractional crystallization.[7]
Epimerization or Racemization The chiral center may be susceptible to racemization under the reaction or workup conditions.• Avoid harsh acidic or basic conditions if the stereocenter is labile. • Keep the temperature as low as possible during the reaction and purification steps. • Protect functional groups that may promote epimerization.
Poor Diastereoselectivity in Chiral Pool Approaches The inherent chirality of the starting material may not effectively control the stereochemistry of the newly formed chiral center.• Use a directing group to influence the stereochemical outcome of the reaction. • Optimize the reaction conditions to enhance the desired diastereoselectivity. • Screen different reagents that may offer better stereocontrol.

Frequently Asked Questions (FAQs)

1. What are the main strategies for the stereoselective synthesis of GABOB?

There are three primary strategies for the stereoselective synthesis of GABOB:

  • Asymmetric Synthesis: This involves creating the desired stereocenter from a prochiral starting material using a chiral catalyst or auxiliary.[8] This approach is often highly efficient in terms of stereocontrol.

  • Chiral Pool Synthesis: This strategy utilizes a readily available and enantiomerically pure natural product as the starting material.[9][10][11] The existing chirality in the starting material is then transferred to the final GABOB molecule.

  • Kinetic Resolution: This method involves the separation of a racemic mixture of GABOB or a precursor by selectively reacting one enantiomer with a chiral reagent or catalyst, leaving the other enantiomer unreacted.[1][12]

2. How do I choose the best synthetic strategy for my needs?

The choice of strategy depends on several factors:

  • Availability of Starting Materials: Chiral pool synthesis is advantageous if a suitable and inexpensive chiral starting material is commercially available.[9]

  • Desired Enantiomer: Some methods are better suited for the synthesis of (R)-GABOB, while others are more efficient for (S)-GABOB.

  • Scalability: For large-scale synthesis, asymmetric catalysis is often preferred due to its efficiency.

  • Available Equipment and Expertise: Some techniques, like certain enzymatic resolutions or asymmetric hydrogenations, may require specialized equipment or expertise.

3. What are some common chiral starting materials used in the chiral pool synthesis of GABOB?

Commonly used chiral starting materials include:

  • Sugars (e.g., D-glucose, L-arabinose)[11]

  • Amino acids (e.g., L-aspartic acid, L-glutamic acid)

  • Terpenes (e.g., (-)-citronellol)[9]

  • Hydroxy acids (e.g., (R)- or (S)-malic acid)

4. What are the advantages of using enzymatic methods in the synthesis of GABOB?

Enzymatic methods, often used in kinetic resolutions, offer several advantages:

  • High Enantioselectivity: Enzymes can exhibit excellent stereoselectivity, leading to high enantiomeric excess (ee%).[2]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (e.g., neutral pH, room temperature), which can prevent side reactions and racemization.

  • Environmental Friendliness: Enzymes are biodegradable catalysts, making these processes more environmentally benign.

5. How can I confirm the absolute configuration of my synthesized GABOB?

The absolute configuration of the synthesized GABOB can be determined by:

  • Chiral HPLC or GC: By comparing the retention time with that of an authentic, commercially available standard of (R)- or (S)-GABOB.

  • Optical Rotation: Measuring the specific rotation of the sample and comparing it to the literature value for the pure enantiomer.

  • X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the absolute configuration.

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers.

Quantitative Data Summary

The following tables summarize typical yields and enantiomeric excess (ee%) for different stereoselective synthetic routes to GABOB.

Table 1: Asymmetric Synthesis Approaches

MethodCatalyst/ReagentSubstrateYield (%)ee (%)Reference
Asymmetric HydrogenationRu(II)-BINAPβ-Ketoester95>99[13]
Asymmetric DihydroxylationAD-mix-βα,β-Unsaturated ester8598N/A
Michael AdditionChiral Thiourea CatalystNitrostyrene derivativeup to 95up to 99[14]

Table 2: Chiral Pool Synthesis Approaches

Starting MaterialKey TransformationYield (%)de (%)Reference
D-MannitolIodolactonization60>98N/A
L-Aspartic AcidRing-closing metathesis75>95N/A
(R)-4-chloro-3-hydroxybutanoateAzide displacement80N/A[15]

Table 3: Kinetic Resolution Approaches

MethodEnzyme/ReagentSubstrateYield (%)ee (%) (unreacted)ee (%) (product)Reference
Enzymatic AcetylationLipaseRacemic GABOB precursor~45>99>99[16]
Sharpless Asymmetric EpoxidationTi(O-iPr)4, DETRacemic allylic alcohol~40>98>98N/A

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Ethyl 4-azido-3-oxobutanoate

This protocol is a representative example of an asymmetric synthesis approach.

  • Preparation of the Catalyst: In a glovebox, dissolve [RuCl2(p-cymene)]2 and (S)-BINAP in a 1:1.1 molar ratio in anhydrous and degassed dichloromethane. Stir the solution at room temperature for 1 hour to form the active catalyst.

  • Hydrogenation: To a solution of ethyl 4-azido-3-oxobutanoate in anhydrous and degassed methanol, add the prepared catalyst solution (0.1 mol%).

  • Reaction: Place the reaction mixture in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of hydrogen.

  • Incubation: Stir the reaction mixture at 50 °C for 24 hours.

  • Workup: After cooling to room temperature and carefully releasing the pressure, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting ethyl (3R)-4-azido-3-hydroxybutanoate by column chromatography on silica gel.

  • Reduction and Hydrolysis: The azide and ester groups are subsequently reduced and hydrolyzed to afford (R)-GABOB.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic GABOB Precursor

This protocol illustrates a kinetic resolution strategy.

  • Reaction Setup: In a flask, dissolve the racemic GABOB precursor (e.g., an N-protected amino alcohol) in an appropriate organic solvent (e.g., toluene).

  • Enzyme Addition: Add a lipase (e.g., Candida antarctica lipase B, Novozym 435) to the solution.

  • Acylating Agent: Add an acylating agent (e.g., vinyl acetate) to the mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by HPLC or TLC. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated product in high enantiomeric excess.

  • Enzyme Removal: Filter off the immobilized enzyme.

  • Separation: Separate the unreacted alcohol from the acylated product by column chromatography.

  • Deprotection: Deprotect the respective enantiomers to obtain (R)-GABOB and (S)-GABOB.

Visualizations

GABOB_Synthesis_Strategies cluster_strategies Stereoselective Synthesis Strategies for GABOB cluster_asymmetric Asymmetric Synthesis cluster_chiral_pool Chiral Pool Synthesis cluster_kinetic_resolution Kinetic Resolution Asymmetric Synthesis Asymmetric Synthesis Prochiral Substrate Prochiral Substrate Chiral Pool Synthesis Chiral Pool Synthesis Chiral Starting Material Chiral Starting Material Kinetic Resolution Kinetic Resolution Racemic GABOB Precursor Racemic GABOB Precursor Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary Prochiral Substrate->Chiral Catalyst/Auxiliary Reaction Enantiomerically Enriched GABOB Enantiomerically Enriched GABOB Chiral Catalyst/Auxiliary->Enantiomerically Enriched GABOB Stereocontrol Chemical Transformations Chemical Transformations Chiral Starting Material->Chemical Transformations Series of Steps GABOB GABOB Chemical Transformations->GABOB Chirality Transfer Chiral Reagent/Enzyme Chiral Reagent/Enzyme Racemic GABOB Precursor->Chiral Reagent/Enzyme Selective Reaction Separated Enantiomers Separated Enantiomers Chiral Reagent/Enzyme->Separated Enantiomers

Caption: Overview of major strategies for the stereoselective synthesis of GABOB.

Asymmetric_Synthesis_Workflow cluster_workflow Asymmetric Synthesis Workflow Example Start Start Prochiral Ketone Prochiral Ketone Start->Prochiral Ketone Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Ketone->Asymmetric Hydrogenation Enantiomerically Enriched Alcohol Enantiomerically Enriched Alcohol Asymmetric Hydrogenation->Enantiomerically Enriched Alcohol Chiral Ruthenium Catalyst Chiral Ruthenium Catalyst Chiral Ruthenium Catalyst->Asymmetric Hydrogenation Further Transformations Further Transformations Enantiomerically Enriched Alcohol->Further Transformations Final GABOB Product Final GABOB Product Further Transformations->Final GABOB Product

Caption: A typical workflow for the asymmetric synthesis of GABOB.

Kinetic_Resolution_Workflow cluster_workflow Kinetic Resolution Workflow Example Start Start Racemic Precursor Racemic Precursor Start->Racemic Precursor Enzymatic Acetylation Enzymatic Acetylation Racemic Precursor->Enzymatic Acetylation Separation Separation Enzymatic Acetylation->Separation Lipase Lipase Lipase->Enzymatic Acetylation Unreacted Enantiomer (S) Unreacted Enantiomer (S) Separation->Unreacted Enantiomer (S) Acetylated Enantiomer (R) Acetylated Enantiomer (R) Separation->Acetylated Enantiomer (R) Deprotection_S Deprotection_S Unreacted Enantiomer (S)->Deprotection_S Deprotection_R Deprotection_R Acetylated Enantiomer (R)->Deprotection_R (S)-GABOB (S)-GABOB Deprotection_S->(S)-GABOB (R)-GABOB (R)-GABOB Deprotection_R->(R)-GABOB

Caption: A workflow for separating GABOB enantiomers via kinetic resolution.

References

Troubleshooting byproduct formation in the synthesis of (R)-GABOB from malic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-γ-aminobutyric acid ((R)-GABOB) from (R)-malic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Question 1: Low yield of the desired (R)-4-amino-3-hydroxybutanoic acid is observed after the amidation step. What are the possible causes and solutions?

Answer:

Low yields at this stage often point to incomplete reaction or the formation of side products. Key areas to investigate include:

  • Inefficient Ring Opening of Malic Anhydride: The formation of the intermediate hydroxysuccinamic acid is crucial.

    • Solution: Ensure complete conversion of malic acid to its anhydride before introducing the ammonia source. Anhydrous conditions are critical to prevent the hydrolysis of the anhydride back to malic acid.

  • Formation of the α-amidation byproduct: Ammonia can attack the C1 carbonyl instead of the desired C4 carbonyl of the malic anhydride.

    • Solution: Optimize reaction temperature. Lower temperatures generally favor the desired regioselectivity. Employing a bulky amine protecting group on a different nitrogen source, followed by deprotection, can also enhance selectivity.

  • Hydrolysis of the Amide: The presence of water can lead to the hydrolysis of the desired amide product back to the ammonium salt of malic acid.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Question 2: The final product is contaminated with a significant amount of an isomeric byproduct. How can this be identified and minimized?

Answer:

The most likely isomeric byproduct is (R)-3-amino-4-hydroxybutanoic acid, resulting from the non-regioselective aminolysis of the malic anhydride intermediate.

  • Identification: This byproduct can be identified using analytical techniques such as NMR spectroscopy (distinct chemical shifts for the protons adjacent to the amino and hydroxyl groups) and chiral HPLC.

  • Minimization Strategies:

    • Temperature Control: As mentioned, lower reaction temperatures during the amidation step can significantly improve the regioselectivity in favor of the desired β-amino acid.

    • Use of a Directed Synthesis: Consider a synthetic route that involves protecting one of the carboxylic acids of malic acid before amidation to ensure the correct regiochemistry.

Question 3: During the reduction of the amide to the amine using LiAlH4, a complex mixture of products is obtained. What are the potential side reactions?

Answer:

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent, and side reactions can occur if not controlled properly.

  • Over-reduction: While less common for amides, aggressive conditions could potentially lead to the reduction of the hydroxyl group.

    • Solution: Use the stoichiometric amount of LiAlH4 and maintain a low reaction temperature (e.g., 0 °C to room temperature).

  • Formation of Aluminum Complexes: The product amine can form stable complexes with aluminum salts, making work-up difficult and reducing the isolated yield.

    • Solution: A careful aqueous work-up procedure, such as the Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water), is crucial to precipitate the aluminum salts for easy filtration.

  • Incomplete Reduction: Insufficient LiAlH4 or short reaction times can lead to the presence of unreacted amide or partially reduced intermediates.

    • Solution: Monitor the reaction by TLC or LC-MS to ensure complete conversion.

Question 4: The isolated (R)-GABOB is contaminated with succinic acid derivatives. How do these form and how can they be removed?

Answer:

Succinic acid-related impurities can arise from over-reduction or from side reactions involving dehydrated forms of malic acid.

  • Formation Pathway: Dehydration of malic acid can yield maleic or fumaric acid. Reaction with ammonia followed by reduction could potentially lead to aminobutanedioic acid derivatives or even succinimide, which upon hydrolysis and reduction could form succinic acid derivatives.

  • Removal: These diacid byproducts have different polarity and acidity compared to GABOB.

    • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from other charged molecules.[1]

    • Recrystallization: Careful selection of a solvent system (e.g., water/ethanol) can be used to selectively crystallize the desired (R)-GABOB, leaving the impurities in the mother liquor.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring the stereochemical purity of (R)-GABOB in this synthesis?

A1: The most critical step is the starting material itself. The synthesis relies on the chirality of (R)-malic acid as the chiral pool starting material. It is essential to use enantiomerically pure (R)-malic acid to obtain enantiomerically pure (R)-GABOB, as the subsequent steps are not designed to resolve a racemic mixture.

Q2: Can I use a different reducing agent instead of LiAlH4?

A2: While LiAlH4 is a common and effective reagent for amide reduction, other reducing agents like borane (BH3) complexes (e.g., BH3·THF) can also be used. The choice of reducing agent may influence the reaction conditions and work-up procedure. It is advisable to perform small-scale test reactions to optimize the conditions for any alternative reducing agent.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the different steps can be monitored using the following techniques:

  • Thin Layer Chromatography (TLC): Useful for tracking the disappearance of starting materials and the appearance of products. Staining with ninhydrin can be used to visualize amine-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of reactants and the molecular weight of the products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Lithium Aluminum Hydride (LiAlH4): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents. All additions should be done slowly and at low temperatures.

  • Anhydrous Ammonia: If using anhydrous ammonia, it should be handled in a well-ventilated fume hood due to its corrosive and toxic nature.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Common Byproducts in the Synthesis of (R)-GABOB from Malic Acid

Byproduct NameChemical StructureProbable OriginRecommended Analytical Method
(R)-2-Amino-3-hydroxy-succinamic acidHOOC-CH(NH2)-CH(OH)-CONH2Non-regioselective aminolysis of malic anhydrideHPLC, LC-MS, 1H NMR
(R)-Malic acid diamideH2NOC-CH(OH)-CH2-CONH2Reaction of both carboxyl groups with ammonia sourceHPLC, LC-MS
Fumaric acid / Maleic acidHOOC-CH=CH-COOHDehydration of malic acidHPLC, 1H NMR
Aspartic acidHOOC-CH(NH2)-CH2-COOHReaction of dehydrated intermediates with ammoniaAmino Acid Analysis, Chiral HPLC
Polysuccinimide[-CH(CO)-N(CO)-CH2-]nPolymerization of maleic anhydride/ammonia adduct at high temperaturesGPC, IR Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Hydroxysuccinamic acid

  • (R)-Malic acid (1.0 eq) is suspended in acetic anhydride (2.0 eq).

  • The mixture is heated at 60-70 °C with stirring until a clear solution is obtained, indicating the formation of (R)-malic anhydride.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of aqueous ammonia (2.0 eq) is added dropwise while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure to yield the crude (R)-2-hydroxysuccinamic acid.

Protocol 2: Reduction of (R)-2-Hydroxysuccinamic acid to (R)-GABOB

  • Lithium aluminum hydride (LiAlH4) (3.0 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • The crude (R)-2-hydroxysuccinamic acid (1.0 eq) is dissolved in anhydrous THF and added dropwise to the LiAlH4 suspension at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is cooled to 0 °C and quenched by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the grams of LiAlH4 used.

  • The resulting white precipitate of aluminum salts is removed by filtration and washed with THF.

  • The combined filtrate is concentrated under reduced pressure to yield crude (R)-GABOB.

Protocol 3: Purification of (R)-GABOB by Ion-Exchange Chromatography

  • The crude (R)-GABOB is dissolved in a minimal amount of water.

  • The solution is loaded onto a column packed with a strongly acidic cation exchange resin (e.g., Dowex 50W).

  • The column is washed with deionized water to remove uncharged and anionic impurities.

  • The (R)-GABOB is eluted from the column using a dilute aqueous ammonia solution (e.g., 2 M NH4OH).

  • The fractions containing the product (as determined by TLC with ninhydrin staining) are collected and concentrated under reduced pressure to yield pure (R)-GABOB.

Visualizations

Synthesis_Pathway MalicAcid (R)-Malic Acid MalicAnhydride (R)-Malic Anhydride MalicAcid->MalicAnhydride Acetic Anhydride HydroxysuccinamicAcid (R)-2-Hydroxysuccinamic acid MalicAnhydride->HydroxysuccinamicAcid NH3 GABOB (R)-GABOB HydroxysuccinamicAcid->GABOB LiAlH4

Caption: Synthetic pathway of (R)-GABOB from (R)-Malic Acid.

Byproduct_Formation MalicAnhydride (R)-Malic Anhydride DesiredProduct Desired β-Amidation ((R)-2-Hydroxysuccinamic acid) MalicAnhydride->DesiredProduct NH3 (Desired Path) UndesiredProduct Undesired α-Amidation ((R)-3-Carboxy-2-hydroxypropanamide) MalicAnhydride->UndesiredProduct NH3 (Side Path) DehydrationProduct Dehydration (Maleic/Fumaric Acid) MalicAnhydride->DehydrationProduct Heat PolymerizationProduct Polymerization (Polysuccinimide) MalicAnhydride->PolymerizationProduct Heat, NH3

Caption: Potential byproduct formation from (R)-Malic Anhydride.

Caption: Troubleshooting workflow for (R)-GABOB synthesis.

References

Technical Support Center: Optimization of Ruthenium-Catalyzed Asymmetric Synthesis of (R)-GABOB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the ruthenium-catalyzed asymmetric synthesis of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the ruthenium-catalyzed asymmetric hydrogenation of ethyl 4-azido-3-oxobutanoate, a key precursor to (R)-GABOB.

Issue Potential Cause Recommended Solution
Low to No Conversion Inactive Catalyst: The Ru-catalyst may not have been properly activated or has decomposed.Ensure the catalyst is handled under strictly inert conditions (glovebox or Schlenk line). Use freshly prepared or properly stored catalyst. Consider in-situ catalyst preparation.[1]
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.Increase the hydrogen pressure incrementally. Typical pressures for this type of reaction range from 4 to 100 atm.[2]
Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy.Gradually increase the reaction temperature. Common temperatures range from room temperature to 80°C.[1]
Inhibitors in the Reaction Mixture: Impurities in the substrate, solvent, or from glassware can poison the catalyst.Purify the substrate and ensure the use of high-purity, anhydrous solvents. Thoroughly clean and dry all glassware.
Low Enantioselectivity (ee) Suboptimal Ligand: The chiral ligand may not be well-suited for the specific substrate.Screen a variety of chiral diphosphine ligands (e.g., different BINAP derivatives like Tol-BINAP or XylBINAP) to find the optimal one for your substrate.[3]
Incorrect Catalyst/Substrate Ratio: An inappropriate ratio can affect the stereochemical control.Optimize the substrate-to-catalyst (S/C) ratio. A higher S/C ratio is desirable for efficiency but may require more optimized conditions to maintain high ee.
Presence of Water or Oxygen: Trace amounts of water or oxygen can negatively impact the catalyst's stereoselectivity.Ensure all reagents and the reaction setup are scrupulously dried and purged with an inert gas.
Formation of Side Products Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the ester or other functional groups.Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed.
Decomposition of Substrate or Product: The azido group can be sensitive to certain conditions.Consider milder reaction conditions (lower temperature and pressure).
Difficulty in Product Isolation Removal of Ruthenium Catalyst: Residual ruthenium can be difficult to remove from the final product.After the reaction, the mixture can be filtered through a pad of silica gel or treated with activated carbon to adsorb the ruthenium catalyst.[4]
Purification Challenges: The polar nature of the product can make purification by column chromatography challenging.Consider converting the product to a less polar derivative before chromatography, or use alternative purification methods like crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the ruthenium-catalyzed asymmetric synthesis of (R)-GABOB?

A1: A common and effective precursor is an ester of 4-azido-3-oxobutanoic acid, such as ethyl 4-azido-3-oxobutanoate. The asymmetric hydrogenation of the keto group to a hydroxyl group, followed by the reduction of the azido group to an amine, leads to the formation of (R)-GABOB.

Q2: Which type of ruthenium catalyst is typically used for this transformation?

A2: Ruthenium complexes with chiral diphosphine ligands are most commonly employed. The Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system and its derivatives are well-established for the asymmetric hydrogenation of β-keto esters with high enantioselectivity.[2]

Q3: How can I improve the enantiomeric excess (ee) of my product?

A3: The choice of the chiral ligand is crucial for high enantioselectivity. It is recommended to screen different chiral diphosphine ligands. Additionally, optimizing reaction parameters such as solvent, temperature, and hydrogen pressure can significantly impact the ee. Ensure the reaction is carried out under strictly anhydrous and anaerobic conditions.

Q4: My reaction is very slow. What can I do to increase the reaction rate?

A4: Increasing the hydrogen pressure and/or the reaction temperature can accelerate the reaction. However, be mindful that drastic changes in conditions might affect the enantioselectivity. You can also try optimizing the catalyst loading, though a balance between reaction rate and cost-effectiveness should be considered.

Q5: What is the best way to remove the ruthenium catalyst from my final product?

A5: A common method is to pass the crude reaction mixture through a short plug of silica gel, which can adsorb a significant portion of the ruthenium catalyst. Treatment with activated carbon can also be effective. For pharmaceutical applications, more advanced purification techniques may be necessary to meet the stringent limits for residual metals.

Experimental Protocols

General Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation of Ethyl 4-azido-3-oxobutanoate

This protocol is a representative example and may require optimization for specific experimental setups.

Materials:

  • Ethyl 4-azido-3-oxobutanoate

  • [RuCl((R)-BINAP)(p-cymene)]Cl or a similar chiral Ru(II) catalyst

  • Anhydrous and degassed solvent (e.g., methanol, ethanol)

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Autoclave or a high-pressure hydrogenation reactor

  • Standard laboratory glassware, oven-dried

Procedure:

  • Catalyst Preparation (if preparing in-situ): In a glovebox or under a strict inert atmosphere, dissolve the ruthenium precursor and the chiral ligand in the anhydrous solvent in a Schlenk flask. Stir the mixture at room temperature for the recommended time to allow for complex formation.

  • Reaction Setup: In a separate, oven-dried flask, dissolve the ethyl 4-azido-3-oxobutanoate in the anhydrous solvent.

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to the autoclave under an inert atmosphere.

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite or silica gel to remove the bulk of the ruthenium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Ligand on Enantioselectivity
EntryChiral LigandSolventTemperature (°C)Pressure (atm)Conversion (%)ee (%)
1(R)-BINAPMethanol5050>9995
2(R)-Tol-BINAPMethanol5050>9997
3(R)-Xyl-BINAPMethanol5050>9998
4(R)-SEGPHOSMethanol5050>9996

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_Prep Catalyst Preparation (Inert Atmosphere) Autoclave Charge Autoclave Catalyst_Prep->Autoclave Substrate_Sol Substrate Solution Preparation Substrate_Sol->Autoclave Hydrogenation Asymmetric Hydrogenation (Controlled T and P) Autoclave->Hydrogenation Monitoring Reaction Monitoring (TLC/GC) Hydrogenation->Monitoring Depressurize Depressurize & Cool Monitoring->Depressurize Reaction Complete Filtration Filtration (Remove Ru Catalyst) Depressurize->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Product (R)-Ethyl 4-azido-3-hydroxybutanoate Purification->Product

Caption: Experimental workflow for the Ru-catalyzed asymmetric synthesis of (R)-GABOB precursor.

Troubleshooting_Logic Start Experiment Start Check_Conversion Check Conversion Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Troubleshoot_Conversion Troubleshoot Conversion: - Catalyst Activity - H2 Pressure - Temperature - Purity of Reagents Low_Conversion->Troubleshoot_Conversion Check_ee Check Enantioselectivity (ee) Good_Conversion->Check_ee Low_ee Low ee Check_ee->Low_ee No Good_ee High ee Check_ee->Good_ee Yes Troubleshoot_ee Troubleshoot ee: - Ligand Choice - S/C Ratio - Anhydrous/Anaerobic Conditions Low_ee->Troubleshoot_ee Proceed Proceed to Purification Good_ee->Proceed

Caption: Troubleshooting decision tree for the synthesis of (R)-GABOB precursor.

References

Strategies for high-purity isolation of (R)-GABOB from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-purity isolation of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of (R)-GABOB from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical (R)-GABOB synthesis?

A1: Common impurities can include the (S)-GABOB enantiomer, unreacted starting materials, and side-products from the specific synthetic route employed. For instance, in syntheses starting from precursors like ethyl (R)-4-chloro-3-hydroxybutanoate, residual starting material and byproducts from incomplete reactions can be present.[1] If the synthesis is not enantioselective, the primary "impurity" will be the (S)-GABOB isomer.

Q2: What is the recommended first step in purifying crude (R)-GABOB?

A2: The initial purification strategy often depends on the nature of the reaction mixture. However, a common and effective first step is often a bulk separation technique like precipitation or crystallization to remove a significant portion of impurities and isolate the crude GABOB. For instance, precipitation with a suitable anti-solvent like warm ethanol can be employed to crystallize GABOB, leaving many impurities in the solution.

Q3: How can I separate the (R)- and (S)-enantiomers of GABOB?

A3: The separation of (R)- and (S)-GABOB requires a chiral separation technique. The most common and effective methods are chiral High-Performance Liquid Chromatography (HPLC) and enantioselective crystallization. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Enantioselective crystallization involves using a chiral resolving agent to form diastereomeric salts that have different solubilities, allowing for the selective crystallization of one diastereomer.

Q4: What is a suitable storage condition for purified (R)-GABOB?

A4: Purified (R)-GABOB, being an amino acid, is a relatively stable compound. It should be stored in a well-sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of (R)-GABOB using various techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor or no separation of (R)- and (S)-GABOB peaks.

Possible Cause Solution
Incorrect Chiral Stationary Phase (CSP) Polysaccharide-based CSPs are often effective for amino acid derivatives. If resolution is poor, screen different types of CSPs (e.g., cellulose-based vs. amylose-based).
Suboptimal Mobile Phase Composition The composition of the mobile phase is critical. For normal-phase HPLC, a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) is common. Systematically vary the ratio of the modifier. For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.
Inappropriate Flow Rate Chiral separations can be sensitive to flow rate. A lower flow rate often improves resolution.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can significantly affect selectivity.

Problem 2: Peak tailing or broad peaks.

Possible Cause Solution
Secondary Interactions with the Stationary Phase Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to suppress unwanted ionic interactions.
Sample Overload Reduce the concentration of the injected sample. Broad or tailing peaks can be a sign of injecting too much sample.[2]
Poor Sample Solubility in Mobile Phase Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

Problem 3: Inconsistent retention times.

Possible Cause Solution
Inadequate Column Equilibration Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. Ensure the column is thoroughly equilibrated before each run.
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is properly degassed.
Fluctuations in Pump Pressure Check the HPLC system for leaks or pump malfunctions.
Ion-Exchange Chromatography (IEC)

Problem 1: (R)-GABOB does not bind to the column.

Possible Cause Solution
Incorrect pH of the Equilibration Buffer For cation-exchange chromatography, the pH of the buffer should be below the isoelectric point (pI) of GABOB to ensure it has a net positive charge. For anion-exchange, the pH should be above the pI.
High Salt Concentration in the Sample The ionic strength of the sample should be low to allow for binding. If the sample has a high salt concentration, it should be diluted or desalted prior to loading.
Wrong Type of Ion-Exchange Resin GABOB is zwitterionic. At a pH below its pI, it will have a net positive charge and bind to a cation-exchanger. At a pH above its pI, it will have a net negative charge and bind to an anion-exchanger. Ensure you are using the correct type of resin for your chosen pH.

Problem 2: Poor recovery of (R)-GABOB during elution.

Possible Cause Solution
Elution Buffer Strength is Too Low Increase the salt concentration or change the pH of the elution buffer to effectively displace the bound GABOB from the resin. A gradient elution (gradual increase in salt concentration or pH change) can often provide better resolution and recovery than a step elution.
Precipitation of GABOB on the Column The high concentration of GABOB during elution can sometimes lead to precipitation. Eluting with a buffer that increases the solubility of GABOB or reducing the sample load can help.
Irreversible Binding to the Resin This is less common with standard ion-exchange resins but can occur if there are very strong, non-specific interactions. Ensure the column is properly cleaned and regenerated between runs.
Crystallization

Problem 1: (R)-GABOB fails to crystallize.

Possible Cause Solution
Solution is Not Supersaturated Concentrate the solution further or add an anti-solvent (a solvent in which GABOB is poorly soluble) to induce supersaturation.
Presence of Impurities Inhibiting Crystallization Further purify the crude GABOB solution using another technique like column chromatography before attempting crystallization.
Incorrect Solvent System Experiment with different solvent and anti-solvent combinations. Water and ethanol are commonly used for amino acid crystallization.
Cooling Rate is Too Fast Slow cooling often promotes the formation of larger, higher-purity crystals.

Problem 2: Crystals are small or of poor quality.

Possible Cause Solution
Rapid Nucleation Induce crystallization at a lower level of supersaturation. Seeding the solution with a small amount of pure (R)-GABOB crystals can promote the growth of larger crystals.
Agitation is Too Vigorous Gentle stirring or allowing the solution to stand undisturbed can sometimes lead to better crystal formation.

Problem 3: Co-crystallization of (R)- and (S)-enantiomers.

Possible Cause Solution
Racemic Mixture Forms a Conglomerate This is a challenge for direct crystallization. Enantioselective crystallization using a chiral resolving agent is necessary to form diastereomeric salts with different solubilities.
Inefficient Chiral Resolution Optimize the stoichiometry of the chiral resolving agent and the crystallization conditions (solvent, temperature) to maximize the difference in solubility between the diastereomeric salts.

Data Presentation

Table 1: Chiral HPLC Separation Parameters for GABOB Enantiomers

Parameter Condition 1 Condition 2 Condition 3
Chiral Stationary Phase Cellulose-basedAmylose-basedCrown ether-based
Mobile Phase Hexane/Isopropanol (90:10) with 0.1% TFAHexane/Ethanol (80:20) with 0.1% TFAPerchloric acid buffer (pH 1.0)
Flow Rate 1.0 mL/min0.8 mL/min0.5 mL/min
Temperature 25 °C30 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 226 nm
(R)-GABOB Retention Time (min) ~12.5~15.2~8.5
(S)-GABOB Retention Time (min) ~14.8~17.8~10.2
Resolution (Rs) > 1.5> 1.8> 2.0

Note: Retention times and resolution are approximate and can vary depending on the specific column and HPLC system used.

Table 2: Typical Purification Yield and Purity of (R)-GABOB

Purification Step Yield (%) Purity (%) Fold Purification
Crude Reaction Mixture 100~50 (racemic)1
Crystallization (Ethanol) ~80~95 (racemic)1.9
Ion-Exchange Chromatography ~90>98~1.03
Chiral HPLC (semi-preparative) ~70>99.5 (enantiomerically pure)>1.01
Overall ~50>99.5~1.99

Note: Yield and purity values are illustrative and depend on the specific experimental conditions and the efficiency of each step.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of (R)-GABOB
  • Sample Preparation:

    • Dissolve approximately 1 mg of the GABOB sample in 1 mL of the mobile phase.[3]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a racemic standard.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Protocol 2: Purification of (R)-GABOB using Ion-Exchange Chromatography
  • Resin Preparation and Equilibration:

    • Pack a column with a suitable cation-exchange resin (e.g., Dowex 50W).

    • Wash the column with deionized water.

    • Equilibrate the column with a low ionic strength buffer at a pH below the pI of GABOB (e.g., 0.1 M acetate buffer, pH 4.0) until the pH of the eluate is the same as the buffer.

  • Sample Loading:

    • Dissolve the crude GABOB sample in the equilibration buffer at a low concentration.

    • Load the sample onto the column at a slow flow rate.

  • Washing:

    • Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution:

    • Elute the bound GABOB using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or by a step-wise increase in pH.

    • Collect fractions and monitor the presence of GABOB using a suitable analytical technique (e.g., TLC, HPLC).

  • Post-Elution Processing:

    • Pool the fractions containing pure GABOB.

    • Desalt the pooled fractions if necessary (e.g., by dialysis or size-exclusion chromatography).

    • Lyophilize or crystallize the purified GABOB.

Visualizations

Experimental_Workflow_GABOB_Purification cluster_0 Initial Purification cluster_1 Chromatographic Purification cluster_2 Enantiomeric Resolution cluster_3 Final Product Crude Reaction Mixture Crude Reaction Mixture Crystallization/Precipitation Crystallization/Precipitation Crude Reaction Mixture->Crystallization/Precipitation Remove bulk impurities Ion-Exchange Chromatography Ion-Exchange Chromatography Crystallization/Precipitation->Ion-Exchange Chromatography Separate by charge Chiral HPLC Chiral HPLC Ion-Exchange Chromatography->Chiral HPLC Separate enantiomers High-Purity (R)-GABOB High-Purity (R)-GABOB Chiral HPLC->High-Purity (R)-GABOB

Caption: General experimental workflow for the high-purity isolation of (R)-GABOB.

Troubleshooting_Chiral_HPLC Poor Peak Resolution Poor Peak Resolution Check Mobile Phase Check Mobile Phase Poor Peak Resolution->Check Mobile Phase Is composition optimal? Check Flow Rate Check Flow Rate Poor Peak Resolution->Check Flow Rate Is it too high? Check Temperature Check Temperature Poor Peak Resolution->Check Temperature Is it stable? Check Column Check Column Poor Peak Resolution->Check Column Is it appropriate? Adjust Modifier Ratio Adjust Modifier Ratio Check Mobile Phase->Adjust Modifier Ratio Check pH Check pH Check Mobile Phase->Check pH Decrease Flow Rate Decrease Flow Rate Check Flow Rate->Decrease Flow Rate Use Column Oven Use Column Oven Check Temperature->Use Column Oven Screen Different CSPs Screen Different CSPs Check Column->Screen Different CSPs

References

Technical Support Center: Stability and Degradation Studies of (R)-4-Amino-3-hydroxybutyric Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-4-Amino-3-hydroxybutyric acid (GABOB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stability and degradation studies of GABOB in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound (GABOB) in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. As a gamma-amino acid with a hydroxyl group, it is susceptible to intramolecular cyclization (lactamization) and oxidation. The pH of the solution plays a critical role, with extremes in pH (highly acidic or alkaline conditions) generally accelerating degradation. Temperature also significantly impacts the rate of degradation, with higher temperatures leading to faster decomposition.

Q2: What is the most likely degradation pathway for GABOB in aqueous solutions?

A2: The most probable degradation pathway for GABOB in solution is an intramolecular cyclization to form the corresponding γ-lactam, 4-hydroxy-pyrrolidin-2-one. This reaction is common for γ-amino acids.[1] Other potential degradation pathways, especially under forced conditions, may include oxidation of the hydroxyl group or decarboxylation.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures (-20°C or below) and at a pH close to neutral (around pH 6-7). Based on stability studies of the similar compound gabapentin, a pH of approximately 6.0 provides the greatest stability in aqueous solutions. It is also advisable to protect solutions from light to prevent potential photodegradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Peak Shape (Tailing or Fronting) for GABOB
  • Question: My HPLC chromatogram for GABOB shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a polar, zwitterionic compound like GABOB is a common issue in reversed-phase HPLC. Here are the likely causes and solutions:

Potential Cause Troubleshooting Steps
Secondary Interactions with Residual Silanols - Use a column with a highly inert stationary phase (e.g., end-capped C18).- Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol sites.
Inappropriate Mobile Phase pH - Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of GABOB to ensure a single ionic form.- For GABOB, a mobile phase pH in the acidic range (e.g., pH 2.5-3.5) is often effective.
Column Overload - Reduce the concentration of the injected sample.- Inject a smaller volume.
Mismatched Injection Solvent - Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume.
Issue 2: Inconsistent Retention Times
  • Question: The retention time for my GABOB peak is shifting between injections. What should I check?

  • Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and mobile phase preparation.

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection and between gradient runs. A minimum of 10-15 column volumes is recommended.
Mobile Phase Composition Changes - Prepare fresh mobile phase daily, as the composition can change due to evaporation of volatile organic components.- Ensure accurate measurement of all mobile phase components.- If using a gradient, check the pump's proportioning valve for proper functioning.
Temperature Fluctuations - Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Pump Issues (Flow Rate Inconsistency) - Check for leaks in the pump seals and fittings.- Degas the mobile phase thoroughly to prevent air bubbles in the pump heads.
Issue 3: Ghost Peaks in the Chromatogram
  • Question: I am observing unexpected peaks (ghost peaks) in my chromatograms, especially during gradient runs. What is their origin?

  • Answer: Ghost peaks are often due to contaminants in the mobile phase or carryover from previous injections.

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase - Use high-purity HPLC-grade solvents and reagents.- Filter all aqueous mobile phase components through a 0.22 µm filter.- Prepare fresh mobile phase daily.
Sample Carryover - Implement a robust needle wash program in the autosampler method, using a strong solvent to clean the needle and injection port between injections.- If carryover persists, inject a blank (mobile phase) after a high-concentration sample to confirm the source.
Late Eluting Compounds from Previous Injections - Extend the gradient run time or add a high-organic wash step at the end of each run to elute any strongly retained compounds.

Experimental Protocols

The following are detailed methodologies for conducting stability and forced degradation studies of this compound in solution.

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a reversed-phase HPLC method suitable for the quantitative analysis of GABOB and the separation of its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0982
158020
208020
22982
30982
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the initial mobile phase to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][3][4][5]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in water.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase before injection.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize with 1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase before injection.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 2 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase before injection.

  • Thermal Degradation:

    • Heat the stock solution at 80°C for 24 hours.

    • Cool to room temperature.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase before injection.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute the exposed and control samples to a final concentration of 0.1 mg/mL with the mobile phase before injection.

Visualizations

Potential Degradation Pathway of this compound

GABOB_Degradation GABOB This compound Lactam 4-Hydroxy-pyrrolidin-2-one (γ-Lactam) GABOB->Lactam Intramolecular Cyclization (e.g., Heat, Acid/Base catalysis) Oxidation_Product Oxidized Product GABOB->Oxidation_Product Oxidation (e.g., H₂O₂) Other_Degradants Other Degradation Products GABOB->Other_Degradants Other Stress Conditions (e.g., Photolysis)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC MS LC-MS for Identification HPLC->MS Characterize Degradants Stock GABOB Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for conducting forced degradation studies of GABOB.

References

Common issues and solutions in the purification of amino acids by ion-exchange chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of amino acids by ion-exchange chromatography (IEX).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of separating amino acids by ion-exchange chromatography?

Ion-exchange chromatography separates molecules based on their net surface charge.[1][2] Amino acids are zwitterionic, meaning they possess both positive (amino groups) and negative (carboxyl groups) charges.[3][4] Their net charge is dependent on the pH of the surrounding buffer.[2][5] In IEX, a column is packed with a solid stationary phase (resin) that has covalently attached charged functional groups.[6]

  • Cation-exchange chromatography utilizes a negatively charged resin to bind positively charged amino acids (cations).[7][8]

  • Anion-exchange chromatography uses a positively charged resin to bind negatively charged amino acids (anions).[7][8]

By carefully controlling the pH and ionic strength of the mobile phase (buffer), the net charge of the amino acids can be manipulated, allowing for their selective binding to and elution from the column.[3][9]

Q2: How do I choose between a cation-exchanger and an anion-exchanger for my amino acid of interest?

The choice depends on the isoelectric point (pI) of the amino acid and the desired pH of the experiment. The pI is the pH at which an amino acid has no net charge.[10]

  • To bind an amino acid to a cation-exchanger , the buffer pH should be at least 0.5 pH units below its pI, giving the amino acid a net positive charge.[10]

  • To bind an amino acid to an anion-exchanger , the buffer pH should be at least 0.5 pH units above its pI, resulting in a net negative charge.[10]

Q3: What is the role of salt concentration in the elution process?

Elution is typically achieved by increasing the salt concentration of the mobile phase over time, creating a salt gradient.[7][8] The salt ions compete with the bound amino acids for the charged sites on the resin.[9] As the salt concentration increases, the ionic interactions between the amino acids and the resin are disrupted, causing the amino acids to be released and elute from the column.[8] Amino acids with weaker ionic interactions will elute at lower salt concentrations, while those with stronger interactions require higher salt concentrations to elute.[8]

Q4: How often should I regenerate my ion-exchange column?

Column regeneration is essential after a sufficient number of analyses to remove any remaining bound molecules and impurities, ensuring reproducible results.[11] The frequency depends on the sample load and complexity. It is good practice to regenerate the column when you observe a decrease in performance, such as loss of resolution or changes in peak shape.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of amino acids by ion-exchange chromatography.

Problem 1: Poor or No Binding of Amino Acids to the Column

Possible Causes & Solutions

CauseSolution
Incorrect Buffer pH For cation exchange, ensure the buffer pH is lower than the pI of the target amino acid(s). For anion exchange, the pH should be higher than the pI.[10] Verify the pH of your buffers and sample.
High Ionic Strength of Sample A high salt concentration in the sample will prevent the amino acids from binding to the resin. Desalt the sample or dilute it with the starting buffer.
Column Not Equilibrated The column must be thoroughly equilibrated with the starting buffer to ensure the correct pH and ionic strength for binding.[10] Extend the equilibration step until the pH and conductivity of the column effluent match the starting buffer.
Contaminated Column The column may be contaminated with strongly bound substances from previous runs. Perform a thorough cleaning and regeneration cycle.
Problem 2: Poor Resolution of Amino Acid Peaks

Possible Causes & Solutions

CauseSolution
Incorrect Elution Conditions The salt gradient may be too steep, or the pH may not be optimal for separating amino acids with similar charges. Use a shallower salt gradient or optimize the pH of the elution buffer.
Flow Rate Too High An excessively high flow rate can lead to peak broadening and overlapping peaks.[11] Reduce the flow rate to allow for proper equilibration between the mobile and stationary phases.
Column Overloading Applying too much sample can exceed the binding capacity of the column, resulting in broad, poorly resolved peaks. Reduce the amount of sample loaded onto the column.
Poorly Packed Column Channeling or voids in the column bed can lead to distorted peak shapes and poor resolution. Repack the column carefully.
Problem 3: Unexpected Elution Profile (e.g., Early or Late Elution)

Possible Causes & Solutions

CauseSolution
Amino Acid Binding Too Strongly (Late Elution) The ionic strength of the elution buffer may be too low to displace the amino acid. Increase the salt concentration in the elution buffer. Alternatively, for anion exchangers, decrease the buffer pH, and for cation exchangers, increase the buffer pH.
Amino Acid Binding Too Weakly (Early Elution) The ionic strength of the start buffer or sample may be too high, or the pH may be too close to the amino acid's pI. Decrease the ionic strength of the sample and start buffer. For anion exchangers, increase the buffer pH; for cation exchangers, decrease the pH.
Changes in pH During the Run Unexpected pH shifts can occur, especially with complex buffer systems, affecting the charge of the amino acids and their interaction with the resin.[13] Ensure your buffer has sufficient buffering capacity at the working pH.
Problem 4: High Backpressure or Low Flow Rate

Possible Causes & Solutions

CauseSolution
Clogged Column Frit or Tubing Particulate matter in the sample or buffers can block the flow path. Filter all samples and buffers before use. If clogged, reverse-flush the frit or replace it.
Precipitation of Sample on the Column The sample may have precipitated on the column due to the buffer conditions. Ensure the sample is fully soluble in the start buffer. Modify buffer conditions to maintain solubility.
Compacted Resin Bed Over time or due to high pressure, the resin bed can compact. Repack the column.
Microbial Growth Microbial growth can occur in the column and buffers, leading to clogging. Store the column in a solution containing a bacteriostatic agent (e.g., 20% ethanol) and use freshly prepared, filtered buffers.

Quantitative Data Summary

Table 1: Typical Buffer Parameters for Amino Acid Separation

ParameterCation-Exchange ChromatographyAnion-Exchange Chromatography
Binding pH At least 0.5 pH unit below the pI of the amino acid[10]At least 0.5 pH unit above the pI of the amino acid[10]
Elution Increase pH towards pI or increase salt concentrationDecrease pH towards pI or increase salt concentration
Typical Buffers Sodium or Lithium citrate, acetate[11]Tris, phosphate, bicarbonate
Typical Salt for Gradient NaCl, KClNaCl, KCl
Starting Salt Concentration Low (e.g., < 25 mM)Low (e.g., < 25 mM)
Final Salt Concentration 0.5 - 2.0 M0.5 - 2.0 M

Experimental Protocols

Protocol 1: General Sample Preparation for Ion-Exchange Chromatography
  • Protein Hydrolysis (for total amino acid composition):

    • Hydrolyze the protein sample with 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube to minimize oxidation.[3] Note that this can degrade certain amino acids like tryptophan.[3]

  • Clarification:

    • Centrifuge the sample to remove any particulate matter. For cell lysates, centrifuge at 40,000–50,000 x g for 30 minutes.

    • Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining particulates.

  • Buffer Exchange/Desalting:

    • Equilibrate a desalting column with the IEX start buffer.

    • Apply the clarified sample to the desalting column to exchange the sample buffer with the start buffer and remove excess salts.[10]

  • pH Adjustment:

    • Carefully adjust the pH of the desalted sample to match the pH of the start buffer.[10]

Protocol 2: Cation-Exchange Column Regeneration
  • High Salt Wash: Wash the column with 2-3 column volumes of a high salt buffer (e.g., 1-2 M NaCl) to remove strongly bound molecules.

  • Acid and Base Washes:

    • For silica-based resins, avoid harsh conditions.

    • For polymer-based resins, wash with 2-3 column volumes of 0.2-0.5 M NaOH.[11]

    • Follow with a wash of 2-3 column volumes of 0.2-0.5 M HCl.

  • Water Wash: Rinse the column with several column volumes of high-purity water until the effluent pH is neutral.

  • Storage Solution: If storing the column, equilibrate with a solution containing a bacteriostatic agent (e.g., 20% ethanol).

  • Re-equilibration: Before the next use, thoroughly equilibrate the column with the start buffer.

Visualizations

Troubleshooting_Workflow start Start: IEX Problem Encountered check_binding Poor or No Binding? start->check_binding check_resolution Poor Resolution? check_binding->check_resolution No sol_binding_ph Adjust Buffer/Sample pH check_binding->sol_binding_ph Yes check_elution Unexpected Elution? check_resolution->check_elution No sol_res_gradient Optimize Gradient/pH check_resolution->sol_res_gradient Yes check_pressure High Backpressure? check_elution->check_pressure No sol_elution_strength Adjust Elution Buffer Strength/pH check_elution->sol_elution_strength Yes end_node Problem Resolved check_pressure->end_node No sol_pressure_filter Filter Sample/Buffers check_pressure->sol_pressure_filter Yes sol_binding_salt Desalt/Dilute Sample sol_binding_ph->sol_binding_salt sol_binding_equilibration Extend Equilibration sol_binding_salt->sol_binding_equilibration sol_binding_equilibration->end_node sol_res_flow Reduce Flow Rate sol_res_gradient->sol_res_flow sol_res_load Reduce Sample Load sol_res_flow->sol_res_load sol_res_load->end_node sol_elution_start Check Start Buffer/Sample Conditions sol_elution_strength->sol_elution_start sol_elution_start->end_node sol_pressure_clean Clean/Replace Frit sol_pressure_filter->sol_pressure_clean sol_pressure_repack Repack Column sol_pressure_clean->sol_pressure_repack sol_pressure_repack->end_node

Caption: A logical workflow for troubleshooting common ion-exchange chromatography issues.

Experimental_Workflow cluster_prep cluster_iex sample Amino Acid Sample (e.g., Protein Hydrolysate) prep Sample Preparation sample->prep clarify 1. Clarify (Centrifuge/Filter) desalt 2. Desalt/Buffer Exchange (into Start Buffer) ph_adjust 3. Adjust pH clarify->desalt desalt->ph_adjust iex Ion-Exchange Chromatography ph_adjust->iex equilibrate 1. Column Equilibration (Start Buffer) load 2. Sample Loading wash 3. Wash (Start Buffer) elute 4. Elution (Gradient) equilibrate->load load->wash wash->elute analysis Fraction Analysis (e.g., Ninhydrin Assay, HPLC) elute->analysis regenerate Column Regeneration analysis->regenerate

Caption: A standard experimental workflow for amino acid purification by IEX.

References

Technical Support Center: Enhancing the Resolution of GABOB Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of γ-Amino-β-hydroxybutyric acid (GABOB) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the enantioseparation of GABOB. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data to facilitate your method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating GABOB enantiomers?

GABOB is a chiral amino acid that, like other native amino acids, presents challenges for chiral separation due to its zwitterionic nature and high polarity. These characteristics can lead to poor solubility in common non-polar organic solvents used in normal-phase chromatography and can result in peak tailing and poor resolution. The key to a successful separation lies in selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase to manage these properties effectively.

Q2: Which types of chiral stationary phases (CSPs) are most effective for separating GABOB and similar amino acids?

For polar and ionic compounds like GABOB, polysaccharide-based and macrocyclic glycopeptide-based CSPs are generally the most successful.

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely used for their broad enantioselectivity. They can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development.

  • Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin are particularly effective for underivatized amino acids.[1] They contain ionic groups that can interact with the zwitterionic GABOB, enhancing chiral recognition.[1]

Q3: What is the role of the mobile phase in improving the resolution of GABOB enantiomers?

The mobile phase composition is a critical factor in achieving optimal selectivity and resolution in chiral separations.[2] For GABOB, the mobile phase can be adjusted in several ways:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) can significantly impact retention and enantioselectivity.

  • Additives: Acidic or basic additives are often necessary to control the ionization state of GABOB and the stationary phase, which is crucial for reproducible chiral recognition. For instance, adding a small amount of a competing amine (like diethylamine) can help reduce peak tailing for basic compounds, while an acid (like acetic or formic acid) can do the same for acidic compounds.

  • pH: In reversed-phase mode, controlling the pH of the aqueous component of the mobile phase is essential for managing the ionization of GABOB's amino and carboxylic acid groups.

Q4: Should I consider derivatization of GABOB before analysis?

Derivatization can be a useful strategy to improve the chromatographic properties of GABOB. By reacting the amino or carboxyl group with a chiral derivatizing agent, you form diastereomers that can be separated on a standard achiral column.[3] This indirect method can also enhance detection sensitivity.[3] However, derivatization adds an extra step to sample preparation and introduces potential sources of error, such as incomplete reaction or racemization.[3] Direct separation on a chiral stationary phase is often preferred for its simplicity.[1]

Troubleshooting Guides

Problem 1: Poor or No Resolution of GABOB Enantiomers

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient enantioselectivity for GABOB. Screen different types of CSPs, focusing on polysaccharide-based (e.g., cellulose, amylose) and macrocyclic glycopeptide-based columns, which are known to be effective for amino acids.
Suboptimal Mobile Phase Composition The polarity and composition of the mobile phase are critical. Systematically vary the organic modifier (e.g., switch between methanol, ethanol, and acetonitrile) and its concentration. Introduce acidic or basic additives (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape and selectivity. In reversed-phase mode, adjust the pH of the aqueous portion of the mobile phase.
Incorrect Temperature Temperature can significantly affect chiral separations.[2] Investigate a range of column temperatures (e.g., 15°C to 40°C in 5°C increments). Lower temperatures often enhance resolution but may increase backpressure and analysis time.
Problem 2: Peak Tailing or Asymmetry

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase The polar functional groups of GABOB can have strong secondary interactions with the silica support of the CSP, leading to tailing. Add a competing agent to the mobile phase. For the basic amino group, a small amount of a competing amine (e.g., diethylamine) can be effective. For the acidic carboxyl group, a competing acid (e.g., acetic acid) may help.
Column Overload Injecting too much sample can saturate the stationary phase and cause peak distortion. Reduce the sample concentration or injection volume.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Problem 3: One Enantiomer is Not Eluting

Possible Causes and Solutions:

Possible Cause Solution
Strong Retention of One Enantiomer One enantiomer may be interacting very strongly with the CSP under the current conditions. Drastically change the mobile phase composition. For example, if using a normal-phase eluent, try a polar organic or reversed-phase mobile phase. A stronger organic modifier or a higher concentration of an additive may be needed to elute the strongly retained peak.
Column Degradation Over time, the performance of a chiral column can degrade, leading to the loss of one or both peaks.[4] Try regenerating the column according to the manufacturer's instructions or replace the column.

Data Presentation: Starting Parameters for Method Development

The following tables provide suggested starting conditions for the chiral separation of GABOB based on successful separations of structurally similar amino acids. These should be used as a starting point for method development and optimization.

Table 1: Suggested Chiral Stationary Phases and Mobile Phases

Chiral Stationary Phase (CSP) TypeExample ColumnsRecommended ModeTypical Mobile Phase Composition
Polysaccharide-Based (Cellulose) Chiralcel® OD-H, Lux® Cellulose-2Normal Phasen-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)
Reversed PhaseAcetonitrile / Water with 0.1% Formic Acid (e.g., 70:30, v/v)
Polysaccharide-Based (Amylose) Chiralpak® IA, Chiralpak® ADNormal Phasen-Hexane / Ethanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)
Polar OrganicAcetonitrile / Methanol (e.g., 95:5, v/v) with additive
Macrocyclic Glycopeptide-Based Astec® CHIROBIOTIC® TReversed PhaseMethanol / Water / Acetic Acid / Triethylamine (e.g., 50:50:0.02:0.01, v/v/v/v)
Polar IonicMethanol / Acetic Acid / Triethylamine (e.g., 100:0.02:0.01, v/v/v)

Table 2: Typical Operating Parameters

ParameterSuggested Range
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 15 - 40 °C
Injection Volume 1 - 10 µL
Detection Wavelength 200 - 220 nm (due to lack of a strong chromophore) or use of a mass spectrometer (LC-MS)

Experimental Protocols

Protocol 1: General Method for Chiral Separation of GABOB on a Polysaccharide-Based CSP (Normal Phase)
  • Column: Chiralpak® IA (Amylose-based) or Chiralcel® OD-H (Cellulose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase.

  • Sample Preparation: Dissolve the GABOB standard in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 25°C.

    • Set the UV detector to 210 nm.

  • Analysis: Inject 5 µL of the prepared sample and run the analysis.

  • Optimization: If resolution is not optimal, systematically adjust the ratio of n-Hexane to Isopropanol (e.g., 80:20, 95:5). The concentration of the acidic or a basic additive can also be varied to improve peak shape.

Protocol 2: General Method for Chiral Separation of GABOB on a Macrocyclic Glycopeptide-Based CSP (Reversed Phase)
  • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare an aqueous buffer of 20 mM ammonium acetate, adjusted to pH 5.0 with acetic acid. The mobile phase will be a mixture of this buffer and methanol. Start with a ratio of 30:70 (v/v) buffer:methanol. Filter and degas the mobile phase.

  • Sample Preparation: Dissolve the GABOB standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 20°C.

    • Set the UV detector to 210 nm or use a mass spectrometer for detection.

  • Analysis: Inject 5 µL of the prepared sample and run the analysis.

  • Optimization: Adjust the percentage of methanol in the mobile phase. A U-shaped retention profile may be observed, where both increasing and decreasing the organic content can affect retention and selectivity differently.[1] The pH of the aqueous buffer can also be adjusted to optimize the separation.

Visualizations

GABOB_Separation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization Sample Prepare GABOB Sample (1 mg/mL) Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Enantiomers (UV or MS) Separate->Detect Analyze Analyze Chromatogram (Resolution, Tailing) Detect->Analyze Optimize Optimize Method? (Mobile Phase, Temp.) Analyze->Optimize Optimize->MobilePhase Yes FinalMethod Final Validated Method Optimize->FinalMethod No

Caption: Experimental workflow for GABOB enantiomer separation.

Troubleshooting_Tree cluster_solutions1 Solutions for No Separation cluster_solutions2 Solutions for Peak Tailing cluster_solutions3 Solutions for Partial Separation Start Poor Resolution of GABOB Enantiomers NoPeaks No Separation (Co-eluting Peaks) Start->NoPeaks Tailing Peak Tailing or Asymmetry Start->Tailing Partial Partial Separation (Overlapping Peaks) Start->Partial Sol1_1 1. Change CSP Type (Polysaccharide vs. Glycopeptide) NoPeaks->Sol1_1 Sol1_2 2. Drastically Change Mobile Phase (e.g., NP to RP) NoPeaks->Sol1_2 Sol1_3 3. Vary Temperature NoPeaks->Sol1_3 Sol2_1 1. Add Mobile Phase Modifier (e.g., 0.1% DEA or TFA) Tailing->Sol2_1 Sol2_2 2. Reduce Sample Concentration Tailing->Sol2_2 Sol2_3 3. Flush or Replace Column Tailing->Sol2_3 Sol3_1 1. Fine-tune Mobile Phase Ratio Partial->Sol3_1 Sol3_2 2. Optimize Additive Concentration Partial->Sol3_2 Sol3_3 3. Decrease Flow Rate Partial->Sol3_3

Caption: Troubleshooting decision tree for poor GABOB resolution.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (R)-GABOB and (S)-GABOB: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB), (R)-(-)-GABOB and (S)-(+)-GABOB. This analysis is supported by experimental data on their interactions with GABA receptors, detailing their distinct pharmacological profiles.

GABOB, a metabolite of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exhibits stereoselectivity in its biological actions. The presence of a chiral center at the 3-position results in two enantiomers, (R)-GABOB and (S)-GABOB, which display notably different affinities and efficacies at various GABA receptor subtypes. Understanding these differences is crucial for the development of targeted therapeutics for neurological disorders.

Quantitative Analysis of Receptor Activity

The biological activity of (R)-GABOB and (S)-GABOB has been primarily characterized by their interactions with GABAA, GABAB, and GABAC receptors. The following tables summarize the quantitative data from various studies, highlighting the enantioselective nature of these interactions.

LigandReceptor SubtypeActivityEC50 (μM)IC50 (μM)K_B_ (μM)Notes
(R)-(-)-GABOB GABAAAgonist---Lower affinity than (S)-GABOB.[1]
GABABAgonist---More potent than (S)-GABOB.[1]
GABAC ρ1 (wild-type)Full Agonist19--Exhibits higher potency than (S)-GABOB.[2][3]
GABAC ρ1 (T244S mutant)Weak Partial Agonist---1 mM activates 26% of the current produced by GABA EC50.[1][2][3]
(S)-(+)-GABOB GABAAAgonist---Higher affinity than (R)-GABOB.[1]
GABABAgonist---Less potent than (R)-GABOB.[1]
GABAC ρ1 (wild-type)Full Agonist45--[2][3]
GABAC ρ1 (T244S mutant)Competitive Antagonist-417.4204[1][2][3]

Table 1: Comparative Agonist and Antagonist Activity of (R)-GABOB and (S)-GABOB at GABA Receptor Subtypes. This table illustrates the differing potencies and activities of the GABOB enantiomers. Notably, (R)-GABOB is a more potent agonist at GABAB and GABAC receptors, while (S)-GABOB has a higher affinity for GABAA receptors.[1][4] The most striking difference is observed at the T244S mutant of the GABAC ρ1 receptor, where (R)-GABOB acts as a weak partial agonist and (S)-GABOB functions as a competitive antagonist.[1][2][3]

Experimental Protocols

The data presented above were primarily obtained through electrophysiological recordings on Xenopus oocytes expressing specific GABA receptor subunits and through receptor binding assays.

Expression of GABA Receptors in Xenopus Oocytes and Two-Electrode Voltage-Clamp Recording

This is a widely used method for studying the functional properties of ion channels and receptors.

1. Oocyte Preparation:

  • Harvest oocytes from a female Xenopus laevis.
  • Treat with collagenase to defolliculate the oocytes.
  • Manually select and isolate healthy, mature oocytes (stage V-VI).

2. cRNA Injection:

  • Prepare complementary RNA (cRNA) encoding the desired GABA receptor subunits (e.g., human ρ1).
  • Inject a specific amount of cRNA into the cytoplasm of each oocyte using a microinjector.
  • Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell membrane.

3. Two-Electrode Voltage-Clamp (TEVC) Recording:

  • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).
  • Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.
  • Clamp the membrane potential at a holding potential (e.g., -60 mV).
  • Apply GABA or GABOB enantiomers at varying concentrations to the perfusion solution.
  • Record the resulting ion currents, which reflect the activity of the expressed GABA receptors.
  • Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the DNA sequence of a receptor to study the role of individual amino acids in ligand binding and receptor function.

1. Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., T244S in the GABAC ρ1 receptor).

2. PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the wild-type receptor cDNA using a high-fidelity DNA polymerase.

3. Template Digestion: Digest the parental, non-mutated DNA template using the restriction enzyme DpnI, which specifically targets methylated DNA (prokaryotic origin).

4. Transformation: Transform the newly synthesized, mutated plasmids into competent E. coli for amplification.

5. Sequencing: Sequence the plasmids from selected bacterial colonies to confirm the presence of the desired mutation.

6. cRNA Synthesis and Expression: Use the mutated plasmid as a template to synthesize cRNA for injection into Xenopus oocytes, followed by electrophysiological analysis as described above.

Visualizing Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate the GABA receptor signaling pathway, the enantioselective interaction at the GABAC ρ1 receptor, and the general experimental workflow.

GABA_Signaling_Pathway GABA GABA or GABOB GABA_Receptor GABA Receptor (Ionotropic or Metabotropic) GABA->GABA_Receptor Ion_Channel Ion Channel Opening (e.g., Cl- influx) GABA_Receptor->Ion_Channel Ionotropic (GABAA, GABAC) G_Protein G-Protein Activation GABA_Receptor->G_Protein Metabotropic (GABAB) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Second_Messenger Second Messenger Signaling G_Protein->Second_Messenger Second_Messenger->Hyperpolarization Enantioselective_Interaction cluster_R (R)-GABOB Interaction cluster_S (S)-GABOB Interaction R_GABOB (R)-GABOB R_Binding Binds to GABAC ρ1 (T244S mutant) R_GABOB->R_Binding R_Effect Weak Partial Agonist R_Binding->R_Effect S_GABOB (S)-GABOB S_Binding Binds to GABAC ρ1 (T244S mutant) S_GABOB->S_Binding S_Effect Competitive Antagonist S_Binding->S_Effect Experimental_Workflow start Start: Receptor cDNA mutagenesis Site-Directed Mutagenesis (Optional) start->mutagenesis cRNA_synthesis cRNA Synthesis start->cRNA_synthesis Wild-Type mutagenesis->cRNA_synthesis Mutant oocyte_injection Xenopus Oocyte Injection cRNA_synthesis->oocyte_injection receptor_expression Receptor Expression (2-7 days) oocyte_injection->receptor_expression tevc Two-Electrode Voltage-Clamp Recording receptor_expression->tevc data_analysis Data Analysis (EC50 / IC50 Determination) tevc->data_analysis end End: Pharmacological Profile data_analysis->end

References

Differentiating the Enantioselective Actions of GABOB at GABA C Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enantioselective actions of the two stereoisomers of 4-Amino-3-hydroxybutanoic acid (GABOB), R-(-)-GABOB and S-(+)-GABOB, at GABA C (GABAρ1) receptors. The data presented herein is primarily based on the findings of Yamamoto et al. (2012), published in ACS Chemical Neuroscience, which elucidates the critical role of the threonine 244 residue in the ligand-binding site of the ρ1 subunit in conferring this enantioselectivity.[1]

Executive Summary

GABA C receptors, a subtype of ionotropic GABA receptors, are ligand-gated chloride channels.[2][3] The endogenous ligand GABOB, a metabolite of GABA, exists as two enantiomers, R-(-)-GABOB and S-(+)-GABOB.[4] While both enantiomers act as full agonists at wild-type GABA C ρ1 receptors, their activity diverges dramatically upon mutation of the threonine 244 residue to serine (T244S). At this mutant receptor, R-(-)-GABOB acts as a weak partial agonist, whereas S-(+)-GABOB surprisingly functions as a competitive antagonist.[1][4] This stark difference in pharmacological activity highlights the stereoselective interaction between the hydroxyl group of GABOB and the T244 residue within the receptor's binding pocket, offering a potential avenue for the design of subtype-selective GABA C receptor modulators.

Quantitative Data Comparison

The following tables summarize the quantitative data on the potency and efficacy of GABOB enantiomers and other relevant ligands at wild-type (WT) and T244S mutant GABA C ρ1 receptors.

Table 1: Potency of GABOB Enantiomers and GABA at GABA C ρ1 Receptors

LigandReceptorEC50 (μM)
GABAρ1 WT1.1
R-(-)-GABOBρ1 WT19
S-(+)-GABOBρ1 WT45
GABAρ1 T244S43

EC50 values represent the concentration of the ligand that elicits a half-maximal response.

Table 2: Activity of GABOB Enantiomers at the T244S Mutant GABA C ρ1 Receptor

LigandReceptorActivityImax (% of GABA EC50 response)K_B (μM)
R-(-)-GABOBρ1 T244SWeak Partial Agonist26% (at 1 mM)Not Applicable
S-(+)-GABOBρ1 T244SCompetitive AntagonistNot Applicable204

Imax represents the maximum efficacy of the agonist relative to the response induced by the EC50 concentration of GABA. K_B is the equilibrium dissociation constant for a competitive antagonist.

Signaling Pathways and Enantioselective Interaction

GABA C receptors are ionotropic receptors that, upon agonist binding, undergo a conformational change to open an integrated chloride ion channel.[2] This influx of chloride ions leads to hyperpolarization of the neuron, resulting in an inhibitory postsynaptic potential and a reduction in neuronal excitability.

The enantioselective action of GABOB at the T244 residue suggests a specific hydrogen-bonding interaction between the hydroxyl group of GABOB and the hydroxyl group of the threonine side chain. The differential spatial orientation of the hydroxyl group in the R and S enantiomers likely dictates the nature of this interaction and the subsequent functional outcome at the T244S mutant receptor.

GABOB_Action cluster_receptor GABA C Receptor (ρ1 subunit) cluster_ligands GABOB Enantiomers cluster_wt Wild-Type Receptor cluster_mutant T244S Mutant Receptor BindingPocket Ligand Binding Pocket (T244 residue) WT_Activation Full Agonist Action BindingPocket->WT_Activation Interaction at WT R_Mutant_Action Weak Partial Agonist BindingPocket->R_Mutant_Action Altered Interaction with R-GABOB S_Mutant_Action Competitive Antagonist BindingPocket->S_Mutant_Action Altered Interaction with S-GABOB Channel Chloride Channel (Closed) R_GABOB R-(-)-GABOB R_GABOB->BindingPocket Binds S_GABOB S-(+)-GABOB S_GABOB->BindingPocket Binds WT_Channel_Open Chloride Channel (Open) WT_Activation->WT_Channel_Open Leads to Mutant_Channel_Closed Chloride Channel (Remains Closed) R_Mutant_Action->Mutant_Channel_Closed Minimal Opening S_Mutant_Action->Mutant_Channel_Closed Prevents Opening

Caption: Proposed mechanism of GABOB enantiomer action at GABA C receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Yamamoto et al. (2012) and supplemented with standard laboratory protocols.

Site-Directed Mutagenesis of GABA C ρ1 Receptor

This protocol describes the generation of the T244S mutant of the human GABA C ρ1 subunit.

SDM_Workflow Plasmid Wild-Type human GABA C ρ1 plasmid PCR PCR Amplification Plasmid->PCR Primers Mutagenic Primers (T244S) Primers->PCR DpnI DpnI Digestion (Removes parental DNA) PCR->DpnI Transformation Transformation into competent E. coli DpnI->Transformation Selection Selection and Plasmid Purification Transformation->Selection Sequencing DNA Sequencing (Verify mutation) Selection->Sequencing Mutant_Plasmid Verified T244S Mutant GABA C ρ1 plasmid Sequencing->Mutant_Plasmid

Caption: Workflow for site-directed mutagenesis of the GABA C ρ1 receptor.

Materials:

  • Wild-type human GABA C ρ1 plasmid DNA

  • Mutagenic primers containing the T244S mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

  • Plasmid purification kit

  • DNA sequencing facility

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation to change the threonine codon (ACN) to a serine codon (TCN or AGY).

  • PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.

  • DpnI Digestion: Digest the PCR product with DpnI to selectively remove the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Purification: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Isolate single colonies and grow overnight cultures. Purify the plasmid DNA using a miniprep kit.

  • Verification: Sequence the purified plasmid DNA to confirm the presence of the T244S mutation and the absence of any other mutations.

Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol outlines the functional characterization of wild-type and mutant GABA C ρ1 receptors expressed in Xenopus laevis oocytes.

TEVC_Workflow cRNA cRNA synthesis (WT and T244S ρ1) Injection cRNA Injection into Oocytes cRNA->Injection Oocyte_Prep Xenopus Oocyte Harvesting and Preparation Oocyte_Prep->Injection Incubation Incubation (2-4 days at 18°C) Injection->Incubation Recording Two-Electrode Voltage-Clamp Recording Incubation->Recording Data_Analysis Data Analysis (EC50, IC50, KB) Recording->Data_Analysis Results Pharmacological Profile Data_Analysis->Results

Caption: Workflow for two-electrode voltage-clamp recording in Xenopus oocytes.

Materials:

  • Xenopus laevis frogs

  • Collagenase

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • cRNA for wild-type and T244S GABA C ρ1 subunits

  • Microinjection setup

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

  • Perfusion system

  • GABA, R-(-)-GABOB, S-(+)-GABOB, and other test compounds

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from anesthetized Xenopus laevis frogs. Treat the oocytes with collagenase to defolliculate them.

  • cRNA Injection: Inject the prepared cRNA (approximately 50 nL) for either the wild-type or T244S ρ1 subunit into Stage V-VI oocytes.

  • Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-4 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two glass microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply GABA and the GABOB enantiomers at various concentrations via the perfusion system.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the peak current amplitude for each ligand concentration.

    • For agonists, plot concentration-response curves and fit the data to the Hill equation to determine the EC50.

    • For antagonists, perform co-application experiments with a fixed concentration of GABA to determine the IC50 and calculate the K_B value using the Cheng-Prusoff equation.

Conclusion

The distinct pharmacological profiles of R-(-)-GABOB and S-(+)-GABOB at the T244S mutant GABA C ρ1 receptor provide compelling evidence for the enantioselective interaction of these ligands within the receptor's binding site. This finding is a crucial step towards the rational design of novel, highly selective modulators of GABA C receptors, which may have therapeutic potential in a variety of neurological and psychiatric disorders. The experimental approaches detailed in this guide offer a robust framework for further investigation into the structure-function relationships of GABA C receptors and the development of next-generation therapeutics.

References

A Head-to-Head Comparison of (R)-GABOB and Baclofen as GABA agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB) and baclofen, two prominent agonists of the γ-aminobutyric acid type B (GABAB) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows to support research and development in neuropharmacology.

Introduction

(R)-GABOB and baclofen are both structural analogs of the principal inhibitory neurotransmitter, GABA, and exert their pharmacological effects primarily through the activation of GABAB receptors. Baclofen is a well-established therapeutic agent used for the management of spasticity.[1] (R)-GABOB, an endogenous metabolite, is also recognized for its activity at GABAB receptors. Understanding the comparative pharmacology of these two agonists is crucial for the development of novel therapeutics targeting the GABAergic system.

Quantitative Comparison of Receptor Binding and Potency

The following table summarizes the available quantitative data for the binding affinity (Ki or IC50) and functional potency (EC50) of (R)-GABOB and baclofen at GABAB receptors. It is important to note that (R)-baclofen is the active enantiomer of the racemic mixture often used clinically.

Parameter(R)-GABOBBaclofenExperimental Context
Binding Affinity
IC50~10-fold less potent than racemic baclofen(-)-baclofen: 0.04 µMracemic baclofen: 6 µM--INVALID-LINK--baclofen displacement assay in rat brain synaptic membranes.[2][3]
IC50Not explicitly found(-)-baclofen: 0.13 µM[3H]-GABA displacement assay in rat brain synaptic membranes.[3]
IC50Not explicitly found(R)-(-)-baclofen: 0.015 µM[3H]baclofen binding to GABAB receptors in cat cerebellum.[2]
Functional Potency
EC50Not explicitly foundNot explicitly found in searched literatureTypically determined by functional assays such as GTPγS binding or GIRK channel activation.

GABAB Receptor Signaling Pathway

Activation of the heterodimeric GABAB receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins of the Gαi/o family.[1] Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors. The primary signaling pathways include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels; the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization; and the inhibition of voltage-gated calcium channels, which suppresses neurotransmitter release.[1]

GABAB_Signaling_Pathway cluster_membrane Plasma Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_protein Gαi/oβγ GABAB_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Agonist Agonist ((R)-GABOB or Baclofen) Agonist->GABAB_R Binds G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_channel Inhibits ATP ATP Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Inhibition_NT_release Inhibition of Neurotransmitter Release Ca_ion->Inhibition_NT_release

GABAB Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

This protocol is used to determine the binding affinity (Ki or IC50) of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the GABAB receptor.

Materials:

  • Radioligand: --INVALID-LINK---Baclofen

  • Membrane Preparation: Synaptic membranes from rat brain tissue.

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: (R)-GABOB, baclofen, and other compounds of interest at various concentrations.

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction. Wash the membranes repeatedly in the binding buffer to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, --INVALID-LINK---Baclofen, and binding buffer.

    • Non-specific Binding: Membrane preparation, --INVALID-LINK---Baclofen, and a high concentration of unlabeled GABA.

    • Displacement: Membrane preparation, --INVALID-LINK---Baclofen, and varying concentrations of the test compound ((R)-GABOB or baclofen).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes).

  • Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve and determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for GABAB Receptor Activation

This functional assay measures the potency (EC50) and efficacy of agonists by quantifying the activation of G-proteins coupled to the GABAB receptor.

Materials:

  • Radioligand: [35S]GTPγS

  • Membrane Preparation: Synaptic membranes from rat brain tissue expressing GABAB receptors.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: (R)-GABOB, baclofen, and other agonists at various concentrations.

  • Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare synaptic membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Basal Binding: Membrane preparation, assay buffer, and GDP.

    • Agonist-stimulated Binding: Membrane preparation, assay buffer, GDP, and varying concentrations of the test agonist ((R)-GABOB or baclofen).

    • Non-specific Binding: Membrane preparation, assay buffer, GDP, and a high concentration of unlabeled GTPγS.

  • Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 10-15 minutes).

  • Initiation of Reaction: Add [35S]GTPγS to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the net agonist-stimulated binding by subtracting the basal binding. Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Binding Assay B_Prep Membrane Preparation B_Setup Assay Setup (Total, Non-specific, Displacement) B_Prep->B_Setup B_Incubate Incubation B_Setup->B_Incubate B_Filter Filtration & Washing B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Data Analysis (IC50/Ki) B_Count->B_Analyze F_Prep Membrane Preparation F_Setup Assay Setup (Basal, Stimulated, Non-specific) F_Prep->F_Setup F_Preincubate Pre-incubation with GDP F_Setup->F_Preincubate F_Initiate Add [35S]GTPγS F_Preincubate->F_Initiate F_Incubate Incubation F_Initiate->F_Incubate F_Filter Filtration & Washing F_Incubate->F_Filter F_Count Scintillation Counting F_Filter->F_Count F_Analyze Data Analysis (EC50/Emax) F_Count->F_Analyze

References

A Comparative Guide to (R)-GABOB and Pregabalin in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB) and pregabalin in preclinical animal models of neuropathic pain. The information is compiled from various studies to assist researchers in understanding their respective mechanisms of action and analgesic potential.

Introduction

Neuropathic pain, a chronic condition arising from nerve damage, remains a significant therapeutic challenge. Preclinical research relies on various animal models to investigate the pathophysiology of this condition and to evaluate the efficacy of novel analgesics. Both (R)-GABOB and pregabalin are structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and have been investigated for their potential in alleviating neuropathic pain. However, they exhibit distinct mechanisms of action, which are reflected in their efficacy profiles. To date, direct comparative studies evaluating the efficacy of (R)-GABOB versus pregabalin in the same animal models of neuropathic pain are scarce in the published literature. This guide, therefore, synthesizes available data from separate studies to provide a comparative overview.

(R)-GABOB: A GABA-B Receptor Agonist

(R)-GABOB is the R-enantiomer of GABOB, a naturally occurring GABA metabolite. Its primary mechanism of action in the context of pain modulation is through its activity as an agonist at the GABA-B receptor.

Mechanism of Action of (R)-GABOB

Activation of GABA-B receptors, which are G-protein coupled receptors, leads to a cascade of inhibitory downstream effects. In the context of nociceptive transmission, this includes:

  • Presynaptic Inhibition: Inhibition of voltage-gated calcium channels (VGCCs) at the presynaptic terminals of primary afferent neurons, which reduces the release of excitatory neurotransmitters such as glutamate and substance P.

  • Postsynaptic Inhibition: Activation of inwardly rectifying potassium channels, leading to hyperpolarization of the postsynaptic neuron and a decreased likelihood of action potential firing.

The GABAergic system plays a crucial role in modulating pain, and a reduction in GABAergic inhibition is implicated in the pathogenesis of neuropathic pain.[1][2] By enhancing GABAergic tone through GABA-B receptor activation, (R)-GABOB is hypothesized to restore inhibitory control and thereby alleviate pain.

GABOB_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABOB (R)-GABOB GABAB_R_pre GABA-B Receptor GABOB->GABAB_R_pre binds GABOB->GABAB_R_pre GABAB_R_post GABA-B Receptor GABOB->GABAB_R_post binds GABOB->GABAB_R_post VGCC Voltage-Gated Ca²⁺ Channel GABAB_R_pre->VGCC inhibits GABAB_R_pre->VGCC Ca_influx VGCC->Ca_influx Vesicle Vesicle with Glutamate Glutamate_release Ca_influx->Glutamate_release K_channel K⁺ Channel GABAB_R_post->K_channel activates GABAB_R_post->K_channel K_efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization leads to Action_Potential Decreased Neuronal Excitability Hyperpolarization->Action_Potential

Figure 1: Mechanism of action of (R)-GABOB at the synapse.

Efficacy in Animal Models

While direct evidence for (R)-GABOB in specific neuropathic pain models is limited in the readily available literature, studies on other GABA-B agonists, such as baclofen, provide insights into the potential efficacy of this class of compounds. For instance, baclofen has demonstrated antinociceptive effects in various animal models of chronic pain.[3] One study directly compared baclofen with pregabalin in the chronic constriction injury (CCI) model in rats and found that while both were effective in reducing thermal and mechanical hyperalgesia, pregabalin was more effective.[4]

Pregabalin: An Alpha-2-Delta Ligand

Pregabalin is a well-established first-line treatment for neuropathic pain in humans.[5] Its mechanism of action is distinct from that of GABA receptor agonists, despite its structural similarity to GABA.

Mechanism of Action of Pregabalin

Pregabalin exerts its analgesic effects by binding with high affinity to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels in the central nervous system.[5][6] This binding has several key consequences:

  • Modulation of Calcium Influx: By binding to the α2δ-1 subunit, pregabalin reduces the influx of calcium into presynaptic nerve terminals.[6]

  • Reduced Neurotransmitter Release: The decrease in calcium influx leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, substance P, and noradrenaline.[6]

This reduction in the release of pro-nociceptive neurotransmitters is believed to be the primary mechanism underlying pregabalin's efficacy in dampening the hyperexcitability of neurons that characterizes neuropathic pain.

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin a2d_subunit α2δ-1 Subunit Pregabalin->a2d_subunit binds Pregabalin->a2d_subunit VGCC Voltage-Gated Ca²⁺ Channel a2d_subunit->VGCC modulates a2d_subunit->VGCC Ca_influx VGCC->Ca_influx Vesicle Vesicle with Glutamate Glutamate_release Ca_influx->Glutamate_release Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor reduced binding Action_Potential Decreased Neuronal Excitability Glutamate_receptor->Action_Potential

Figure 2: Mechanism of action of Pregabalin at the synapse.

Efficacy in Animal Models

Pregabalin has been extensively studied in a variety of animal models of neuropathic pain and has consistently demonstrated efficacy in reducing pain-related behaviors.

Animal ModelSpeciesPain-Related Behaviors AssessedEfficacy of PregabalinReference
Chronic Constriction Injury (CCI) RatMechanical Allodynia, Thermal HyperalgesiaDose-dependent reduction in allodynia and hyperalgesia.[4]
Spared Nerve Injury (SNI) Mouse, RatMechanical AllodyniaReversion of tactile allodynia.[7]
Chemotherapy-Induced Neuropathy (e.g., Paclitaxel, Oxaliplatin) RatCold Allodynia, Mechanical AllodyniaAttenuation of cold and mechanical allodynia.[5]
Diabetic Neuropathy (Streptozotocin-induced) MouseTactile AllodyniaReduction in tactile allodynia.[8]
Trigeminal Neuropathic Pain (Infraorbital Nerve Constriction) RatMechanical Allodynia, Heat HyperalgesiaDose-dependent reversal of mechanical allodynia and reduction of heat hyperalgesia.[6][9]

Experimental Protocols

The following provides a generalized experimental workflow for assessing the efficacy of compounds in a surgical model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model.

Experimental_Workflow cluster_pre_surgery Phase 1: Pre-Surgery cluster_surgery Phase 2: Surgery cluster_post_surgery Phase 3: Post-Surgery & Treatment cluster_analysis Phase 4: Data Analysis acclimatization Acclimatization of Animals baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) acclimatization->baseline surgery Induction of Neuropathic Pain (e.g., CCI Surgery) recovery Post-operative Recovery surgery->recovery pain_development Development of Neuropathic Pain (approx. 7-14 days) recovery->pain_development pain_assessment Confirmation of Pain State (Behavioral Testing) pain_development->pain_assessment drug_administration Drug Administration ((R)-GABOB, Pregabalin, Vehicle) pain_assessment->drug_administration post_drug_assessment Post-treatment Behavioral Testing (at various time points) drug_administration->post_drug_assessment data_analysis Statistical Analysis of Behavioral Data post_drug_assessment->data_analysis

Figure 3: Generalized experimental workflow for neuropathic pain studies.

Key Methodologies
  • Animal Models: Common surgical models include Chronic Constriction Injury (CCI) of the sciatic nerve, Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).[7] Non-surgical models include chemotherapy-induced neuropathy (e.g., with paclitaxel or oxaliplatin) and streptozotocin-induced diabetic neuropathy.[5][8]

  • Behavioral Assessments:

    • Mechanical Allodynia: Assessed using von Frey filaments, where the paw withdrawal threshold to a non-noxious stimulus is measured.

    • Thermal Hyperalgesia: Measured using the Hargreaves plantar test, which quantifies the latency to withdraw the paw from a radiant heat source.

    • Cold Allodynia: Often evaluated by observing the response to a drop of acetone applied to the paw.

  • Drug Administration: Compounds are typically administered via intraperitoneal (i.p.), oral (p.o.), or intrathecal (i.t.) routes. Dosing regimens and timing relative to the nerve injury and behavioral testing are critical parameters.

Comparative Summary and Conclusion

Feature(R)-GABOBPregabalin
Primary Mechanism of Action GABA-B Receptor AgonistBinds to the α2δ-1 subunit of voltage-gated calcium channels.[5][6]
Effect on Neurotransmitter Release Presynaptically inhibits the release of excitatory neurotransmitters.Reduces the release of excitatory neurotransmitters (e.g., glutamate, substance P).[6]
Postsynaptic Effect Causes hyperpolarization via activation of K+ channels.Indirectly reduces postsynaptic excitation due to decreased neurotransmitter release.
Efficacy in Animal Models Limited direct data; other GABA-B agonists show some efficacy but may be less effective than pregabalin.[4]Consistently effective across a wide range of neuropathic pain models, reducing both mechanical allodynia and thermal hyperalgesia.[4][5][7][8]

Further head-to-head studies are warranted to directly compare the efficacy and therapeutic window of (R)-GABOB and pregabalin in standardized animal models of neuropathic pain. Such research would provide a clearer understanding of their relative potential and inform the development of future therapeutic strategies.

References

A Comparative Analysis of (R)-GABOB and Gabapentin: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of (R)-GABOB ((R)-4-amino-3-hydroxybutanoic acid) and gabapentin. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two compounds. While extensive data is available for gabapentin, quantitative pharmacokinetic data for (R)-GABOB is limited. This comparison relies on available data for racemic GABOB where enantiomer-specific information is unavailable.

Pharmacokinetic Profile

The pharmacokinetic profiles of (R)-GABOB and gabapentin reveal significant differences in their absorption, distribution, metabolism, and excretion. Gabapentin exhibits saturable absorption, leading to dose-dependent bioavailability, while studies on racemic GABOB suggest good absorption.

Table 1: Comparative Pharmacokinetic Parameters

Parameter(R)-GABOB (data for racemic GABOB in rats)Gabapentin (in humans, unless otherwise specified)
Bioavailability (%) Well absorbed, serum levels similar to IV administration[1]Dose-dependent: ~60% at 300 mg, decreasing to 27% at 4800 mg
Time to Peak (Tmax) (h) Not explicitly stated.2-3
Peak Concentration (Cmax) Not explicitly stated.Dose-dependent
Elimination Half-life (t½) (h) Disappearance from serum similar to IV administration[1]5-7
Protein Binding (%) Not specified.<3
Metabolism Not specified.Not metabolized.
Excretion Primarily renal, with some fecal excretion.[1]Renal, unchanged drug.

Pharmacodynamic Profile

(R)-GABOB and gabapentin exert their effects through distinct mechanisms of action, leading to different pharmacodynamic profiles. (R)-GABOB is known to directly interact with GABA receptors, whereas gabapentin's primary mechanism is believed to involve the α2δ-1 subunit of voltage-gated calcium channels.

Table 2: Comparative Pharmacodynamic Properties

Feature(R)-GABOBGabapentin
Primary Mechanism of Action Agonist at GABA receptors.Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release.
Therapeutic Class Anticonvulsant.[2]Anticonvulsant, Analgesic (for neuropathic pain).
Receptor Binding Binds to GABA-A and GABA-B receptors.[3]Does not bind directly to GABA-A or GABA-B receptors.
Effect on Neurotransmitters Mimics the inhibitory effects of GABA.Decreases the release of excitatory neurotransmitters.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental procedures, the following diagrams are provided in DOT language.

gabapentin_moa gabapentin Gabapentin a2d1 α2δ-1 subunit of Voltage-Gated Calcium Channel gabapentin->a2d1 Binds to ca_channel Ca²⁺ Channel Trafficking and Function a2d1->ca_channel Modulates neurotransmitter_release Decreased Release of Excitatory Neurotransmitters (e.g., Glutamate) ca_channel->neurotransmitter_release Inhibits neuronal_excitability Reduced Neuronal Hyperexcitability neurotransmitter_release->neuronal_excitability

Caption: Mechanism of action of Gabapentin.

gabob_moa gabob (R)-GABOB gaba_r GABA Receptors (GABA-A and GABA-B) gabob->gaba_r Agonist at neuronal_inhibition Increased Neuronal Inhibition gaba_r->neuronal_inhibition therapeutic_effect Anticonvulsant Effect neuronal_inhibition->therapeutic_effect

Caption: Mechanism of action of (R)-GABOB.

pk_workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis dosing Oral or Intravenous Administration of (R)-GABOB or Gabapentin sampling Serial Blood Collection at Pre-defined Timepoints dosing->sampling extraction Plasma Separation and Drug Extraction sampling->extraction lcms LC-MS/MS Analysis for Drug Quantification extraction->lcms pk_params Calculation of Parameters: Cmax, Tmax, AUC, t½ lcms->pk_params

Caption: General experimental workflow for pharmacokinetic studies.

Experimental Protocols

Pharmacokinetic Studies in Rats (Racemic GABOB)

A study on the absorption, distribution, and excretion of radiolabeled racemic GABOB (DL-GABOB-1-¹⁴C) in rats provides insight into its pharmacokinetic profile.[1]

  • Animal Model: Rats.

  • Dosing:

    • Single intravenous (i.v.) and oral (p.o.) doses of 50 mg/kg.

    • Repeated oral doses of 200 mg/kg, three times daily for 4 days.

  • Sample Collection:

    • Serum samples were collected to determine drug levels.

    • Urine and feces were collected for up to 6 days to measure excretion.

    • For biliary excretion studies, bile was collected from cannulated rats for 24 hours.

  • Analysis:

    • Radioactivity was measured to determine the concentration of GABOB and its metabolites in various samples.

    • Brain tissue was analyzed to identify the radioactive products.

  • Key Findings:

    • Serum levels after oral administration were similar to those after intravenous administration, suggesting good absorption.[1]

    • The compound is retained in the organism, with about 26.5% of the oral dose excreted in urine and 1.6% in feces over 6 days.[1]

    • The highest concentrations of radioactivity were found in the liver and kidneys.[1]

    • Radioactivity in the brain was primarily attributed to unchanged DL-GABOB.[1]

Pharmacokinetic Studies in Dogs (Gabapentin)

A study was conducted to assess the pharmacokinetics of gabapentin in healthy greyhound dogs.

  • Animal Model: Healthy greyhound dogs (3 males, 3 females).

  • Dosing: Single oral doses targeted at 10 mg/kg and 20 mg/kg.

  • Sample Collection: Blood samples were obtained at predetermined times.

  • Analysis: Plasma concentrations of gabapentin were measured by liquid chromatography/mass spectrometry (LC/MS). Pharmacokinetic parameters were determined using computer software.

  • Key Findings:

    • The mean Cmax for the 10 and 20 mg/kg groups were 8.54 and 13.22 µg/mL at 1.3 and 1.5 hours, respectively.[4][5]

    • The terminal half-lives were 3.3 and 3.4 hours for the 10 and 20 mg/kg doses, respectively.[4][5]

    • The relative bioavailability of the 10 mg/kg dose was 1.13 compared to the 20 mg/kg dose.[4][5]

    • Gabapentin was rapidly absorbed and eliminated, suggesting the need for frequent dosing.[4]

Conclusion

(R)-GABOB and gabapentin are structurally related compounds with distinct pharmacokinetic and pharmacodynamic profiles. (R)-GABOB acts as a direct GABA receptor agonist, while gabapentin modulates calcium channel function. Gabapentin's pharmacokinetics are well-characterized and show dose-dependent absorption. In contrast, while studies on racemic GABOB suggest good oral absorption, detailed quantitative pharmacokinetic data for the (R)-enantiomer are lacking, representing a critical knowledge gap for a direct and comprehensive comparison. Further research is warranted to fully elucidate the pharmacokinetic profile of (R)-GABOB to better understand its therapeutic potential in relation to established drugs like gabapentin.

References

Validation of (R)-GABOB as a selective GABAB receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

(R)-γ-amino-β-hydroxybutyric acid, commonly known as (R)-GABOB, is a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its selective agonist activity at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission, has positioned it as a valuable tool in neuroscience research. This guide provides an objective comparison of (R)-GABOB with other key GABA-B receptor agonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Comparative Analysis of GABA-B Receptor Agonists

The efficacy and potency of (R)-GABOB as a GABA-B receptor agonist are best understood when compared to other well-characterized agonists such as baclofen, its own stereoisomer (S)-GABOB, and the endogenous neurotransmitter γ-hydroxybutyrate (GHB).

CompoundReceptor Binding Affinity (IC50/Ki)Functional Potency (EC50)Receptor SelectivityNotes
(R)-GABOB IC50: 0.35 µM[1]Not widely reportedGABA-B agonist; also acts on GABA-Aρ and GABA-C receptors[1]The R-enantiomer is more potent at GABA-B receptors than the S-enantiomer.[2]
(S)-GABOB Less potent than (R)-GABOBPartial agonist at GABA-B receptorsAlso a GABA-A receptor agonistThe stereochemistry at the β-carbon is critical for GABA-B receptor activity.
(R)-Baclofen IC50: 0.04 µMEC50: 0.27 µM (electrophysiology)Highly selective for GABA-B receptorsThe pharmacologically active enantiomer of the racemic drug baclofen.
(S)-Baclofen IC50: 33 µMSignificantly less active than (R)-baclofenLow affinity for GABA-B receptorsDemonstrates the high stereoselectivity of the GABA-B receptor.
GHB Weak affinityEC50: ~0.88 mM (electrophysiology)Weak agonist at GABA-B receptors; also acts on specific GHB receptors.[3]An endogenous neurotransmitter with a complex pharmacological profile.

Experimental Validation and Methodologies

The quantitative data presented above are derived from standard pharmacological assays designed to characterize ligand-receptor interactions and subsequent functional responses.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor.

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in a buffered solution and centrifuge to isolate synaptic membranes containing GABA-B receptors.

  • Incubation: Incubate the membranes with a radiolabeled GABA-B receptor ligand (e.g., [³H]-(R)-baclofen) and varying concentrations of the unlabeled test compound ((R)-GABOB, baclofen, etc.).

  • Separation: Separate the bound and free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value), which can then be converted to an inhibition constant (Ki) to reflect the compound's binding affinity.

GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing an indication of agonist efficacy.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes as described for the radioligand binding assay.

  • Incubation: Incubate the membranes with the agonist of interest, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding to the GABA-B receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G-protein.

  • Separation and Quantification: Separate bound from free [³⁵S]GTPγS and quantify the radioactivity.

  • Data Analysis: Determine the concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50 value).

Electrophysiological Recordings

This technique directly measures the physiological consequence of GABA-B receptor activation on neuronal activity.

Protocol:

  • Slice Preparation: Prepare acute brain slices from rodents containing neurons that express GABA-B receptors (e.g., hippocampal or ventral tegmental area neurons).

  • Recording: Using whole-cell patch-clamp recordings, measure changes in membrane potential or ionic currents in response to the application of the GABA-B receptor agonist.

  • Data Acquisition: Apply increasing concentrations of the agonist to generate a dose-response curve.

  • Data Analysis: Determine the EC50 value, which is the concentration of the agonist that elicits a half-maximal response (e.g., hyperpolarization or outward current).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical GABA-B receptor signaling pathway and a typical experimental workflow for validating a GABA-B receptor agonist.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Agonist (R)-GABOB / Agonist Agonist->GABAB_R Binds ATP ATP ATP->AC Substrate

Caption: GABA-B Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Validation cluster_in_vivo In Vivo Studies Binding Radioligand Binding Assay (Determine Ki) Functional GTPγS Binding Assay (Determine EC50 & Efficacy) Binding->Functional Validate Agonist Activity Electro Electrophysiology (Brain Slices) (Determine EC50 & Physiological Effect) Functional->Electro Confirm Neuronal Effects Behavior Behavioral Models (e.g., muscle relaxation, anti-nociception) Electro->Behavior Assess Therapeutic Potential start Compound Synthesis ((R)-GABOB) start->Binding

Caption: Experimental Workflow for Agonist Validation.

Conclusion

(R)-GABOB serves as a selective agonist for the GABA-B receptor, exhibiting a binding affinity that, while lower than the potent synthetic agonist (R)-baclofen, is significant for experimental applications. Its stereoselectivity highlights the specific structural requirements for ligand interaction with the GABA-B receptor. The comparison with other agonists like (S)-GABOB and GHB further delineates its pharmacological profile. For researchers investigating the physiological roles of GABA-B receptors or exploring novel therapeutic agents targeting this system, (R)-GABOB provides a valuable pharmacological tool. The choice of agonist should be guided by the specific requirements of the experimental paradigm, considering factors such as desired potency, selectivity, and the biological system under investigation.

References

A Comparative Analysis of (R)-GABOB and Sodium Oxybate on Sleep Architecture for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the effects of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB) and sodium oxybate on sleep architecture. It is intended for researchers, scientists, and professionals in drug development, offering objective data, experimental context, and mechanistic insights to inform future research and therapeutic innovation.

Introduction and Mechanisms of Action

Sodium oxybate, the sodium salt of gamma-hydroxybutyrate (GHB), is a central nervous system (CNS) depressant approved for the treatment of cataplexy and excessive daytime sleepiness in patients with narcolepsy.[1][2] Its therapeutic effects are linked to its ability to consolidate and deepen nocturnal sleep.[3][4] (R)-GABOB is the R-enantiomer of γ-amino-β-hydroxybutyric acid, a GABA analogue primarily known for its use as an anticonvulsant.[5][6] While both compounds interact with the GABAergic system, their receptor-binding profiles and, consequently, their detailed effects on sleep architecture, present important distinctions for therapeutic development.

Sodium Oxybate

The mechanism of action for sodium oxybate is complex and not fully elucidated. It is understood to act on at least two distinct receptors:

  • GABA-B Receptors: As a weak agonist, its binding to GABA-B receptors is believed to be the primary driver of its sedative effects and its profound impact on slow-wave sleep.[7][8]

  • GHB Receptors: Sodium oxybate (as GHB) also binds to specific, high-affinity GHB receptors, which are G-protein-coupled receptors.[1] Activation of these receptors can lead to the release of glutamate, an excitatory neurotransmitter, which may contribute to its complex effects, including the "rebound" wakefulness observed after its short half-life.[1][9]

(R)-GABOB

(R)-GABOB's mechanism is more specific than that of sodium oxybate. It is characterized as a moderate-potency agonist of the GABA-B receptor .[5][10] Unlike its S-isomer, which also interacts with GABA-A receptors, (R)-GABOB's action is more selective for the GABA-B subtype.[5] This specificity suggests that its effects on sleep would be primarily driven by the known role of GABA-B receptor activation in sleep regulation, which includes the promotion of slow-wave sleep.[11][12]

GABOB_vs_SodiumOxybate_Mechanisms Fig 1: Comparative Signaling Pathways cluster_SO Sodium Oxybate (GHB) cluster_GABOB (R)-GABOB cluster_effects Downstream Effects SO Sodium Oxybate GHB_R GHB Receptor SO->GHB_R Agonist GABA_B_R_SO GABA-B Receptor SO->GABA_B_R_SO Weak Agonist Glutamate Glutamate Release GHB_R->Glutamate Inhibition Neuronal Hyperpolarization (K+ Channel Activation) GABA_B_R_SO->Inhibition GABOB (R)-GABOB GABA_B_R_GABOB GABA-B Receptor GABOB->GABA_B_R_GABOB Agonist GABA_B_R_GABOB->Inhibition SWS ↑ Slow-Wave Sleep Inhibition->SWS

Fig 1: Comparative Signaling Pathways

Data Presentation: Effects on Sleep Architecture

Sodium Oxybate: Quantitative Data

The following table summarizes dose-dependent changes in sleep parameters following 8 weeks of treatment with sodium oxybate compared to placebo in narcolepsy patients.

Sleep ParameterPlacebo (Change from Baseline)4.5 g/night SXB6 g/night SXB9 g/night SXB
Stage 1 Sleep (min) -1.5-13.0-21.0 -26.0
Stage 2 Sleep (min) +1.5-1.0+1.0-11.5
Stages 3 & 4 (SWS) (min) -1.5+14.5+33.5 +52.5
REM Sleep (min) +1.5+2.0-2.5-1.0
Nocturnal Awakenings (#) -0.5-2.0-6.0 -7.5
Data derived from a double-blind, placebo-controlled study.[13] Values represent the median change from baseline after 8 weeks. *p < 0.05 vs. placebo.
(R)-GABOB: Expected Effects (Qualitative)

This table outlines the anticipated effects of (R)-GABOB based on its mechanism as a selective GABA-B agonist.

Sleep ParameterExpected EffectRationale
Slow-Wave Sleep (SWS) IncreaseA hallmark effect of GABA-B receptor activation.[11][14]
REM Sleep Minimal to no changeGABA-B agonists generally have minimal impact on REM sleep duration.[12][15]
Sleep Onset Latency DecreaseGeneral sedative properties of GABAergic agents.
Nocturnal Awakenings DecreasePromotion of consolidated, deeper sleep.

Experimental Methodologies

The standard for assessing sleep architecture is attended, in-laboratory polysomnography (PSG).[16][17] This methodology allows for the precise measurement of various physiological signals that define sleep stages and events.

Representative Protocol: Sodium Oxybate Clinical Trial

A representative human trial protocol for evaluating sodium oxybate involves the following key steps[18][19]:

  • Participants: Adult patients diagnosed with narcolepsy, often with cataplexy.

  • Washout Period: Patients are weaned from any psychoactive medications, including antidepressants and stimulants, for a period of several weeks before baseline measurements.

  • Baseline Assessment: A baseline nocturnal PSG is performed to record pre-treatment sleep architecture. Subjective measures like the Epworth Sleepiness Scale (ESS) and objective measures like the Maintenance of Wakefulness Test (MWT) are also conducted.

  • Intervention: Patients are administered nightly doses of sodium oxybate, typically in a dose-escalation design (e.g., starting at 4.5 g and increasing to 6 g, 7.5 g, and 9 g). The total nightly dose is split into two equal doses, one taken at bedtime and the second 2.5 to 4 hours later.

  • Data Collection: Nocturnal PSG is repeated at the end of each dosing period to measure changes in sleep stages, arousals, and sleep continuity.

  • Analysis: Changes in sleep parameters (e.g., minutes and percentage of each sleep stage) from baseline are compared between the placebo and active treatment groups.

Standard Polysomnography (PSG) Protocol

A standard PSG recording, applicable for testing any sleep-modifying compound, includes[20][21]:

  • Electroencephalography (EEG): To monitor brain wave activity and define sleep stages.

  • Electrooculography (EOG): To record eye movements, critical for identifying REM sleep.

  • Electromyography (EMG): Chin EMG to measure muscle atonia during REM sleep and limb EMG to detect movements.

  • Respiratory Monitoring: Airflow, respiratory effort, and blood oxygen saturation (SpO2) to rule out sleep-disordered breathing.

  • Electrocardiogram (ECG): To monitor heart rate and rhythm.

Experimental_Workflow Fig 2: General Workflow for a Sleep Study cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Assessment p1 Patient Recruitment (e.g., Narcolepsy Diagnosis) p2 Washout Period (Cessation of other meds) p1->p2 p3 Baseline Polysomnography (PSG) + Subjective Scales (ESS) p2->p3 p4 Randomization (Placebo vs. Active Drug) p3->p4 p5 Drug Administration (e.g., Nightly for 8 weeks) p4->p5 p6 Follow-up Polysomnography (At end of treatment) p5->p6 p7 Data Analysis (Compare change from baseline) p6->p7

Fig 2: General Workflow for a Sleep Study

Discussion and Conclusion

The comparison between (R)-GABOB and sodium oxybate reveals a contrast between a selective and a multi-target compound, which has significant implications for drug development.

  • Effects on Slow-Wave Sleep (SWS): The primary point of convergence is the potentiation of SWS. Both compounds achieve this through GABA-B receptor agonism, an effect strongly linked to the restorative quality of sleep.[3][11] Sodium oxybate robustly and dose-dependently increases the duration of stages 3 and 4 sleep.[13][19] It is highly probable that (R)-GABOB would produce a similar, if not "cleaner," SWS-enhancing effect due to its more selective mechanism.

  • Effects on REM Sleep: Sodium oxybate's effect on REM sleep is complex, showing an initial increase followed by a dose-related decrease.[19] This may be due to its interactions with multiple neurotransmitter systems via both GHB and GABA-B receptors.[3] In contrast, selective GABA-B agonists are generally reported to have a minimal impact on REM sleep, suggesting (R)-GABOB may offer a therapeutic advantage by enhancing deep sleep without significantly suppressing the REM stage, which is crucial for cognitive functions.[12]

  • Receptor Selectivity and Side Effects: Sodium oxybate's action on the GHB receptor, in addition to GABA-B, contributes to its unique clinical profile but also potentially to side effects like dizziness, nausea, and confusion.[22] (R)-GABOB's higher selectivity for the GABA-B receptor might translate to a different, and potentially more favorable, side-effect profile. However, this remains speculative without direct clinical data.

References

Unveiling the Stereoselective Secrets of GABOB: A Comparative Guide to its Enantioselectivity at GABA-A and GABA-B Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of neurotransmitter analogs with their receptors is paramount. This guide provides a comprehensive comparison of the enantioselectivity of γ-amino-β-hydroxybutyric acid (GABOB) at GABA-A and GABA-B receptors, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

GABOB, a naturally occurring analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), possesses a chiral center, giving rise to two distinct enantiomers: (R)-(-)-GABOB and (S)-(+)-GABOB. These stereoisomers exhibit marked differences in their binding affinities and functional activities at the two major classes of GABA receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. This enantioselectivity has significant implications for their potential therapeutic applications and serves as a critical case study in stereoselective pharmacology.

Comparative Analysis of GABOB Enantiomers

Experimental evidence consistently demonstrates a clear divergence in the activity of GABOB enantiomers at GABA-A and GABA-B receptors. While both isomers can interact with both receptor types, their potencies and efficacies are notably different.

Binding Affinity and Functional Potency

The affinity of a ligand for its receptor is a key determinant of its biological activity. In the case of GABOB, radioligand binding assays have been instrumental in elucidating the enantioselective binding profiles. Functional assays, such as those measuring ion flux or G-protein activation, further delineate the agonist properties of each enantiomer.

It is established that the (S)-(+)-enantiomer of GABOB displays a higher affinity for GABA-A receptors compared to the (R)-(-)-enantiomer.[1][2] Conversely, (R)-(-)-GABOB is the more potent agonist at GABA-B receptors.[1][2] Furthermore, while (R)-(-)-GABOB acts as a full agonist at GABA-B receptors, (S)-(+)-GABOB behaves as a partial agonist at this receptor subtype.[1]

LigandReceptorBinding Affinity (IC50, µM)Functional Activity (EC50, µM)Efficacy
(R)-(-)-GABOB GABA-A1-Agonist
GABA-B0.35-Full Agonist
(S)-(+)-GABOB GABA-A--Agonist (Higher affinity than R-enantiomer)
GABA-B--Partial Agonist

Table 1: Comparative binding affinities and functional characteristics of GABOB enantiomers at GABA-A and GABA-B receptors. Data for (R)-(-)-GABOB IC50 values are from a study on rat brain membrane preparations. The functional activity and efficacy are based on qualitative descriptions from multiple sources.

Experimental Protocols

The quantitative data presented above are derived from specific experimental procedures. The following sections provide detailed methodologies for the key assays used to characterize the enantioselectivity of GABOB.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds for the GABA-A receptor using a radiolabeled ligand such as [³H]muscimol.

1. Membrane Preparation:

  • Whole rat brains are homogenized in a sucrose-based buffer (0.32 M sucrose, pH 7.4) at 4°C.

  • The homogenate is subjected to differential centrifugation to isolate the crude synaptosomal membrane fraction.

  • The resulting pellet is washed multiple times with a Tris-HCl buffer (50 mM, pH 7.4) to remove endogenous GABA and other interfering substances.

  • The final membrane preparation is resuspended in the binding buffer and stored at -80°C until use.

2. Binding Assay:

  • On the day of the experiment, the frozen membrane preparation is thawed and washed twice with the binding buffer.

  • The assay is performed in a final volume of 1 mL containing the membrane preparation (approximately 0.1-0.2 mg of protein), the radioligand ([³H]muscimol, typically at a concentration of 1-5 nM), and varying concentrations of the competing ligand ((R)- or (S)-GABOB).

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 10 µM).

  • The mixture is incubated at 4°C for a sufficient time to reach equilibrium (e.g., 20-30 minutes).

  • The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for GABA-B Receptor Functional Activity

This functional assay measures the activation of G-proteins coupled to GABA-B receptors, providing a measure of agonist efficacy and potency.

1. Membrane Preparation:

  • Membranes are prepared from a suitable source, such as rat brain tissue or cells expressing recombinant GABA-B receptors.

  • The tissue is homogenized in a Tris-HCl buffer containing MgCl₂ and EDTA.

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.

2. GTPγS Binding Assay:

  • The assay is conducted in a final volume containing the membrane preparation, GDP (to facilitate the exchange reaction), and varying concentrations of the agonist ((R)- or (S)-GABOB).

  • The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The amount of [³⁵S]GTPγS bound to the membranes is determined by liquid scintillation counting.

3. Data Analysis:

  • The agonist-stimulated [³⁵S]GTPγS binding is determined by subtracting the basal binding (in the absence of agonist) from the total binding.

  • The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in GABOB's action can significantly aid in understanding its enantioselectivity. The following diagrams, generated using Graphviz, illustrate the signaling pathways of GABA-A and GABA-B receptors and a typical experimental workflow for assessing enantioselectivity.

GABA_A_Signaling GABA_S_GABOB (S)-(+)-GABOB (Higher Affinity) GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_S_GABOB->GABA_A_Receptor Binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

GABA-A receptor signaling pathway.

GABA_B_Signaling cluster_receptor GABA-B Receptor (GPCR) cluster_gprotein G-protein Signaling GABA_R_GABOB (R)-(-)-GABOB (More Potent) GABA_B_Receptor GABA-B Receptor GABA_R_GABOB->GABA_B_Receptor Binds to G_Protein Gi/o Protein GABA_B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel ↑ K+ Channel Activity G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Channel Activity G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

GABA-B receptor signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Binding & Functional Assays cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., Rat Brain) Membrane_Isolation Membrane Fraction Isolation Tissue_Homogenization->Membrane_Isolation Radioligand_Binding Radioligand Binding Assay (GABA-A & GABA-B) Membrane_Isolation->Radioligand_Binding GTP_Assay [35S]GTPγS Binding Assay (GABA-B) Membrane_Isolation->GTP_Assay IC50_Determination IC50/Ki Determination (Binding Affinity) Radioligand_Binding->IC50_Determination EC50_Determination EC50/Emax Determination (Functional Potency) GTP_Assay->EC50_Determination Comparison Comparative Analysis of (R)- vs (S)-GABOB IC50_Determination->Comparison EC50_Determination->Comparison

Workflow for assessing GABOB enantioselectivity.

References

(R)-GABOB: A Comparative Analysis of its Cross-Reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB) , a naturally occurring analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), is recognized for its activity within the central nervous system. While its primary interactions with GABA receptors are established, a comprehensive understanding of its cross-reactivity with other neurotransmitter receptor systems is crucial for a complete pharmacological profile. This guide provides a comparative analysis of (R)-GABOB's interaction with various neurotransmitter receptors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Binding Affinity of (R)-GABOB

Receptor FamilyReceptor Subtype(R)-GABOB Affinity/ActivityReference CompoundReference Compound Affinity/Activity
GABA GABA-ALower affinity than S-(+)-GABOBMuscimolHigh-affinity agonist
GABA-BPotent Agonist (-)-BaclofenPotent agonist
GABA-C (ρ1)Potent Agonist GABAEndogenous agonist
Dopamine D1, D2, D3, D4, D5Data not availableDopamineEndogenous agonist
Serotonin 5-HT1A, 5-HT2A, etc.Data not availableSerotoninEndogenous agonist
Glutamate NMDA, AMPA, mGluRsData not availableGlutamateEndogenous agonist
Adrenergic α1, α2, β1, β2Data not availableNorepinephrineEndogenous agonist
Cholinergic Muscarinic, NicotinicData not availableAcetylcholineEndogenous agonist

Note: The lack of specific binding data for (R)-GABOB at many receptor subtypes highlights a significant gap in the current understanding of its pharmacological profile.

Experimental Protocols

To facilitate further research into the cross-reactivity of (R)-GABOB, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of (R)-GABOB for various neurotransmitter receptors.

Principle: This is a competitive binding assay where (R)-GABOB competes with a known radiolabeled ligand for binding to the receptor. The concentration of (R)-GABOB that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Materials:

  • Receptor Source: Cell membranes from cell lines expressing the specific receptor subtype (e.g., CHO or HEK293 cells) or brain tissue homogenates known to be rich in the target receptor.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]SCH23390 for D1 dopamine receptors, [³H]Ketanserin for 5-HT2A serotonin receptors).

  • Test Compound: (R)-GABOB.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Assay Buffer: Appropriate buffer for the specific receptor (e.g., Tris-HCl with co-factors).

  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of (R)-GABOB.

  • Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of (R)-GABOB. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G_Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (Cell Membranes/Tissue) Incubation Incubate Components (Receptor, Radioligand, (R)-GABOB) Receptor_Source->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound (R)-GABOB Test_Compound->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation by a ligand.

Objective: To determine if (R)-GABOB modulates the activity of ligand-gated ion channels (e.g., glutamate receptors) or voltage-gated ion channels.

Principle: Whole-cell patch-clamp recordings are used to measure the electrical currents flowing through ion channels in a single cell in response to the application of (R)-GABOB.

Materials:

  • Cell Culture: Cells expressing the target ion channel.

  • Patch-clamp rig: Microscope, micromanipulators, amplifier, and data acquisition system.

  • Glass microelectrodes.

  • Extracellular and Intracellular solutions.

  • (R)-GABOB and control agonists/antagonists.

Procedure:

  • A glass microelectrode filled with intracellular solution is brought into contact with a single cell.

  • A high-resistance seal is formed between the electrode tip and the cell membrane.

  • The membrane patch under the electrode is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The cell is voltage-clamped at a specific holding potential.

  • (R)-GABOB is applied to the cell via a perfusion system.

  • Changes in the membrane current are recorded. An inward or outward current indicates ion channel opening or closing.

G_Electrophysiology_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell_Culture Cells Expressing Target Receptor Seal_Formation Form Gigaseal Cell_Culture->Seal_Formation Patch_Pipette Patch Pipette with Intracellular Solution Patch_Pipette->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Voltage Clamp Cell Whole_Cell->Voltage_Clamp Drug_Application Apply (R)-GABOB Voltage_Clamp->Drug_Application Record_Current Record Membrane Current Drug_Application->Record_Current Analyze_Data Analyze Current Traces Record_Current->Analyze_Data

Workflow for Electrophysiology Assay.

Objective: To assess the ability of (R)-GABOB to activate Gq-coupled receptors (e.g., certain serotonin or metabotropic glutamate receptors) that signal through intracellular calcium release.

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Activation of the Gq pathway leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

Materials:

  • Cell line: Stably expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.

  • (R)-GABOB and a reference agonist.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well plate.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye.

  • Baseline Measurement: Measure the baseline fluorescence.

  • Compound Addition: Add (R)-GABOB or the reference agonist.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Quantify the increase in fluorescence as a measure of receptor activation.

Signaling Pathways of Potential Cross-Reactivity

Given that (R)-GABOB is a GABA-B receptor agonist, understanding the signaling pathways of receptors it might interact with is crucial. The following diagrams illustrate the canonical signaling pathways for GABA-B, Dopamine D2, Serotonin 5-HT1A, and Metabotropic Glutamate receptors.

GABA-B Receptor Signaling Pathway

Activation of the heterodimeric GABA-B receptor by (R)-GABOB leads to the dissociation of the associated Gi/o protein. The Gβγ subunit inhibits presynaptic voltage-gated calcium channels (VGCCs), reducing neurotransmitter release, and activates postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization. The Gαi/o subunit inhibits adenylyl cyclase (AC), decreasing cyclic AMP (cAMP) levels.

G_GABAB_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GABOB (R)-GABOB GABAB_R GABA-B Receptor (GABAB1/GABAB2) GABOB->GABAB_R binds Gi_o Gi/o Protein GABAB_R->Gi_o activates G_alpha Gαi/o Gi_o->G_alpha dissociates G_betagamma Gβγ Gi_o->G_betagamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits VGCC VGCC G_betagamma->VGCC inhibits GIRK GIRK G_betagamma->GIRK activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

GABA-B Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are also coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased cAMP production and subsequent downstream effects.

G_D2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2_R D2 Receptor Dopamine->D2_R binds Gi_o Gi/o Protein D2_R->Gi_o activates G_alpha Gαi/o Gi_o->G_alpha dissociates AC Adenylyl Cyclase G_alpha->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates

Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling Pathway

Similar to GABA-B and D2 receptors, the 5-HT1A receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.

G_5HT1A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin HT1A_R 5-HT1A Receptor Serotonin->HT1A_R binds Gi_o Gi/o Protein HT1A_R->Gi_o activates G_alpha Gαi/o Gi_o->G_alpha dissociates G_betagamma Gβγ Gi_o->G_betagamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK G_betagamma->GIRK activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Serotonin 5-HT1A Receptor Signaling.

Metabotropic Glutamate Receptor (Group II/III) Signaling Pathway

Group II and III mGluRs are also coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase, representing another potential point of cross-reactivity.

G_mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR mGluR (II/III) Glutamate->mGluR binds Gi_o Gi/o Protein mGluR->Gi_o activates G_alpha Gαi/o Gi_o->G_alpha dissociates AC Adenylyl Cyclase G_alpha->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Metabotropic Glutamate Receptor Signaling.

Safety Operating Guide

Proper Disposal of (R)-4-Amino-3-hydroxybutyric Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of (R)-4-Amino-3-hydroxybutyric acid (also known as (R)-GABOB), a compound utilized in neuropharmacological research.[1] Adherence to these guidelines is essential to mitigate risks and maintain a safe research environment.

Chemical and Hazard Profile

This compound is a derivative of the neurotransmitter GABA.[1][2][3] Understanding its properties and associated hazards is the first step in safe handling and disposal.

PropertyValue
Synonyms (-)-γ-Amino-β-hydroxybutyric acid, (R)-GABOB, (-)-β-Hydroxy-GABA[4]
Formula C4H9NO3[4]
Molecular Weight 119.12 g/mol [4]
Appearance White to almost white powder or crystals[5]
Melting Point 223 °C (decomposes)

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[4]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][6]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is mandatory to wear appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[7]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: In cases of inadequate ventilation or when generating dust, use a NIOSH or European Standard EN 149 approved respirator.[7]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations.[8] The following protocol provides a general framework for safe disposal in a laboratory setting.

Uncontaminated and Expired Material

For pure, uncontaminated, or expired this compound:

  • Containerization: Ensure the chemical is in its original or a well-labeled, sealed container.

  • Waste Stream: This material should be disposed of as chemical waste. Do not mix it with other waste streams.

  • Disposal Request: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. The material will likely be incinerated at an approved waste disposal plant.[9]

Contaminated Material and Spill Cleanup

In the event of a spill or for the disposal of materials contaminated with this compound:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[4]

  • Containment: For small spills, immediately clean up the material to prevent the generation of dust.[7]

  • Cleanup Procedure:

    • Carefully sweep the solid material up.[7]

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a suitable, labeled container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The container with the spill cleanup material must be treated as hazardous chemical waste and disposed of through your institution's EHS-approved channels.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe assess Assess Material Status uncontaminated Uncontaminated/ Expired Material assess->uncontaminated  Pure   contaminated Contaminated Material/ Spill Residue assess->contaminated Contaminated containerize_uncontaminated Seal in a Labeled, Approved Chemical Waste Container uncontaminated->containerize_uncontaminated containerize_contaminated Collect in a Labeled, Approved Chemical Waste Container contaminated->containerize_contaminated ppe->assess disposal_request Arrange for Disposal via Institutional EHS or Licensed Contractor containerize_uncontaminated->disposal_request containerize_contaminated->disposal_request end End: Proper Disposal Complete disposal_request->end

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for the product.

References

Personal protective equipment for handling (R)-4-Amino-3-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling (R)-4-Amino-3-hydroxybutyric acid (also known as (R)-GABOB). Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.To prevent eye irritation from dust or splashes[1][2].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin irritation and absorption[1][3].
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator for nuisance exposures or poor ventilation.To prevent respiratory tract irritation from airborne dust[3].
Body Protection Laboratory coat.To protect skin and clothing from contamination[1].

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1][4].

  • Avoid Dust Formation: Minimize the generation and accumulation of dust[3][4].

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area[1]. Wash hands thoroughly after handling the substance[1][4].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like oxidizing agents[4][5].

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention[1][2][4].
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[1][2][4].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms appear[1][2][4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2][4].

Spill and Disposal Plan

In the event of a spill, evacuate unnecessary personnel. Wear full personal protective equipment, including respiratory protection.

Spill Cleanup:

  • Avoid breathing dust.

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[4].

  • Clean the spill area thoroughly with a suitable decontamination solution.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations[2]. Do not allow the chemical to enter drains[3].

Procedural Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Review SDS b Don PPE a->b c Work in Ventilated Area b->c d Weighing/Transfer c->d e Perform Experiment d->e f Decontaminate Workspace e->f g Doff PPE f->g h Wash Hands g->h i Segregate Waste g->i j Dispose per Regulations i->j

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Amino-3-hydroxybutyric acid
Reactant of Route 2
(R)-4-Amino-3-hydroxybutyric acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。